molecular formula C21H22N4O4 B613491 Fmoc-D-Lys(N3)-OH CAS No. 1198791-53-5

Fmoc-D-Lys(N3)-OH

Cat. No.: B613491
CAS No.: 1198791-53-5
M. Wt: 394,42 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Lys(N3)-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRFTUILPGJJIO-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198791-53-5
Record name N-alpha-Fmoc-epsilon-azido-D-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-D-Lys(N3)-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fmoc-D-Lys(N3)-OH is a synthetically modified amino acid that serves as a critical building block in modern peptide synthesis and bioconjugation. This derivative of D-lysine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group and an azide (N3) moiety on the ε-amino group of its side chain. The Fmoc group provides a stable yet readily cleavable protecting element essential for stepwise solid-phase peptide synthesis (SPPS). The strategically positioned azide group introduces a bioorthogonal handle, enabling highly specific and efficient covalent modification of peptides through "click chemistry" reactions. This technical guide provides an in-depth overview of the chemical properties, primary applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Chemical Properties

This compound is a chiral compound, with the "D" designation referring to the stereochemistry of the α-carbon, distinguishing it from its L-enantiomer. The key features of this molecule are the Fmoc protecting group and the azide functional group.

  • Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is an essential tool in solid-phase peptide synthesis. It protects the α-amino group of the amino acid from unwanted reactions during peptide chain elongation. A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, which allows for its selective removal without affecting other acid-labile protecting groups on the peptide side chains.[1]

  • Azide Functional Group: The azide (-N3) group on the lysine side chain is a versatile and bioorthogonal functional group.[1] "Bioorthogonal" signifies that it does not react with or interfere with biological molecules or processes.[2] This inertness within a biological milieu allows for highly specific chemical reactions to be performed in complex environments, including in living cells. The azide group is stable under the conditions of Fmoc-based peptide synthesis, including both the basic deprotection steps and the acidic cleavage from the solid support.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its more commonly documented L-isomer, which is expected to have identical molecular weight and formula, but differing optical rotation.

PropertyValueReference
Chemical Formula C21H22N4O4[3]
Molecular Weight 394.4 g/mol [3]
CAS Number 1198791-53-5[3]
Appearance White crystalline powder[4]
Purity ≥ 98%
Melting Point 78 °C (decomposition)[5][6]
Storage Temperature -20°C to 8°C[3][4]
Optical Rotation (for L-isomer) [α]D20 = -12.0 to -14.5° (c=1 in DMF)[4]

Primary Application: Bioorthogonal Peptide Modification via Click Chemistry

The primary application of this compound lies in the synthesis of peptides with a built-in capacity for subsequent modification through "click chemistry". This allows for the precise, site-specific conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, drug payloads, and polyethylene glycol (PEG) chains, to the peptide backbone.[1] The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[8][9] This reaction is robust and can be performed in aqueous solutions, making it suitable for bioconjugation.[10][11] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with an azide without the need for a catalyst.[][13] The driving force for this reaction is the release of ring strain in the cyclooctyne.[] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for applications in living systems and for the development of therapeutics.[14][15]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based SPPS for incorporating this compound into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).[16][17]

Materials:

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Other Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.[17]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF.[16] Perform this step twice: first for 5 minutes, and then for 15 minutes. Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[14]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.[14]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[16]

    • Monitor the completion of the reaction using a qualitative test, such as the ninhydrin (Kaiser) test.[18] If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF, DCM, and then DMF.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[8][18]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[18] Confirm the identity and purity of the final azide-containing peptide by mass spectrometry and analytical HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide synthesized with this compound.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper-binding ligand (e.g., THPTA, BTTAA) (optional, but recommended for biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO, t-butanol)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.

  • Reaction Setup:

    • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • If using a ligand, prepare a stock solution of the ligand (e.g., 100 mM in water).

  • Reaction Execution:

    • In a reaction vessel, combine the azide-peptide solution and the alkyne-molecule solution.

    • Add the CuSO4 solution to a final concentration of 0.1-1 mM. If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[10][11]

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol outlines the copper-free conjugation of a strained alkyne to a peptide containing the azide moiety from this compound.

Materials:

  • Azide-modified peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[14]

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.[14]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the strained alkyne-molecule.

    • Incubate the reaction mixture at room temperature or 37°C.[14] Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne's reactivity.[14][19]

  • Monitoring and Purification: Monitor the progress of the reaction by RP-HPLC or mass spectrometry. Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Visualizing the Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described above.

sps_workflow start_end start_end resin_prep resin_prep synthesis_cycle synthesis_cycle cleavage_purification cleavage_purification final_product final_product start Start swell_resin Swell Resin in DMF start->swell_resin deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash (DMF, DCM, DMF) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM, DMF) coupling->wash2 elongation Repeat for subsequent amino acids wash2->elongation elongation->deprotection Next AA final_deprotection Final Fmoc Deprotection elongation->final_deprotection Final AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (RP-HPLC) cleavage->purification end Azide-Modified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

click_chemistry_workflow input_molecule input_molecule reaction_type reaction_type cuaac_path cuaac_path spaac_path spaac_path output_molecule output_molecule azide_peptide Azide-Modified Peptide choose_reaction Select Click Chemistry Method azide_peptide->choose_reaction mix_reactants_cuaac Mix Peptide and Alkyne choose_reaction->mix_reactants_cuaac  CuAAC mix_reactants_spaac Mix Peptide and Strained Alkyne choose_reaction->mix_reactants_spaac  SPAAC   alkyne_molecule Terminal Alkyne Molecule alkyne_molecule->mix_reactants_cuaac add_catalyst Add CuSO4 and Sodium Ascorbate mix_reactants_cuaac->add_catalyst incubate_cuaac Incubate at RT add_catalyst->incubate_cuaac purify Purify by RP-HPLC incubate_cuaac->purify strained_alkyne Strained Alkyne (e.g., DBCO) Molecule strained_alkyne->mix_reactants_spaac incubate_spaac Incubate at RT or 37°C (Copper-Free) mix_reactants_spaac->incubate_spaac incubate_spaac->purify final_conjugate Peptide Conjugate purify->final_conjugate

Caption: Workflow for CuAAC and SPAAC bioconjugation of an azide-modified peptide.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis and modification of peptides. Its Fmoc-protected α-amino group allows for seamless integration into standard solid-phase peptide synthesis workflows, while the bioorthogonal azide side chain provides a reactive handle for highly specific and efficient conjugation via click chemistry. The ability to perform these modifications under mild conditions makes this amino acid derivative particularly valuable for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the capabilities of this compound in their work.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(N3)-OH, or Nα-Fmoc-Nε-azido-D-lysine, is a non-canonical amino acid derivative that has become an invaluable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an azido moiety on the side chain of a D-lysine backbone, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers.

Chemical Properties and Structure

The structure of this compound is centered around a D-lysine core. The α-amino group is protected by the base-labile Fmoc group, making it perfectly suited for standard Fmoc-based solid-phase peptide synthesis workflows. The ε-amino group of the lysine side chain is modified with an azide (-N3) group. This azide is a stable, non-native functional group that serves as a chemical handle for highly specific ligation reactions.

Chemical Structure
  • IUPAC Name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

  • Synonyms: Fmoc-D-Lys(azide)-OH, Nα-Fmoc-Nε-azido-D-Lysine

  • Key Functional Groups:

    • Fmoc Group: A bulky, base-labile protecting group essential for sequential peptide chain elongation in SPPS. It is stable to acidic conditions used for side-chain deprotection and cleavage from the resin.

    • Azide Group (-N3): A bioorthogonal functional group that is stable throughout the SPPS process, including repeated cycles of Fmoc deprotection (piperidine treatment) and final cleavage from the resin (typically with trifluoroacetic acid). It allows for specific reaction with alkynes.

    • Carboxylic Acid: The site of activation and coupling to the N-terminus of the growing peptide chain during SPPS.

    • D-Chirality: The stereochemistry at the α-carbon is 'D', which can be used to introduce specific structural constraints or to enhance peptide stability against enzymatic degradation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Formula C21H22N4O4[1][2]
Molecular Weight 394.42 g/mol [1][2]
CAS Number 1198791-53-5[2]
Appearance White to off-white solid/powder[3]
Melting Point 78 °C (decomposes)[4]
Storage Conditions Store at -20°C for long-term stability.[2][3]
Solubility

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.

SolventSolubilityNotesReferences
N,N-Dimethylformamide (DMF) HighThe most common solvent for Fmoc-SPPS.[5][6]
N-Methyl-2-pyrrolidone (NMP) HighOften used as an alternative to DMF, particularly for difficult couplings or hydrophobic sequences.[6][7]
Dichloromethane (DCM) LimitedGenerally not a good solvent for dissolving Fmoc-amino acids for coupling.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis and subsequent bioconjugation.

Synthesis of this compound

The synthesis of this compound can be achieved from Fmoc-D-Lys-OH through a diazo-transfer reaction. The following is a representative protocol.

Materials:

  • Fmoc-D-Lys-OH

  • Imidazole-1-sulfonyl azide hydrochloride (or a similar diazo-transfer reagent)

  • Copper(II) sulfate (CuSO4)

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Fmoc-D-Lys-OH in a biphasic mixture of water, methanol, and dichloromethane.

  • Add a catalytic amount of CuSO4 and imidazole-1-sulfonyl azide hydrochloride to the mixture.

  • Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of K2CO3.

  • Stir the reaction vigorously at room temperature for 18-24 hours.

  • After the reaction is complete, perform a liquid-liquid extraction. Dilute the reaction mixture with DCM and separate the aqueous phase.

  • Extract the organic phase with a saturated sodium bicarbonate solution.

  • Combine the aqueous extracts and wash with diethyl ether to remove unreacted diazo-transfer reagent.

  • Acidify the aqueous phase to a pH of 2 with concentrated HCl.

  • Extract the product into diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield this compound as a solid.

Incorporation into Peptides via Fmoc-SPPS

This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[8]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start with Fmoc-protected resin swell Swell Resin (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple this compound (HBTU/DIPEA in DMF) wash1->couple wash2 Wash (DMF) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (recouple) repeat Repeat for next amino acid kaiser->repeat Negative final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Final AA coupled repeat->deprotect cleave Cleave & Deprotect (TFA Cocktail) final_deprotect->cleave precipitate Precipitate (Cold Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify end Azide-modified Peptide purify->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified peptide and an alkyne-containing molecule.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., a mixture of water and DMSO or DMF)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent system.

  • Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand. The sodium ascorbate solution should be made immediately before use as it is prone to oxidation.

  • Add Reagents: To the solution of the peptide and alkyne, add the copper ligand, followed by CuSO4, and finally, the sodium ascorbate to initiate the reaction. A typical final concentration would be around 0.1-0.5 mM CuSO4, 0.5-2.5 mM ligand, and 1-5 mM sodium ascorbate.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, ideal for biological systems where copper toxicity is a concern.

Materials:

  • Azide-modified peptide

  • Strained alkyne (e.g., DBCO or BCN functionalized molecule)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants' concentration and the specific strained alkyne used.

  • Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Click_Chemistry cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) peptide_azide1 Peptide-N3 triazole1 Peptide-Triazole-R peptide_azide1->triazole1 alkyne R-Alkyne alkyne->triazole1 cu_catalyst Cu(I) Catalyst (CuSO4/Na-Ascorbate) cu_catalyst->triazole1 peptide_azide2 Peptide-N3 triazole2 Peptide-Triazole-R peptide_azide2->triazole2 strained_alkyne Strained Alkyne (e.g., DBCO-R) strained_alkyne->triazole2 no_catalyst No Catalyst (Bioorthogonal) no_catalyst->triazole2

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Conclusion

This compound is a highly versatile and powerful building block for modern peptide chemistry. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide handle make it an essential tool for the synthesis of complex, site-specifically modified peptides for a wide range of applications in research, diagnostics, and therapeutics. The detailed protocols and data provided in this guide are intended to facilitate its effective use by scientists and researchers in the field.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Lys(N3)-OH, a crucial building block in peptide synthesis and bioconjugation. The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the laboratory-scale production of this versatile amino acid derivative.

Introduction

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-azido-D-lysine, is a non-canonical amino acid that has gained significant traction in chemical biology and drug discovery. The presence of the azido group on the side chain allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions enable the precise attachment of various functionalities, including fluorescent probes, imaging agents, and drug molecules, to peptides and proteins. The Fmoc protecting group on the α-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available protected D-lysine derivative, such as Nα-Boc-D-lysine. The overall synthetic scheme involves the conversion of the ε-amino group to an azide followed by the protection of the α-amino group with the Fmoc moiety.

Overall Reaction Scheme

Synthesis of this compound Nα-Boc-D-lysine Nα-Boc-D-lysine Nα-Boc-Nε-azido-D-lysine Nα-Boc-Nε-azido-D-lysine Nα-Boc-D-lysine->Nα-Boc-Nε-azido-D-lysine  Diazotransfer Reaction   Nε-azido-D-lysine Nε-azido-D-lysine Nα-Boc-Nε-azido-D-lysine->Nε-azido-D-lysine  Boc Deprotection   This compound This compound Nε-azido-D-lysine->this compound  Fmoc Protection  

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of Nα-Boc-Nε-azido-D-lysine (Diazotransfer Reaction)

The initial step involves the conversion of the primary amine on the side chain of Nα-Boc-D-lysine to an azide group. This is accomplished through a diazotransfer reaction, a common method for introducing the azide functionality. Imidazole-1-sulfonyl azide hydrochloride is a frequently used and effective reagent for this transformation.

Experimental Protocol:

  • Dissolve Nα-Boc-D-lysine in a biphasic solvent system of water, methanol, and dichloromethane.

  • Add a catalytic amount of copper(II) sulfate pentahydrate.

  • Add imidazole-1-sulfonyl azide hydrochloride to the reaction mixture.

  • Adjust the pH of the aqueous phase to approximately 9 using an aqueous solution of potassium carbonate.

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours.

  • After the reaction is complete, perform a liquid-liquid extraction. Separate the aqueous and organic layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Combine the aqueous layers and wash with diethyl ether to remove any unreacted diazo-transfer reagent.

  • Acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-azido-D-lysine.

ParameterValue
Starting Material Nα-Boc-D-lysine
Key Reagents Imidazole-1-sulfonyl azide hydrochloride, CuSO4·5H2O, K2CO3
Solvent System Water, Methanol, Dichloromethane
Reaction Time 18-24 hours
Temperature Room Temperature
pH ~9
Typical Yield 60-75%
Purity >95% after workup
Step 2: Synthesis of this compound (Fmoc Protection)

The second step involves the deprotection of the Boc group from the α-amino group of Nα-Boc-Nε-azido-D-lysine, followed by the introduction of the Fmoc protecting group.

Experimental Protocol:

  • Boc Deprotection: Dissolve Nα-Boc-Nε-azido-D-lysine in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% TFA). Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude Nε-azido-D-lysine as a TFA salt.

  • Fmoc Protection: Dissolve the crude Nε-azido-D-lysine TFA salt in an aqueous solution of sodium bicarbonate or a similar base to neutralize the acid. Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent like dioxane or acetone. Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup: After the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

ParameterValue
Starting Material Nα-Boc-Nε-azido-D-lysine
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane
Fmoc Protection Reagent 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
Base Sodium Bicarbonate
Reaction Time 1-2 hours (Deprotection), 4-6 hours (Protection)
Temperature Room Temperature
Typical Yield 80-90% (over two steps)

Purification of this compound

Purification of the final product is critical to ensure its suitability for peptide synthesis. The primary methods for purification are silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Purification Workflow

Purification Workflow Crude this compound Crude this compound Silica Gel Chromatography Silica Gel Chromatography Crude this compound->Silica Gel Chromatography Primary Purification Fractions containing product Fractions containing product Silica Gel Chromatography->Fractions containing product Elution TLC Analysis TLC Analysis Fractions containing product->TLC Analysis Purity Check Pooling of pure fractions Pooling of pure fractions TLC Analysis->Pooling of pure fractions Preparative HPLC Preparative HPLC TLC Analysis->Preparative HPLC If further purification is needed Solvent Evaporation Solvent Evaporation Pooling of pure fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound Final Product Characterization (NMR, MS) Characterization (NMR, MS) Purified this compound->Characterization (NMR, MS) Highly Pure this compound Highly Pure this compound Preparative HPLC->Highly Pure this compound

Caption: General workflow for the purification of this compound.

Silica Gel Column Chromatography

This is a standard and effective method for the initial purification of the crude product.

Experimental Protocol:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., dichloromethane or hexane). A typical gradient could be from 0% to 10% methanol in dichloromethane.

  • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0-10%)
Monitoring Thin-Layer Chromatography (TLC)
Expected Purity >98%
Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining very high purity this compound, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

  • Dissolve the partially purified product in a suitable solvent, typically a mixture of acetonitrile and water.

  • Use a C18 reverse-phase preparative HPLC column.

  • Elute with a gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

  • Monitor the elution using a UV detector at a wavelength of around 265 nm (due to the Fmoc group).

  • Collect the fractions corresponding to the main product peak.

  • Lyophilize the combined pure fractions to obtain the final product as a white solid.

ParameterValue
Stationary Phase C18 Reverse-Phase Silica
Mobile Phase Gradient of Acetonitrile in Water with 0.1% TFA
Detection UV at ~265 nm
Final Purity >99%

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis and purification of this compound can be reliably achieved in a laboratory setting by following the detailed protocols outlined in this guide. Careful execution of the diazotransfer and Fmoc protection reactions, followed by meticulous purification using chromatography, will yield a high-purity product suitable for demanding applications in peptide synthesis, drug discovery, and chemical biology. The ability to site-specifically introduce an azide functionality into peptides opens up a vast landscape for the creation of novel bioconjugates and therapeutic agents.

The Azide Group in Fmoc-D-Lys(N3)-OH: A Technical Guide to its Central Role in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide group in the synthetic amino acid Fmoc-D-Lys(N3)-OH, a cornerstone reagent in the field of click chemistry. This document provides a comprehensive overview of its applications, quantitative reaction data, detailed experimental protocols, and visual representations of the underlying chemical processes to empower researchers in peptide synthesis, bioconjugation, and drug discovery.

Introduction: The Power of the Azide Moiety

This compound is a derivative of the amino acid D-lysine, strategically modified with two key functional groups that enable its utility in advanced chemical synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The defining feature, however, is the azide group (–N₃) on the side chain.[2] This moiety is a highly energetic, yet remarkably stable functional group that serves as a bioorthogonal handle for "click" chemistry reactions.[3][4] Its stability under the conditions of peptide synthesis and its specific reactivity in the presence of an alkyne partner make it an invaluable tool for the precise chemical modification of peptides and other biomolecules.[1][2]

The azide group's primary role is to participate in highly efficient and specific cycloaddition reactions with alkynes, forming a stable triazole ring. This ligation can be achieved through two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous environments, making them ideal for biological applications.[6]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, considering factors such as reaction kinetics, potential cytotoxicity of the copper catalyst, and the nature of the biomolecules involved. The following tables summarize key quantitative data for these reactions.

Table 1: Comparative Overview of CuAAC and SPAAC

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azide, Terminal AlkyneAzide, Strained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I)None
Reaction Rate Very FastFast to Very Fast
Biocompatibility Potential for cytotoxicity due to copper catalystExcellent, copper-free
Common Applications In vitro bioconjugation, material science, synthesis of peptide-drug conjugatesLive-cell imaging, in vivo labeling, conjugation of sensitive biomolecules
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS).[7]Some cyclooctynes may react with thiols.[7]

Table 2: Second-Order Rate Constants for SPAAC Reactions with Azido-Amino Acids

Azide-Containing MoleculeStrained AlkyneSolvent/BufferSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Peptide with azido-amino acidDBCOHBS buffer (pH 7.4)0.34
Fmoc-N₃KBCNMeOD0.037
Azido-amino acid derivativeBCNMeOD0.28

Note: The reactivity of the azide group in this compound is expected to be comparable to the azido-amino acids presented in this table. The specific reaction kinetics can be influenced by the steric environment and the solvent.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence via SPPS and subsequent modification using CuAAC and SPAAC reactions.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing an azide-functionalized lysine residue using standard Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[8]

  • Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[9] b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids. The azide group is stable to standard SPPS conditions.[2]

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of a terminal alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

  • Azide-functionalized peptide on resin

  • Terminal alkyne-containing molecule (5-10 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Solvent: A mixture of DMF and water (e.g., 4:1 v/v)

Procedure:

  • Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3x).

  • Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne dissolved in the DMF/water solvent mixture.

  • Catalyst Addition: Add the sodium ascorbate followed by the CuSO₄·5H₂O. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and copper salts.

  • Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the purified azide-containing peptide in solution.

Materials:

  • Purified azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG) (1.1-1.5 equivalents)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • RP-HPLC system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[10]

  • Monitoring: The reaction progress can be monitored by RP-HPLC.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

  • Characterization: Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows described in this guide.

chemical_structure cluster_key Functional Groups struct label This compound Fmoc Fmoc Group (α-amine protection) Azide Azide Group (Click Chemistry Handle) Carboxyl Carboxylic Acid (Peptide Bond Formation)

Caption: Chemical structure of this compound.

CuAAC_mechanism Azide Peptide-N3 Triazole Peptide-Triazole-R Azide->Triazole Alkyne R-Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_mechanism Azide Peptide-N3 Triazole Peptide-Triazole-R Azide->Triazole StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->Triazole spontaneous cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_click Click Chemistry cluster_analysis Analysis Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Incorporate 4. Incorporate This compound Coupling->Incorporate Elongation 5. Chain Elongation Incorporate->Elongation Deprotection2 6. Final Deprotection Elongation->Deprotection2 OnResin 7a. On-Resin CuAAC/SPAAC Deprotection2->OnResin On-Resin Route Cleavage2 7b. Cleavage Deprotection2->Cleavage2 In-Solution Route Cleavage1 8a. Cleavage OnResin->Cleavage1 Purification1 9a. Purification Cleavage1->Purification1 Analysis 10. HPLC & Mass Spec Characterization Purification1->Analysis Purification2 8b. Purification Cleavage2->Purification2 InSolution 9b. In-Solution CuAAC/SPAAC Purification2->InSolution InSolution->Analysis

Caption: Experimental workflow for peptide synthesis and click modification.

Conclusion

The azide group in this compound is a powerful and versatile functional handle that has become indispensable in modern chemical biology and drug discovery. Its stability in solid-phase peptide synthesis and its highly specific and efficient reactivity in click chemistry reactions provide a robust platform for the synthesis of complex, modified peptides. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their work, enabling the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

Introduction: The Role of Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the systematic, stepwise assembly of amino acids into a defined peptide sequence. This process relies on the strategic use of temporary and permanent protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds.[1] The α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization, while reactive amino acid side chains require more robust, permanent protection that persists until the final step.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han, has become the dominant choice for temporary α-amino protection in SPPS.[1][3] Its success is rooted in its unique chemical lability: it is stable to acidic conditions but is cleanly and rapidly removed by a mild base, typically a secondary amine like piperidine.[4][5] This property forms the basis of the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group is removed at each cycle, while acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker remain intact until the final acid-mediated cleavage.[1][6] This guide provides a comprehensive technical overview of Fmoc chemistry, experimental protocols, and critical considerations for its successful application in SPPS.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that prevents the α-amino group from acting as a nucleophile during the coupling reaction. Its utility is defined by the chemical properties of the fluorenyl ring system.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-mediated β-elimination (E1cB mechanism).[5] This is a two-step process that leverages the acidity of the proton at the C9 position of the fluorenyl ring.[5]

  • Proton Abstraction: A base, most commonly piperidine, abstracts the acidic C9 proton, forming a carbanion intermediate.

  • β-Elimination: This intermediate is unstable and rapidly undergoes elimination, breaking the C9-O bond to release the unprotected N-terminal amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) molecule.

  • DBF Scavenging: The liberated DBF is an electrophile that can react with the newly deprotected amine in an undesired side reaction. The secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, reacting with DBF to form a stable, soluble adduct that is washed away.[1]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Orthogonal Protection Strategy

The power of the Fmoc strategy lies in its orthogonality with acid-labile protecting groups. This allows for selective deprotection at different stages of the synthesis, ensuring the integrity of the final peptide.

  • Nα-Fmoc Group: Base-labile (removed at every cycle).

  • Side-Chain Groups (tBu, Boc, Trt, Pbf): Acid-labile (stable to base, removed only at the final step).

  • Resin Linker (Wang, Rink Amide): Acid-labile (stable to base, cleaved only at the final step).

Orthogonal_Strategy Fmoc/tBu Orthogonal Protection Logic cluster_synthesis Synthesis Cycle cluster_cleavage Final Cleavage Peptide Protected Peptide-Resin Nα-Fmoc Side-Chain (tBu, Trt, Pbf) Linker (Wang, Rink) Base Treat with Base (e.g., 20% Piperidine/DMF) Peptide:fmoc->Base Acid Treat with Strong Acid (e.g., 95% TFA) Peptide:sc->Acid Peptide:linker->Acid ResultBase Result Fmoc Removed Side-Chain Intact Linker Intact Base->ResultBase Selective Deprotection ResultAcid Result Side-Chain Cleaved Linker Cleaved Free Peptide Released Acid->ResultAcid Global Deprotection

Caption: Orthogonality in Fmoc-SPPS.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. Each cycle consists of two main chemical steps—deprotection and coupling—flanked by extensive washing to remove soluble reagents and byproducts.

SPPS_Cycle Start Start with Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End Fmoc-Dipeptide-Resin Wash2->End Loop Repeat for next amino acid End->Deprotection  n-1 cycles

Caption: The core iterative workflow of Fmoc-SPPS.

Quantitative Data and Considerations

The efficiency and purity of the final peptide are highly dependent on the choice of reagents and reaction conditions.

Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives are used to accelerate deprotection or mitigate side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that significantly speeds up Fmoc removal but requires a nucleophilic scavenger like piperazine to trap the DBF byproduct.[7][8]

Table 1: Comparison of Fmoc Deprotection Reagent Kinetics

Deprotection Reagent Half-Life (t½) in DMF Notes
20% Piperidine 7 seconds Standard reagent, effective scavenger.[7]
5% Piperazine 180 seconds Slower kinetics but can reduce side reactions.[7]
5% Piperazine + 0.5% DBU 12 seconds DBU accelerates deprotection.[7]
5% Piperazine + 2% DBU 4 seconds Very rapid deprotection, complete in <1 min.[7]

| 20% 4-Methylpiperidine | Similar to Piperidine | Offers similar kinetics with better liquid handling properties and is not a controlled substance precursor.[2] |

Data sourced from kinetic studies measuring Fmoc-DBF adduct formation.[7]

Coupling Reagents

The formation of the amide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. Uronium/aminium salt-based reagents like HBTU and HATU are most common. HATU is generally more efficient, especially for sterically hindered couplings or "difficult" sequences prone to aggregation, due to the formation of a more reactive OAt-ester intermediate.[9][10]

Table 2: Coupling Reagent Performance for a Difficult Sequence (ACP 65-74)

Coupling Reagent Crude Product Purity Key Characteristics
HATU ~75% Highly efficient, faster reaction rates, less epimerization. Preferred for difficult sequences.[9][11]
HCTU ~75% Similar purity to HATU but significantly lower cost.[11]
HBTU ~60% Standard, effective reagent but less potent than HATU for challenging couplings.[9][11]
PyBOP ~55% Phosphonium salt-based reagent, good for standard use.[11]

| TBTU | ~50% | Uronium salt, similar to HBTU.[11] |

Purity data is representative for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard benchmark for comparing coupling efficiency.[9][11]

Final Cleavage and Deprotection

The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups. This process generates highly reactive carbocations, which can cause unwanted modifications to sensitive residues (Trp, Met, Cys, Tyr). Scavengers are added to the cleavage cocktail to quench these reactive species.

Table 3: Common Scavengers for TFA Cleavage Cocktails

Scavenger Target Residue(s) Typical Concentration Notes
Triisopropylsilane (TIS) Trp, general carbocations 2.5 - 5.0% Reduces trityl and other cations. Very effective.
Water (H₂O) Trp (t-butyl groups) 2.5 - 5.0% Helps hydrolyze t-butyl cations.
1,2-Ethanedithiol (EDT) Cys, Met 2.5% Effective for sulfur-containing residues but can cause side reactions with Trp upon prolonged exposure.
Thioanisole Met, Tyr, Arg 5.0% Aromatic scavenger.

| 1,4-Benzendimethanethiol (1,4-BDMT) | General | 0.39-0.78 mmol | A benzylthiol that shows high stability in TFA and provides crude peptides in improved yields and purities compared to aliphatic thiols like DTT.[5] |

Common Side Reactions in Fmoc SPPS

Despite its advantages, Fmoc chemistry is susceptible to several sequence-dependent side reactions, which can reduce yield and complicate purification.

Aspartimide Formation

This is the most significant side reaction, occurring when the backbone amide nitrogen following an Aspartic Acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide ring.[12] This is promoted by the basic conditions of Fmoc deprotection. The aspartimide can be opened by nucleophiles (piperidine, water) to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their D-isomers, which are often difficult to separate chromatographically.[6][13]

  • Susceptible Sequences: Asp-Gly, Asp-Asn, Asp-Ser are particularly prone.[6]

  • Mitigation Strategies:

    • Use of Additives: Adding 0.1 M HOBt to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[13]

    • Bulky Protecting Groups: Using sterically hindered side-chain protecting groups like 3-methyl-pent-3-yl (OMpe) or Di-tert-butyl-methyl (Odmab) on the Asp residue can reduce cyclization.

    • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the succeeding amino acid prevents the nucleophilic attack.

Table 4: Effect of Mitigation Strategies on Aspartimide Formation

Peptide Sequence (VKDX YI) Asp Side-Chain Group Treatment % Target Peptide Remaining
Asp(OtBu )-Gly OtBu 18h, 20% Piperidine/DMF 1.0%
Asp(OMpe )-Gly OMpe 18h, 20% Piperidine/DMF 73.1%
Asp(Odmab )-Gly Odmab 18h, 20% Piperidine/DMF 88.0%
Asp(OtBu)-Asn OtBu 18h, 20% Piperidine/DMF 95.8%

| Asp(OBno )-Asn | OBno | 18h, 20% Piperidine/DMF | >99.9% |

Data adapted from studies on the highly susceptible VKDGYI model peptide.[6][14]

Racemization

Epimerization of the chiral α-carbon can occur during the carboxyl group activation step, particularly for residues like Cysteine (Cys) and Histidine (His).[12][15] The risk is higher with uronium/phosphonium salt activators (HBTU, HATU) and can be exacerbated by elevated temperatures (e.g., in microwave-assisted SPPS).[16]

  • Mitigation Strategies:

    • Use carbodiimide activation (e.g., DIC/HOBt) for sensitive residues.

    • Avoid prolonged pre-activation times.

    • For Cys, use more robust protecting groups like Acm or StBu instead of Trt.[12]

    • Additives like HOBt or OxymaPure help suppress racemization.[17]

Diketopiperazine (DKP) Formation

At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is most common when Proline or Glycine are in the first two positions and results in chain termination.[18]

  • Mitigation Strategies:

    • Use 2-chlorotrityl (2-CTC) resin, as its steric bulk hinders the cyclization reaction.

    • Couple the third amino acid immediately after deprotecting the second.

    • Use an Fmoc-dipeptide building block to bypass the problematic dipeptide stage.

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling and Preparation (0.1 mmol scale)
  • Place the resin (e.g., 125-250 mg of Rink Amide resin with a loading of 0.4-0.8 mmol/g) into a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF, 5-10 mL) to the resin.

  • Agitate the suspension on a shaker for at least 1-2 hours at room temperature to allow the resin beads to swell completely.

  • Drain the DMF using vacuum filtration or positive nitrogen pressure.

Protocol 2: Standard SPPS Cycle (Deprotection & HCTU Coupling)

Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add another 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling:

  • In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIEA, 0.8 mmol, 8 eq.) to the vial.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • (Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive (blue beads), repeat the coupling step.

  • Repeat the deprotection and coupling cycle for each subsequent amino acid.

Protocol 3: Final Cleavage and Peptide Precipitation
  • After the final SPPS cycle, wash the peptide-resin with Dichloromethane (DCM, 3 x 10 mL) and dry it under vacuum for at least 30 minutes.

  • Prepare the cleavage cocktail. For most peptides, Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v) is sufficient. CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail (5-10 mL) to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube containing ~30 mL of cold diethyl ether.

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube (e.g., 3000 rpm for 5 min), carefully decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing, centrifuging, and decanting. Repeat this wash step two more times.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by mass spectrometry).

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, providing a mild, efficient, and highly versatile method for the synthesis of a vast range of peptides.[5] Its orthogonal nature, when paired with acid-labile side-chain protecting groups, allows for the assembly of complex and sensitive peptide targets with high fidelity.[3] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is critical for researchers to troubleshoot syntheses and optimize protocols. By carefully selecting deprotection and coupling reagents, managing susceptible sequences, and employing appropriate cleavage conditions, the challenges associated with Fmoc-SPPS can be effectively overcome, enabling the successful synthesis of high-purity peptides for research and therapeutic development.

References

A Deep Dive into Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of chemical reactions that are rapid, efficient, and highly specific. These bioorthogonal reactions enable the precise covalent ligation of molecules in complex biological environments, minimizing side reactions with native functional groups. This technical guide provides a comprehensive overview of the core click chemistry reactions used for bioconjugation, including detailed experimental protocols, quantitative performance data, and visual representations of key workflows and related biological pathways.

Core Principles of Click Chemistry for Bioconjugation

Click chemistry encompasses a variety of reactions, with the most prominent for bioconjugation being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation. These reactions share the common principle of joining two molecular partners, one bearing an azide or tetrazine functionality and the other an alkyne or strained alkene. The high specificity and reliability of these reactions have made them indispensable tools in drug development, diagnostics, and fundamental biological research.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, involving the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[3][4] This reaction is known for its high yields and robust nature, proceeding efficiently in aqueous environments.[5] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[6] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[2] SPAAC utilizes cyclooctynes, which possess significant ring strain that enables them to react spontaneously with azides without the need for a catalyst.[6] This makes SPAAC highly suitable for live-cell imaging and in vivo bioconjugation.[8] Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[9]

Tetrazine Ligation

Tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, is renowned for its exceptionally fast reaction kinetics.[1][3] It involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[1] The remarkable speed of this reaction makes it ideal for applications requiring rapid conjugation at low concentrations, such as in vivo imaging and pre-targeting strategies.[1][10]

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for a specific application often depends on a quantitative assessment of its performance. Key parameters include the second-order rate constant (k₂), which reflects the reaction speed, as well as reaction efficiency and the stability of the reagents.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Tetrazine-TCO Ligation
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 10 - 10⁴[3]~1[1]Up to 10⁷[1]
Biocompatibility Limited in vivo due to copper cytotoxicity[1]Excellent (copper-free)[1]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature, requires Cu(I) catalyst and ligand[1]Aqueous media, room temperature[1]Aqueous media, room temperature[1]
Primary Application In vitro conjugation, material science[9]Live-cell imaging, in vivo bioconjugation[10]In vivo imaging, radiolabeling, low concentration applications[1]
Reagent Stability Azides and alkynes are generally stable.Cyclooctynes can be unstable under certain conditions.[9]Tetrazines can be sensitive to reducing agents.[9]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of click chemistry in a research setting. The following sections provide step-by-step methodologies for common bioconjugation applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized fluorescent dye (e.g., in DMSO)

  • Copper(II) sulfate (CuSO₄) solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

  • Sodium ascorbate solution (freshly prepared)

  • Triethylammonium acetate (TEAA) buffer

  • DMSO

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration.

    • Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEAA buffer (to a final concentration of 0.1 M), and DMSO (up to 50% of the final volume).

    • Add the azide-dye stock solution to achieve a 1.5 to 5-fold molar excess over the oligonucleotide.

    • Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[11]

    • Add the CuSO₄/THPTA premix to the reaction mixture (typically 25 equivalents relative to the azide).[11]

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM (typically 40 equivalents relative to the azide).[11]

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[11]

  • Purification:

    • Purify the labeled oligonucleotide using ethanol precipitation or a suitable chromatography method (e.g., HPLC) to remove unreacted reagents.[12]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent visualization with a DBCO-functionalized fluorophore.

Materials:

  • Cultured cells

  • Cell culture medium

  • Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide tag into cellular glycans.[13]

  • Cell Preparation:

    • Wash the cells twice with warm PBS.

  • SPAAC Reaction (Live Cells):

    • Prepare a solution of the DBCO-fluorophore in cell culture medium (e.g., 10-25 µM).

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]

  • Fixation and Permeabilization (for intracellular targets):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • (Optional) Counterstain the cell nuclei with DAPI.

    • Wash the cells with PBS.

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

Protocol 3: Tetrazine Ligation for Antibody-TCO Conjugation

This protocol details the conjugation of a tetrazine-modified payload to a trans-cyclooctene (TCO)-functionalized antibody.

Materials:

  • TCO-functionalized antibody

  • Tetrazine-modified payload (e.g., a drug or fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the TCO-functionalized antibody in the reaction buffer to a known concentration.

    • Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) and then dilute in the reaction buffer.

  • Ligation Reaction:

    • Add the tetrazine-modified payload to the TCO-functionalized antibody solution. A 1.1 to 2-fold molar excess of the tetrazine payload is often recommended.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification:

    • Remove the excess, unreacted tetrazine-payload using a desalting column or size-exclusion chromatography equilibrated with an appropriate storage buffer.

Visualizing Workflows and Pathways

Diagrams generated using the DOT language provide clear visual representations of experimental procedures and related biological processes.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction_Mix Reaction Mixture (Aqueous Buffer) Alkyne_Biomolecule->Reaction_Mix Azide_Payload Azide-Modified Payload Azide_Payload->Reaction_Mix CuSO4 CuSO4 CuSO4->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Ascorbate Sodium Ascorbate Ascorbate->Reaction_Mix Conjugate Bioconjugate Reaction_Mix->Conjugate Incubation (RT, 30-60 min) Purification Purification Conjugate->Purification

Workflow for a typical CuAAC bioconjugation experiment.

SPAAC_Live_Cell_Imaging cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cluster_imaging Imaging Live_Cells Live Cells Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Live_Cells->Azide_Sugar Labeled_Cells Cells with Azide-Tagged Glycans Azide_Sugar->Labeled_Cells Incubation (24-48h) DBCO_Fluorophore DBCO-Fluorophore Labeled_Cells->DBCO_Fluorophore Stained_Cells Fluorescently Labeled Cells DBCO_Fluorophore->Stained_Cells Incubation (30-60 min) Fixation Fixation (Optional) Stained_Cells->Fixation Microscopy Fluorescence Microscopy Stained_Cells->Microscopy Live-cell imaging Fixation->Microscopy

Experimental workflow for SPAAC-based live-cell imaging.
Visualizing a Simplified Protein Glycosylation Pathway for Metabolic Labeling

Click chemistry is a powerful tool for studying dynamic biological processes such as protein glycosylation.[14] By introducing azide-modified sugars into cellular metabolic pathways, researchers can visualize the synthesis and trafficking of glycoproteins.[2]

Glycosylation_Pathway cluster_uptake Cellular Uptake and Metabolism cluster_glycosylation Protein Glycosylation cluster_trafficking_detection Trafficking and Detection Azido_Sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) Cytoplasm Cytoplasm Azido_Sugar->Cytoplasm Activated_Azido_Sugar Activated Azido-Sugar (e.g., UDP-GalNAz) Cytoplasm->Activated_Azido_Sugar Metabolic Conversion Golgi Golgi Apparatus Activated_Azido_Sugar->Golgi ER Endoplasmic Reticulum ER->Golgi Transport Azido_Glycoprotein Azido-Glycoprotein Golgi->Azido_Glycoprotein Glycosyltransferase Activity Glycoprotein Nascent Polypeptide Glycoprotein->ER Cell_Surface Cell Surface Azido_Glycoprotein->Cell_Surface Vesicular Transport Click_Reaction Click Reaction with Fluorescent Probe Cell_Surface->Click_Reaction Visualization Visualization Click_Reaction->Visualization

Simplified pathway of metabolic labeling of glycoproteins.
Probing G-Protein Coupled Receptor (GPCR) Signaling

Click chemistry can be employed to develop chemical probes for studying GPCRs, which are critical drug targets.[15] An affinity-based probe with a clickable handle can be used to label the receptor, allowing for its detection and characterization.[15]

GPCR_Labeling cluster_probe_binding Probe Binding cluster_click_reaction Click Reaction cluster_analysis Downstream Analysis GPCR GPCR in Cell Membrane Bound_Complex Probe-GPCR Complex GPCR->Bound_Complex Affinity_Probe Affinity-Based Probe (with Alkyne handle) Affinity_Probe->Bound_Complex Labeled_GPCR Labeled GPCR Bound_Complex->Labeled_GPCR Azide_Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Azide_Reporter->Labeled_GPCR CuAAC or SPAAC SDS_PAGE SDS-PAGE Labeled_GPCR->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_GPCR->Mass_Spec Microscopy Confocal Microscopy Labeled_GPCR->Microscopy

Workflow for labeling and analyzing GPCRs using click chemistry.

References

An In-depth Technical Guide to Fmoc-D-Lys(N3)-OH for the Introduction of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(N3)-OH is a pivotal building block in modern peptide chemistry and drug development, enabling the site-specific incorporation of a bioorthogonal azide handle into peptide sequences. This non-canonical amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an azido group on the side chain, is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The azide moiety is stable under the typical acidic and basic conditions of SPPS, yet it serves as a versatile reactive group for post-synthetic modifications via "click chemistry."[1][3] This dual functionality makes this compound an invaluable tool for creating sophisticated biomolecules, including peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics with enhanced therapeutic properties.[1][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and characterization data to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] Its key chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid[5]
Synonyms Fmoc-D-azidolysine, Nα-Fmoc-Nε-azido-D-lysine[5]
CAS Number 1198791-53-5[5]
Molecular Formula C₂₁H₂₂N₄O₄[5]
Molecular Weight 394.42 g/mol [5]
Appearance White to off-white solid/crystalline powder[4]
Storage Temperature 2-8°C, under inert gas[5]
Solubility Soluble in DMF and other organic solvents used in peptide synthesis.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common synthetic route involves the diazotization of the corresponding amine precursor. The synthesis of a similar L-isomer has been reported with a yield of 72%.[6] A general workflow for the synthesis is depicted below.

Start Fmoc-D-Lys-OH Step1 Protection of the carboxylic acid Start->Step1 Step2 Conversion of the side-chain amine to azide Step1->Step2 Step3 Deprotection of the carboxylic acid Step2->Step3 End This compound Step3->End cluster_0 Peptide Synthesis cluster_1 Click Chemistry Peptide Peptide with This compound CuAAC CuAAC (Copper(I) catalyst) Peptide->CuAAC SPAAC SPAAC (Strained alkyne) Peptide->SPAAC Alkyne Alkyne-modified molecule Alkyne->CuAAC Conjugate Peptide Conjugate (Triazole linkage) CuAAC->Conjugate SPAAC->Conjugate cluster_0 Synthesis and Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation SPPS 1. SPPS with This compound Cleavage 2. Cleavage and Purification SPPS->Cleavage Click 3. Click Chemistry with Alkyne-Drug Cleavage->Click Purification 4. Purification of Peptide-Drug Conjugate Click->Purification CellUptake 5. Cellular Uptake Studies Purification->CellUptake Cytotoxicity 6. Cytotoxicity Assay CellUptake->Cytotoxicity AnimalModel 7. Animal Model Studies Cytotoxicity->AnimalModel

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(N3)-OH is a versatile amino acid derivative crucial for the synthesis of modified peptides with applications in drug discovery, chemical biology, and materials science.[1][2] The incorporation of an azido group on the D-lysine side chain provides a bioorthogonal handle for post-synthetic modifications via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the precise conjugation of peptides to various molecules, including fluorescent probes, cytotoxic payloads, or polyethylene glycol (PEG), to enhance their therapeutic and diagnostic properties.[2][3]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound. The azide functionality is stable under standard Fmoc-SPPS conditions, including repeated cycles of basic deprotection and acidic cleavage, making it compatible with established workflows.[1][2]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh)Synthesis GradeSigma-Aldrich, ChemPep Inc.
This compound Synthesis GradeAdvanced ChemTech, Novabiochem®
Fmoc-protected Amino AcidsSynthesis GradeOrpegen, AltaBioscience
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermoFisher Scientific
PiperidineReagent GradeSigma-Aldrich
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Synthesis GradeMerck
1-Hydroxybenzotriazole (HOBt)Synthesis GradeMerck
Dichloromethane (DCM)Reagent GradeThermoFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
Water (H2O)HPLC Grade
Diethyl etherReagent Grade

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin and transfer it to a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF from the reaction vessel.

Standard Fmoc-SPPS Cycle

The following steps are repeated for each amino acid to be coupled in the peptide sequence.

  • Add a 20% solution of piperidine in DMF to the swollen resin.[5]

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 7-15 minutes.[3][5]

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][7]

  • Activation of Amino Acid: In a separate vial, prepare the coupling solution by dissolving the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature. The reaction time will vary depending on the amino acid being coupled. For standard amino acids, 30-60 minutes is typically sufficient.[3] For the sterically less hindered this compound, a similar coupling time can be expected.

  • Monitoring the Reaction: To ensure the coupling reaction is complete, a small sample of the resin can be subjected to a Kaiser test. A negative Kaiser test (beads remain colorless) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Final Fmoc Deprotection

After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection protocol as described in step 2a.

Cleavage and Global Deprotection
  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Prepare the cleavage cocktail. A standard and effective cocktail that is compatible with the azide group is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (H2O) in a ratio of 95:2.5:2.5 (v/v/v).[3][8] TIS acts as a scavenger to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the solution to separate the cleaved peptide from the resin beads. Collect the filtrate in a clean centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding cold diethyl ether to the collected filtrate.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Quantitative Data Summary

StepReagentEquivalents (relative to resin loading)Time
Fmoc Deprotection 20% Piperidine in DMF-2 x (3 min + 7 min)
Standard AA Coupling Fmoc-Amino Acid330 - 60 min
HBTU/HOBt330 - 60 min
DIPEA630 - 60 min
This compound Coupling This compound330 - 60 min
HBTU/HOBt330 - 60 min
DIPEA630 - 60 min
Cleavage TFA/TIS/H2O (95:2.5:2.5)-2 - 3 hours

Visualizations

SPPS_Workflow_for_Fmoc_D_Lys_N3_OH cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeat n times) cluster_Lys_N3_Coupling Incorporation of Azido-Lysine cluster_Final_Steps Finalization Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Lys_Coupling This compound Coupling Wash3->Lys_Coupling Wash4 DMF/DCM Wash Lys_Coupling->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Azido-Peptide Purification->Final_Product

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Click_Chemistry_Workflow cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Peptide Purified Azido-Peptide Reactants Peptide-N3 + R-Alkyne Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Product Triazole-Linked Peptide Conjugate Catalyst->Product

Caption: Post-synthesis modification via Azide-Alkyne Click Chemistry.

References

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-D-Lys(N₃)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction proceeds with high efficiency and specificity between a strained cyclooctyne and an azide, forming a stable triazole linkage.[1] The amino acid Fmoc-D-Lys(N₃)-OH is a key building block for introducing an azide moiety site-specifically into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The azide group remains stable during the cycles of coupling and deprotection in SPPS, serving as a versatile handle for subsequent modification of the peptide with a strained alkyne-functionalized molecule.

This document provides detailed protocols for the incorporation of Fmoc-D-Lys(N₃)-OH into a peptide sequence and the subsequent SPAAC reaction with commonly used strained alkynes like Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).

Key Features of SPAAC

  • Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1]

  • Bioorthogonal: The azide and cyclooctyne functional groups are abiotic and do not typically react with naturally occurring functional groups in biological systems.[1]

  • High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.[1]

  • Stability: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[1]

Applications

The site-specific modification of peptides using Fmoc-D-Lys(N₃)-OH and SPAAC has a broad range of applications, including:

  • Peptide and Protein Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and detection.[1]

  • Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Surface Immobilization: Attachment of peptides to surfaces for various biotechnological applications, such as in biosensors.[1]

  • Hydrogel Formation: Cross-linking of polymers for the creation of biocompatible hydrogels.[1]

Data Presentation

Quantitative Data Summary

The following table summarizes representative kinetic data for SPAAC reactions between azidolysine-containing peptides and common strained cyclooctynes. These values are crucial for designing experiments, as they inform the required reaction times and concentrations.

Azide-Containing MoietyStrained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer Conditions
Azidolysine-containing peptideDBCO-PEG0.34HBS (pH 7.4)
AzidolysineBCN0.28MeOD

Data sourced from Xie et al. (2022). Note that the kinetic data was reported for azidolysine and may vary slightly for the D-enantiomer.[2][3]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Lys(N₃)-OH into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the D-Lys(N₃) moiety using standard Fmoc chemistry.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Lys(N₃)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-D-Lys(N₃)-OH: Couple Fmoc-D-Lys(N₃)-OH using the same procedure as for other amino acids. The azide group is stable to standard coupling and deprotection conditions.[2]

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet.

    • Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: SPAAC Reaction of an Azide-Containing Peptide with a Strained Alkyne

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN derivative) to the purified D-Lys(N₃)-containing peptide in solution.

Materials and Reagents:

  • Purified azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG, BCN-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[1]

    • Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1] A slight molar excess (1.1-1.5 equivalents) of the alkyne reagent is typically used.[1]

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the strained alkyne.

    • Incubate the reaction mixture at room temperature or 37°C.[1]

    • Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[1] The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification:

    • Upon completion, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

SPAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Resin 1. Start with Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. Wash Fmoc_Deprotection->Wash1 Coupling 4. Couple Fmoc-AA (HBTU/DIPEA) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Repeat 6. Repeat for next Amino Acid Wash2->Repeat n cycles Couple_LysN3 7. Couple Fmoc-D-Lys(N3)-OH Repeat->Couple_LysN3 Final_Deprotection 8. Final Fmoc Deprotection Couple_LysN3->Final_Deprotection Cleavage 9. Cleavage from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Precipitation 10. Ether Precipitation Cleavage->Precipitation Purification_SPPS 11. RP-HPLC Purification Precipitation->Purification_SPPS Azide_Peptide Azide-Peptide Purification_SPPS->Azide_Peptide Reaction 12. Mix & Incubate (RT or 37°C, 1-24h) Azide_Peptide->Reaction Alkyne Strained Alkyne (e.g., DBCO-X) Alkyne->Reaction Purification_SPAAC 13. RP-HPLC Purification Reaction->Purification_SPAAC Final_Product Final Conjugate Purification_SPAAC->Final_Product

Caption: Experimental workflow from SPPS to the final SPAAC conjugate.

SPAAC_Mechanism Azide Peptide-N₃ Product Stable Triazole Linkage Azide->Product [3+2] Cycloaddition (Copper-Free) Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Product Plus +

Caption: Schematic of the SPAAC reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in SPAAC 1. Inactive reagents (degradation of strained alkyne).2. Slow reaction kinetics.3. Incompatible buffer or solvent.1. Use freshly prepared or properly stored reagents. Store cyclooctynes under an inert atmosphere and protected from light.2. Increase the concentration of reactants or the reaction temperature if molecules are stable.3. If solubility is an issue, add a co-solvent like DMSO. Some buffers (e.g., HEPES) may increase reaction rates for certain SPAAC reactions.
Multiple products observed 1. Side reactions of the strained alkyne with other nucleophiles (e.g., free thiols).2. Impure starting materials.1. Lower the reaction temperature to increase selectivity. Reduce reaction time by monitoring progress.2. Ensure the purity of the azide-peptide and strained alkyne using HPLC and mass spectrometry before the reaction.
Difficulty in purifying the final conjugate 1. Similar hydrophobicity of starting materials and product.2. Aggregation of the peptide conjugate.1. Optimize the RP-HPLC gradient to improve separation. Consider a different stationary phase if co-elution persists.2. Add denaturants like guanidinium chloride to the purification buffers to disrupt aggregation.
Incomplete coupling during SPPS 1. Peptide aggregation on the resin.2. Steric hindrance.1. Switch to a solvent like NMP or add chaotropic salts. Utilize microwave-assisted synthesis.2. Use a more potent coupling reagent like HATU. Increase coupling time and temperature.
Decomposition of DBCO 1. DBCO is sensitive to strong acids.1. Use mild cleavage conditions (e.g., 1-5% TFA in DCM) if DBCO is present on the resin or if the peptide will be conjugated on-resin.[4]

References

Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific fluorescent labeling of peptides is a critical technique in chemical biology and drug development. It enables the visualization and tracking of peptides in biological systems, facilitating studies on peptide localization, protein-protein interactions, and receptor binding. The use of the unnatural amino acid Fmoc-D-Lys(N3)-OH provides a powerful tool for introducing an azide moiety into a peptide sequence during solid-phase peptide synthesis (SPPS). This azide group serves as a chemical handle for bioorthogonal ligation, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to attach an alkyne-functionalized fluorescent dye. This method is highly specific, efficient, and compatible with a wide range of biological molecules.[1][2]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide, followed by fluorescent labeling via CuAAC, purification, and characterization of the final product.

Principle of the Method

The overall workflow involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is synthesized on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence.

  • Fluorescent Labeling via Click Chemistry: The azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye. This reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in-solution).

  • Purification and Characterization: The fluorescently labeled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual synthesis of a peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step ("double coupling").

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. To incorporate the azide functionality, use this compound in the desired coupling cycle.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

Protocol 2: On-Resin Fluorescent Labeling via CuAAC

This protocol is performed after the completion of peptide synthesis and the final Fmoc deprotection, while the peptide is still attached to the resin.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-functionalized fluorescent dye (e.g., FAM-alkyne, Cy5-alkyne) (5-10 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Solvent: DMF/water mixture (e.g., 4:1 v/v)

Procedure:

  • Resin Swelling and Washing: Swell and wash the azide-peptide-resin with the DMF/water solvent mixture.

  • Reaction Mixture Preparation: In the reaction vessel, add the alkyne-functionalized fluorescent dye dissolved in the DMF/water solvent mixture.

  • Catalyst Addition: Add the sodium ascorbate, followed by the CuSO₄·5H₂O. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

  • Reaction Incubation: Agitate the mixture at room temperature for 4-16 hours, protected from light.

  • Washing: Wash the resin thoroughly with the DMF/water mixture (3x), followed by DMF (3x), DCM (3x), and Methanol (3x). A wash with a copper-chelating solution like dilute EDTA can help remove residual copper.

  • Drying: Dry the resin under vacuum.

Protocol 3: In-Solution Fluorescent Labeling via CuAAC

This protocol is performed after the peptide has been cleaved from the resin and purified.

Materials:

  • Purified azide-functionalized peptide

  • Alkyne-functionalized fluorescent dye (1.5-2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Buffer: Phosphate-buffered saline (PBS) or similar, degassed.

Procedure:

  • Prepare Stock Solutions:

    • Azide-peptide in degassed buffer.

    • Alkyne-dye in DMSO or DMF.

    • CuSO₄ in water.

    • Sodium ascorbate in water (prepare fresh).

    • THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-peptide solution, the alkyne-dye solution, and the THPTA ligand.

  • Initiate Reaction: Add the sodium ascorbate, followed by the CuSO₄.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled peptide by RP-HPLC.

Protocol 4: Peptide Cleavage, Purification, and Characterization

Procedure:

  • Cleavage: Treat the dried resin (from SPPS or on-resin labeling) with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Discard the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column. A typical gradient is a linear increase of acetonitrile in water (both containing 0.1% TFA).

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), confirming the expected molecular weight.

  • Lyophilization: Lyophilize the pure fractions to obtain the final labeled peptide as a powder.

Data Presentation

Table 1: Typical Yields at Different Stages of Fluorescent Peptide Synthesis
StageParameterTypical Yield (%)Notes
SPPS Crude Peptide Yield50 - 80%Highly dependent on peptide length and sequence. Difficult sequences can lead to lower yields.
Purified Peptide Yield10 - 30%Based on the initial resin loading. Purification losses can be significant.
Labeling On-Resin Labeling Efficiency> 95%Can be driven to completion with excess dye.
In-Solution Labeling Efficiency70 - 95%Dependent on peptide and dye concentration and solubility.
Overall Final Labeled Peptide Yield5 - 20%Overall yield from starting resin loading to purified labeled peptide.

Note: These are estimated yields and can vary significantly based on the specific peptide, dye, and experimental conditions.

Table 2: Recommended Alkyne-Functionalized Fluorescent Dyes for Peptide Labeling
Fluorescent DyeExcitation (nm)Emission (nm)Molecular Weight ( g/mol )Notes
FAM Alkyne ~494~518~497.46Bright green fluorescence, cost-effective. pH sensitive.[3]
TAMRA Alkyne ~556~563~553.61Orange-red fluorescence, relatively photostable.[3]
Cy3 Alkyne ~550~570VariesBright orange fluorescence, commonly used for FRET.
Cy5 Alkyne ~650~670VariesFar-red fluorescence, good for in vivo imaging due to reduced tissue autofluorescence.
Alexa Fluor 488 Alkyne ~495~519VariesBright and photostable green fluorophore.
Alexa Fluor 647 Alkyne ~650~668VariesBright and photostable far-red fluorophore.
Table 3: Example HPLC Purification Parameters for Fluorescently Labeled Peptides
ParameterSetting
Column C18 Reverse-Phase (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5-65% B over 30 minutes (analytical) or 20-50% B over 40 minutes (preparative). The optimal gradient depends on the hydrophobicity of the labeled peptide.
Flow Rate 1 mL/min (analytical), 10-20 mL/min (preparative)
Detection UV at 220 nm (peptide backbone) and the absorbance maximum of the dye.
Table 4: Expected Mass Shift Upon Labeling with Common Dyes
Fluorescent DyeChemical Formula of Alkyne-DyeMass Shift (Δm/z)
FAM Alkyne C₂₈H₁₉NO₇+497.12
TAMRA Alkyne C₃₀H₂₇N₃O₅+513.20
Cy5 Alkyne (Varies by supplier)Typically +600 to +750

Note: The exact mass shift should be calculated based on the molecular formula of the specific alkyne-dye used.

Mandatory Visualizations

experimental_workflow SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) OnResin_Labeling On-Resin Fluorescent Labeling (CuAAC) SPPS->OnResin_Labeling Cleavage_Precipitation Cleavage from Resin & Precipitation SPPS->Cleavage_Precipitation OnResin_Labeling->Cleavage_Precipitation InSolution_Labeling In-Solution Fluorescent Labeling (CuAAC) Cleavage_Precipitation->InSolution_Labeling Purification RP-HPLC Purification Cleavage_Precipitation->Purification InSolution_Labeling->Purification Characterization Characterization (MS and Analytical HPLC) Purification->Characterization Final_Product Purified Fluorescently Labeled Peptide Characterization->Final_Product

Caption: Overall experimental workflow for the synthesis and fluorescent labeling of peptides using this compound.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalytic System Azide_Peptide Azide-functionalized Peptide (from this compound) Triazole_Product Fluorescently Labeled Peptide (Stable Triazole Linkage) Azide_Peptide->Triazole_Product Alkyne_Dye Alkyne-functionalized Fluorescent Dye Alkyne_Dye->Triazole_Product Copper Cu(I) Source (e.g., CuSO4 + Na Ascorbate) Copper->Triazole_Product catalysis

References

Application of Fmoc-D-Lys(N3)-OH in Peptide-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-D-Lys(N3)-OH is a synthetically modified amino acid that has become an indispensable tool in the development of next-generation targeted therapeutics, particularly peptide-drug conjugates (PDCs).[1] This building block incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The key feature of this amino acid is the presence of an azide (-N3) group on the side chain of D-lysine. This azide moiety is stable under the conditions of Fmoc-based peptide synthesis but serves as a versatile chemical handle for the site-specific conjugation of various molecules through bioorthogonal "click chemistry" reactions.[1]

The use of this compound offers several advantages in PDC development. It allows for the precise, site-specific incorporation of a conjugation handle into the peptide sequence. This is crucial for producing homogeneous PDCs with a defined drug-to-peptide ratio, which is a critical quality attribute for therapeutic efficacy and safety. The azide group's bioorthogonality ensures that the subsequent conjugation reaction is highly selective and does not interfere with other functional groups within the peptide.

The most common conjugation strategy utilizing the azide handle is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry" reaction.[3] This reaction forms a stable triazole linkage between the azide-containing peptide and an alkyne-functionalized drug molecule.[3] The CuAAC reaction is known for its high efficiency, typically achieving conjugation efficiencies of over 95%, and can be performed under mild, aqueous conditions, which is beneficial for preserving the integrity of both the peptide and the drug.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide containing an azido-lysine residue.

1. Resin Preparation:

  • Swell Rink Amide resin (or other suitable resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and finally DMF (5 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates complete coupling).

4. Incorporation of this compound:

  • Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to potential steric hindrance, the coupling time can be extended to 4 hours or a double coupling can be performed if necessary.

5. Peptide Chain Elongation:

  • Repeat steps 2 and 3 (or 4 for the azido-lysine position) for each subsequent amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the final peptide-resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized drug to the azide-containing peptide while it is still attached to the solid support.

1. Resin Preparation:

  • Swell the azide-functionalized peptide-resin in DMF.

2. Preparation of the Click-Chemistry Reaction Mixture:

  • In a separate vial, dissolve the alkyne-functionalized drug (5 equivalents relative to the peptide on resin) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Prepare a fresh solution of Sodium Ascorbate (10 equivalents) in water.

  • Prepare a solution of Copper (II) Sulfate pentahydrate (CuSO4·5H2O) (1 equivalent) in water.

3. On-Resin Conjugation:

  • Add the alkyne-drug solution to the swollen peptide-resin.

  • Add the Sodium Ascorbate solution to the reaction vessel.

  • Finally, add the CuSO4 solution to initiate the reaction.

  • Agitate the reaction mixture at room temperature for 12-24 hours, protected from light.

4. Washing:

  • Drain the reaction solution.

  • Wash the resin thoroughly with DMF, water, a solution of 0.5% diisopropylethylamine in DMF, and finally DMF and DCM.

5. Cleavage and Purification:

  • Cleave the peptide-drug conjugate from the resin and deprotect the side chains as described in Protocol 1, step 7.

  • Purify the crude PDC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Purification and Characterization of the Peptide-Drug Conjugate

1. RP-HPLC Purification:

  • Dissolve the crude PDC in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the PDC using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). The specific gradient will depend on the hydrophobicity of the PDC.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified PDC.

2. Characterization:

  • Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Confirm the identity of the PDC by comparing the observed molecular weight with the calculated molecular weight.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of PDCs using this compound.

ParameterTypical ValueMethod of Determination
SPPS Coupling Efficiency
Standard Amino Acids>99%Kaiser Test
This compound>98%Kaiser Test
Overall Peptide Yield (crude) 70-90%Gravimetric
CuAAC Conjugation Efficiency >95%RP-HPLC, LC-MS
PDC Purity (after HPLC) >98%Analytical RP-HPLC

Table 1: Summary of typical yields and efficiencies in PDC synthesis.

AnalysisParameterResult
Analytical RP-HPLC Retention Time (tR)Dependent on peptide and drug properties.
Purity>98% (area under the curve)
Mass Spectrometry [M+H]+ observedMatches calculated mass ± 0.5 Da
[M+H]+ calculatedBased on the chemical formula of the PDC.

Table 2: Representative characterization data for a purified PDC.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation On-Resin Conjugation cluster_final Final Processing resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling Repeat n times lys_coupling This compound Coupling deprotection1->lys_coupling At desired position coupling->deprotection1 lys_coupling->deprotection1 deprotection2 Final Fmoc Deprotection lys_coupling->deprotection2 After last AA click_reaction CuAAC 'Click' Reaction (Alkyne-Drug, CuSO4, NaAsc) deprotection2->click_reaction cleavage Cleavage & Deprotection click_reaction->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS & HPLC Analysis purification->characterization lyophilization Lyophilization characterization->lyophilization

Caption: Experimental workflow for the synthesis of a peptide-drug conjugate.

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

her2_pathway PDC HER2-Targeting PDC (Peptide-MMAE) HER2 HER2 Receptor PDC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome MMAE MMAE (Drug) Lysosome->MMAE Drug Release Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Disruption of Microtubule Dynamics

Caption: Mechanism of action for a HER2-targeting peptide-drug conjugate.

References

Site-Specific Protein Modification Using Fmoc-D-Lys(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool in chemical biology and drug development, enabling the precise installation of functional moieties such as fluorescent probes, polyethylene glycol (PEG), and cytotoxic drugs. The unnatural amino acid, Fmoc-D-Lys(N3)-OH, serves as a versatile building block for achieving this precision. Incorporated into peptides and proteins via standard solid-phase peptide synthesis (SPPS), the azide group on the lysine side chain acts as a bioorthogonal handle. This chemical handle is inert to most biological functional groups, allowing for highly selective modification through "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for a wide range of bioconjugation applications.[1][2][3]

This document provides detailed application notes and protocols for the incorporation of this compound into synthetic peptides and subsequent site-specific modification via CuAAC and SPAAC reactions.

Data Presentation

Table 1: Typical Yield and Purity for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Peptide Sequence ExampleCoupling MethodCrude Purity (%)Purified Yield (%)Reference
Ac-Tyr-Gly-Gly-Phe-Lys(N3)-Arg-Arg-NH2HCTU/DIPEA~85~40-50Adapted from[4]
H-Gly-His-Trp-Ser-Tyr-Gly-Lys(N3)-Arg-Pro-Gly-NH2COMU/DIPEA~78-90~35-45Adapted from[4]
H-His-D-Trp-Ala-Trp-D-Phe-Lys(N3)-NH2HATU/DIPEA~86-94~50-60Adapted from[4]

Note: Yields and purities are dependent on the specific peptide sequence, synthesis scale, and purification methods.

Table 2: Comparison of On-Resin CuAAC and Solution-Phase SPAAC Reaction Conditions and Efficiency
ParameterOn-Resin CuAACSolution-Phase SPAAC
Reaction Principle Copper(I)-catalyzed cycloaddition between an azide and a terminal alkyne.Strain-promoted cycloaddition between an azide and a cyclooctyne (e.g., DBCO).[5]
Catalyst Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate, or CuBr).[6][7]None (reaction is driven by ring strain).[5]
Typical Alkyne Reagent Terminal alkyne-functionalized molecule (e.g., alkyne-fluorophore).Strain-promoted alkyne (e.g., DBCO-fluorophore).[8]
Typical Reaction Solvent DMF/water or DMSO/water mixtures.[6]Aqueous buffers (e.g., PBS).[8][9]
Reaction Time 1-4 hours.1-12 hours.[9][10]
Reaction Temperature Room temperature.Room temperature or 4°C.[9][10]
Typical Molar Excess of Alkyne Reagent 2-5 equivalents.5-20 equivalents.[8]
Reported Efficiency/Yield Often >90% conversion.[11]Typically high, can be quantitative.[12][13]
Key Advantage Fast reaction kinetics.Biocompatible (no cytotoxic copper catalyst), suitable for live-cell applications.[5]
Key Disadvantage Potential cytotoxicity of copper catalyst.Slower kinetics compared to CuAAC.

Experimental Workflows and Logical Relationships

General Workflow for Site-Specific Protein Modification

General Workflow SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 HPLC Purification of Azide-Peptide Cleavage->Purification1 Characterization1 Mass Spectrometry & HPLC Analysis Purification1->Characterization1 Click_Chemistry Click Chemistry Reaction (CuAAC or SPAAC) Characterization1->Click_Chemistry Purification2 HPLC Purification of Conjugate Click_Chemistry->Purification2 Characterization2 Mass Spectrometry, UV-Vis, & Functional Assays Purification2->Characterization2

Caption: General workflow for site-specific peptide/protein modification.

Logical Diagram of Click Chemistry Reactions

Click Chemistry cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_CuAAC Azide-Modified Peptide Triazole_CuAAC 1,4-Disubstituted Triazole Conjugate Azide_CuAAC->Triazole_CuAAC Alkyne_CuAAC Terminal Alkyne Probe Alkyne_CuAAC->Triazole_CuAAC Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Triazole_CuAAC Azide_SPAAC Azide-Modified Protein Triazole_SPAAC Triazole Conjugate Azide_SPAAC->Triazole_SPAAC DBCO Strained Alkyne (DBCO) Probe DBCO->Triazole_SPAAC

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an azido-lysine residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (beads should be colorless).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Incorporation of this compound: Repeat step 3 using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the cleavage solution to separate it from the resin beads.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.[14][15][16][17]

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing fluorescent dye to a resin-bound peptide with an azido-lysine residue.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(I) source: Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate

  • Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: DMF/water (4:1 v/v)

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in the DMF/water solvent mixture for 30 minutes.

  • Prepare Click Reaction Cocktail:

    • In a separate vial, dissolve the alkyne-dye (2-5 equivalents) in the DMF/water mixture.

    • Add CuSO4 (0.1 equivalents) and sodium ascorbate (0.5 equivalents). If using a ligand, add THPTA (0.2 equivalents).

    • Vortex the mixture until all components are dissolved.

  • On-Resin Click Reaction:

    • Add the click reaction cocktail to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours, protected from light.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with the DMF/water mixture (3x), followed by DMF (3x) and DCM (3x).

  • Cleavage and Purification: Cleave the labeled peptide from the resin and purify by HPLC as described in Protocol 1.

Protocol 3: Solution-Phase Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to a purified azide-containing protein in solution.

Materials:

  • Purified azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

  • Anhydrous DMSO

  • Purification columns (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a stock solution of the DBCO-functionalized molecule in DMSO at a concentration of 1-10 mM.

    • Ensure the azide-modified protein solution is at a known concentration (e.g., 1-5 mg/mL) in the chosen buffer.

  • Initiate the Reaction:

    • In a reaction vial, add the protein solution.

    • While gently stirring, add the required volume of the DBCO-molecule stock solution. A 5- to 20-fold molar excess of the DBCO molecule over the protein is typically used.[8]

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 4°C, protected from light. The optimal time should be determined empirically.[9][10]

  • Purification: Remove the excess, unreacted DBCO-molecule using a desalting or size-exclusion chromatography column appropriate for the size of the protein.

  • Characterization: Characterize the purified protein conjugate by mass spectrometry to confirm the modification and by a functional assay to ensure the protein's activity is retained.

Application in Studying Signaling Pathways: G-Protein Coupled Receptors (GPCRs)

Site-specific modification of proteins using this compound is a powerful technique to investigate complex biological processes like G-protein coupled receptor (GPCR) signaling. GPCRs are the largest family of membrane receptors and are crucial drug targets.[18][19] By incorporating an azide handle into a GPCR or its ligand, researchers can attach various probes to study receptor function, trafficking, and interactions.

For example, a fluorescent dye can be "clicked" onto an azide-modified GPCR to visualize its localization, internalization, and recycling in living cells using fluorescence microscopy. Alternatively, a photo-crosslinker can be attached to an azide-modified ligand to identify its binding site on the receptor or to capture interacting proteins in the signaling complex.[20]

GPCR Signaling Pathway Ligand Ligand (e.g., with Azide Modification) GPCR GPCR (e.g., with Azide Modification) Ligand->GPCR Binding G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

This diagram illustrates the canonical GPCR signaling cascade. The incorporation of this compound into either the ligand or the receptor itself allows for the attachment of probes to dissect this pathway with high precision. For instance, attaching a fluorescent probe would allow for the study of ligand-receptor binding kinetics or receptor trafficking, while conjugating a biotin tag would enable the pull-down and identification of interacting proteins in the signaling complex.[21][22]

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as Fmoc-D-Lys(N3)-OH, into peptides is a powerful strategy for introducing novel functionalities. The azide moiety on the lysine side chain serves as a versatile chemical handle for bioconjugation via "click chemistry," enabling the attachment of various molecules like fluorescent dyes, imaging agents, and drug payloads. A critical step in solid-phase peptide synthesis (SPPS) is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This document provides detailed application notes and protocols for the efficient and safe Fmoc deprotection of peptides containing this compound, with a focus on maintaining the integrity of the azide functional group.

The azide group is generally stable under standard Fmoc-SPPS conditions, including the iterative cycles of Fmoc deprotection with piperidine and coupling reactions.[1] However, careful consideration of the reaction conditions is necessary to prevent potential side reactions, particularly during the final cleavage and deprotection steps.

Key Considerations for Fmoc Deprotection

While the azide group is robust, certain conditions can lead to its degradation. The primary concern is the reduction of the azide to a primary amine, which can occur during the final cleavage from the solid support if inappropriate scavengers are used.[1][2] Thiol-based scavengers, such as 1,2-ethanedithiol (EDT), are known to be strong reducing agents in acidic environments and should be avoided.[2]

A sequence-specific elimination of the azide ion has been reported for peptides with an N-terminal α-azidoaspartate residue during Fmoc removal, but this is not a general concern for peptides containing azido-lysine.[1][3]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is suitable for the iterative removal of the Fmoc group during the elongation of the peptide chain on the solid support.

Materials:

  • Peptide-resin functionalized with this compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-20 minutes. The reaction time may need to be optimized based on the peptide sequence and the presence of sterically hindered amino acids.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection treatment to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Data Presentation

The following table summarizes the recommended reagents and conditions for the Fmoc deprotection and final cleavage of peptides containing azido-lysine.

Step Reagent/Condition Concentration Time Key Considerations
Iterative Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 5-10 minStandard condition; generally safe for the azide group.[1][2]
Final Cleavage & Deprotection Trifluoroacetic acid (TFA)95%2-4 hoursStandard cleavage reagent.
Scavengers (Azide Compatible) Triisopropylsilane (TIS)2.5% (v/v)During cleavageRecommended to prevent azide reduction.[2]
Dithiothreitol (DTT)2.5% (w/v)During cleavageA safer thiol-based scavenger alternative to EDT.[2]
Scavengers (to AVOID) 1,2-Ethanedithiol (EDT)--Potent reducing agent for azides in acidic conditions.[2]

Visualizations

Experimental Workflow for Fmoc Deprotection

The following diagram illustrates the standard workflow for the iterative Fmoc deprotection of a peptide containing this compound on a solid support.

Fmoc_Deprotection_Workflow Start Fmoc-Peptide-Resin (with this compound) Swell Swell Resin in DMF Start->Swell Deprotection1 Treat with 20% Piperidine/DMF Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Deprotection2 Repeat Piperidine Treatment Wash1->Deprotection2 Wash2 Thorough Wash with DMF Deprotection2->Wash2 End H2N-Peptide-Resin (Ready for next coupling) Wash2->End

Caption: Standard workflow for iterative Fmoc deprotection.

Logical Relationship of Reagents in Final Cleavage

This diagram shows the logical relationship and compatibility of different reagents used in the final cleavage and deprotection step for peptides containing azido-lysine.

Cleavage_Reagents cluster_cleavage Final Cleavage Cocktail cluster_scavengers Scavengers TFA TFA (95%) TIS TIS (Recommended) TFA->TIS Compatible DTT DTT (Safer Alternative) TFA->DTT Compatible EDT EDT (AVOID) TFA->EDT Incompatible (Causes Azide Reduction)

Caption: Reagent compatibility for final peptide cleavage.

Conclusion

The incorporation of this compound into peptides is a straightforward process when standard Fmoc-SPPS protocols are employed for chain elongation. The azide functionality is stable to the basic conditions of iterative Fmoc deprotection with piperidine. The most critical step for preserving the azide group is the final cleavage from the resin, where the choice of scavengers is paramount. By avoiding strong reducing agents like EDT and opting for scavengers such as TIS, researchers can successfully synthesize azide-containing peptides with high fidelity, ready for subsequent bioconjugation reactions.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Lys(N3)-OH into Peptide Nucleic Acids (PNAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit exceptional binding affinity and specificity to complementary nucleic acid sequences.[1] Their neutral N-(2-aminoethyl)glycine backbone renders them resistant to enzymatic degradation, making them promising candidates for therapeutic and diagnostic applications. The functionalization of PNAs with moieties such as fluorophores, cell-penetrating peptides (CPPs), or therapeutic agents can significantly enhance their utility.

The incorporation of Fmoc-D-Lys(N3)-OH provides a versatile handle for the post-synthetic modification of PNAs. The azide group on the lysine side chain is stable throughout standard Fmoc-based solid-phase PNA synthesis and serves as a reactive site for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for the site-specific conjugation of a wide range of molecules to the PNA oligomer, enabling the development of advanced PNA-based tools for research and drug development.

Key Applications

The site-specific introduction of an azide functionality via this compound allows for the tailored modification of PNA oligomers for a variety of applications:

  • Targeted Drug Delivery: Conjugation of PNAs to CPPs or other targeting ligands to improve cellular uptake and delivery of PNA-based therapeutics.

  • Molecular Imaging and Diagnostics: Attachment of fluorescent dyes or other imaging agents for the sensitive and specific detection of nucleic acid sequences in vitro and in vivo.[2]

  • Development of Novel Therapeutics: Functionalization with small molecule drugs, photosensitizers, or other bioactive molecules to create potent and targeted therapeutic agents.

  • Biomaterial Science: Immobilization of PNAs on surfaces or nanoparticles for the development of biosensors and other advanced materials.

Data Presentation: Synthesis and Modification Efficiency

While specific yields can be sequence-dependent, the following tables provide representative data for the key steps in the synthesis and modification of azide-containing PNAs.

Table 1: Representative Coupling Efficiencies in Solid-Phase PNA Synthesis

Monomer TypeCoupling ConditionsTypical Coupling Efficiency (%)Reference
Standard Fmoc-PNA MonomersHATU/DIPEA, 30-60 min>99%[3]
This compound *HATU/DIPEA, 2 hours >95% (estimated) [4]
Other Modified MonomersExtended coupling times95-99%[5]

Note: Quantitative data for this compound specifically is not widely published; however, similar modified amino acids show high coupling efficiencies with extended reaction times.

Table 2: Comparison of PNA Post-Synthetic Modification Strategies

Modification StrategyFunctional GroupsTypical Conjugation Yield (%)Linkage StabilityKey AdvantagesKey Disadvantages
CuAAC ("Click" Chemistry) Azide + Alkyne >90% Stable triazole High efficiency, bioorthogonal, high yield Requires copper catalyst which can be toxic to cells
Thiol-Maleimide CouplingThiol + Maleimide60-95%Stable thioetherCatalyst-free, rapid reactionMaleimides can be unstable at high pH
Native Chemical LigationThioester + N-terminal Cysteine70-95%Native amide bondForms a native peptide bondRequires an N-terminal cysteine

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a PNA sequence and its subsequent modification via on-resin click chemistry.

Protocol 1: Solid-Phase Synthesis of Azide-Modified PNA

This protocol describes the synthesis of a PNA oligomer with this compound at the N-terminus using a standard Fmoc solid-phase synthesis strategy.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected PNA monomers (A, C, G, T)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • m-Cresol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • PNA Monomer Coupling:

    • Pre-activate the Fmoc-PNA monomer (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.

    • Add the activated monomer solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin as in step 2.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each PNA monomer in the sequence.

  • Incorporation of this compound:

    • After the final PNA monomer coupling and subsequent Fmoc deprotection, pre-activate this compound (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours to ensure complete coupling.[4]

    • Wash the resin as in step 2.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2 to remove the final Fmoc group.

PNA_Synthesis_Workflow start_end start_end process process decision decision wash wash lysine lysine start Start with Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple_pna 3. PNA Monomer Coupling (Fmoc-PNA-OH, HATU, DIPEA) wash1->couple_pna wash2 Wash (DMF, DCM) couple_pna->wash2 more_pna More PNA monomers? wash2->more_pna more_pna->deprotect Yes deprotect_final_pna Fmoc Deprotection more_pna->deprotect_final_pna No wash3 Wash (DMF, DCM) deprotect_final_pna->wash3 couple_lys 4. Couple this compound (Extended time) wash3->couple_lys wash4 Wash (DMF, DCM) couple_lys->wash4 final_deprotect 5. Final Fmoc Deprotection wash4->final_deprotect to_click Proceed to On-Resin Click Reaction final_deprotect->to_click

Workflow for Solid-Phase Synthesis of Azide-Modified PNA.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule to the resin-bound azide-modified PNA.

Materials and Reagents:

  • Resin-bound azide-modified PNA (from Protocol 1)

  • Alkyne-functionalized molecule (e.g., alkyne-dye, alkyne-peptide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • DMF/Water or other suitable solvent system

Procedure:

  • Prepare Click Reaction Cocktail:

    • In a microcentrifuge tube, dissolve the alkyne-functionalized molecule (5-10 eq.) in a suitable solvent (e.g., DMF/water).

    • Add the copper source (e.g., CuSO4, 1-2 eq.) and the reducing agent (sodium ascorbate, 5-10 eq.).

    • Add the ligand (e.g., TBTA, 1-2 eq.) to stabilize the Cu(I) oxidation state.

    • Vortex the mixture until all components are dissolved.

  • On-Resin Click Reaction:

    • Add the click reaction cocktail to the resin-bound PNA.

    • Agitate the mixture at room temperature for 4-12 hours. The reaction can be monitored by cleaving a small sample of the resin and analyzing by mass spectrometry.

  • Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with the reaction solvent, water, and DMF to remove copper salts and excess reagents.

Click_Reaction_Workflow start_end start_end process process input input wash wash start_resin Start with Resin-Bound Azide-PNA add_to_resin 2. Add Cocktail to Resin start_resin->add_to_resin prepare_cocktail 1. Prepare Click Cocktail: - Alkyne-Molecule - CuSO4 - Sodium Ascorbate - TBTA Ligand prepare_cocktail->add_to_resin agitate 3. Agitate at Room Temp (4-12 hours) add_to_resin->agitate wash_resin 4. Wash Resin Extensively agitate->wash_resin cleavage Proceed to Cleavage and Purification wash_resin->cleavage

Workflow for On-Resin CuAAC Click Reaction.
Protocol 3: Cleavage, Deprotection, and Purification

This protocol describes the final steps to obtain the purified PNA conjugate.

Materials and Reagents:

  • Resin-bound PNA conjugate (from Protocol 2)

  • TFA/m-cresol cleavage cocktail (e.g., 95:5 v/v)

  • Cold diethyl ether

  • Reverse-phase HPLC system

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under a stream of nitrogen.

  • Cleavage and Deprotection: Treat the resin with the TFA/m-cresol cleavage cocktail for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the crude PNA conjugate by adding cold diethyl ether. Centrifuge to pellet the PNA, wash the pellet with cold diethyl ether, and dry the pellet.

  • Purification: Purify the crude PNA conjugate by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Conclusion

The incorporation of this compound into PNA oligomers is a robust and efficient method for introducing a versatile chemical handle for post-synthetic modification. The azide group's stability during solid-phase synthesis and its high reactivity in click chemistry reactions make it an invaluable tool for the development of sophisticated PNA conjugates for a wide array of applications in research, diagnostics, and therapeutics. The detailed protocols provided herein offer a comprehensive guide for the successful synthesis and functionalization of azide-modified PNAs.

References

Application Notes and Protocols for On-Resin Click Chemistry with Fmoc-D-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing on-resin click chemistry on peptides modified with Fmoc-D-Lys(N₃)-OH. This powerful technique allows for the site-specific conjugation of a wide array of molecules to peptides, including fluorescent probes, polyethylene glycol (PEG), and cytotoxic drugs, directly on the solid-phase support. The use of Fmoc-D-Lys(N₃)-OH, an unnatural amino acid, introduces a bioorthogonal azide handle into the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). This azide group is stable throughout the synthesis and can be selectively reacted with an alkyne-containing molecule via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Introduction to On-Resin Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] The most prominent example of click chemistry in bioconjugation is the CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2][3] Performing this reaction on-resin, while the peptide is still attached to the solid support, offers several advantages:

  • Simplified Purification: Excess reagents and the copper catalyst can be easily washed away from the resin-bound peptide, simplifying the purification process.[4]

  • High Reaction Efficiency: The pseudo-dilution effect on the solid support can favor intramolecular reactions and drive intermolecular reactions to completion.

  • Compatibility: The azide functional group is stable under the conditions of Fmoc-based SPPS, allowing for its incorporation at any desired position in the peptide sequence.[1]

Fmoc-D-Lys(N₃)-OH is a versatile building block for introducing the azide functionality. The Fmoc protecting group is compatible with standard SPPS protocols, and the azide-bearing side chain provides a reactive handle for subsequent click chemistry modifications.

Data Presentation

The efficiency of the on-resin CuAAC reaction can be influenced by several factors, including the choice of copper source, ligand, solvent, and reaction time. While yields are typically high, optimization may be necessary for specific peptide sequences and conjugation partners. The following table summarizes typical reaction conditions and expected outcomes for on-resin CuAAC with azide-modified peptides.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Copper Source (eq.) CuSO₄·5H₂O (0.1-0.5)CuI (1-2)CuBr (1)Copper wire
Reducing Agent (eq.) Sodium Ascorbate (1-5)N/ASodium Ascorbate (0.8)N/A
Ligand THPTA or TBTANoneNoneNone
Base (eq.) DIPEA (5-10)DIPEA (10)DIPEA (10)None
Solvent DMF/H₂O (4:1)DMF or THFDMFDMF
Alkyne (eq.) 5-105-1055-10
Temperature Room TemperatureRoom Temperature60°C (Microwave)50°C
Reaction Time 4-16 hours4-16 hours20 minutes5 hours
Expected Conversion >95%>95%>95%~100%

Note: Equivalents (eq.) are relative to the resin loading. Reaction times and yields are highly dependent on the specific peptide sequence, the steric hindrance of the alkyne, and the type of solid-phase resin used. Small-scale test reactions are recommended to optimize conditions for a specific system.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Lys(N₃)-OH into a Peptide Sequence via SPPS

This protocol describes the manual incorporation of Fmoc-D-Lys(N₃)-OH into a growing peptide chain on a solid support using standard Fmoc-based chemistry.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • Fmoc-D-Lys(N₃)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU/HATU and DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solutions: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of Fmoc-D-Lys(N₃)-OH, follow the same coupling procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Washing: Wash the resin-bound peptide extensively with DMF, DCM, and finally isopropanol, then dry under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for performing the on-resin click reaction between the azide-functionalized peptide and an alkyne-containing molecule.

Materials:

  • Azide-functionalized peptide-resin (from Protocol 1)

  • Alkyne-containing molecule (5-10 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

  • Sodium ascorbate (1-5 equivalents)

  • Solvent: DMF/H₂O (4:1 v/v)

  • Washing solutions: DMF, DCM, Methanol, and a copper-chelating wash (e.g., 0.1 M ammonium acetate in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in the DMF/H₂O solvent mixture for at least 30 minutes.

  • Reaction Mixture Preparation: In the reaction vessel, add the alkyne-containing molecule dissolved in the DMF/H₂O solvent.

  • Catalyst Addition: Add the sodium ascorbate, followed by the CuSO₄·5H₂O. The solution should turn a yellow-orange color, indicating the presence of Cu(I).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by the copper-chelating wash to remove residual copper, then with DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

On_Resin_Click_Chemistry_Workflow start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Couple Fmoc-D-Lys(N3)-OH (HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 elongation Continue Peptide Elongation (Repeat Deprotection & Coupling) washing2->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection azide_peptide Azide-Modified Peptide on Resin final_deprotection->azide_peptide click_reaction On-Resin Click Reaction: + Alkyne + CuSO4/Na-Ascorbate + DMF/H2O azide_peptide->click_reaction washing3 Washing (DMF, Chelating Wash, DCM) click_reaction->washing3 cleavage Cleavage from Resin (TFA Cocktail) washing3->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Final Conjugated Peptide purification->final_product

Caption: Experimental workflow for on-resin peptide modification.

RET_Signaling_Pathway ligand GDNF Ligand Dimer or 'Clicked' Peptide Mimic gfra GFRα Co-receptor ligand->gfra ret_inactive RET Receptor (Monomer) gfra->ret_inactive ret_dimer RET Dimerization ret_inactive->ret_dimer induces autophosphorylation Autophosphorylation of Tyrosine Residues ret_dimer->autophosphorylation downstream Downstream Signaling Pathways autophosphorylation->downstream ras_pathway RAS/RAF/MEK/ERK Pathway downstream->ras_pathway pi3k_pathway PI3K/AKT Pathway downstream->pi3k_pathway plc_pathway PLCγ Pathway downstream->plc_pathway outcome Cell Proliferation, Differentiation, & Survival ras_pathway->outcome pi3k_pathway->outcome plc_pathway->outcome

Caption: Canonical RET signaling pathway activation.

Application in Drug Discovery: Targeting the RET Signaling Pathway

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[5] Dysregulation of the RET signaling pathway is implicated in various cancers.[5] The physiological activation of RET is initiated by the binding of a dimeric glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor, which in turn induces the dimerization and autophosphorylation of the RET receptor.[6][7]

Peptides modified using on-resin click chemistry with Fmoc-D-Lys(N₃)-OH can be designed to mimic the dimeric nature of the GDNF ligand.[8] For instance, a peptide sequence derived from GDNF can be synthesized with an azido-lysine residue. Following synthesis, an alkyne-functionalized linker can be "clicked" onto two of these peptide chains, creating a dimeric construct. Alternatively, a peptide containing both an azido-lysine and a propargylglycine can be cyclized on-resin to create a conformationally constrained monomer that mimics a specific binding epitope.[9] Such synthetic peptide mimics can be used as tools to study the RET signaling pathway or as potential therapeutic agents to either activate or inhibit the receptor, depending on their design.[8] The ability to rapidly synthesize and modify these peptides using on-resin click chemistry accelerates the drug discovery process for RET-associated diseases.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved binding affinity, and increased selectivity for biological targets compared to their linear counterparts. The incorporation of non-natural amino acids, such as Fmoc-D-Lys(N3)-OH, provides a versatile handle for peptide cyclization through bioorthogonal "click chemistry." The azide moiety on the lysine side chain allows for efficient and specific cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), yielding a stable triazole linkage. This document provides detailed application notes and protocols for the synthesis, cyclization, and characterization of cyclic peptides utilizing this compound.

Key Applications

The triazole-containing cyclic peptides synthesized using this methodology have broad applications in drug discovery and chemical biology, including:

  • Inhibition of Protein-Protein Interactions (PPIs): The constrained conformation of cyclic peptides makes them ideal scaffolds for mimicking protein secondary structures (e.g., α-helices) and disrupting disease-relevant PPIs. A notable example is the inhibition of the β-catenin/B-cell lymphoma 9 (BCL9) interaction, a critical node in the Wnt signaling pathway implicated in various cancers.[1][2][3]

  • Development of Novel Therapeutics: The enhanced stability and cell permeability of cyclic peptides make them attractive candidates for drug development against a range of diseases.[4][5]

  • Biological Probes: Attachment of fluorescent dyes or other reporter molecules to the cyclic peptide scaffold allows for their use as probes in cellular imaging and diagnostic applications.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating the key experimental workflows for the synthesis of cyclic peptides and a representative signaling pathway where these peptides can be applied.

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_analysis Purification & Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Incorporate_Lys Incorporate This compound Amino_Acid_Coupling->Incorporate_Lys Incorporate_Alkyne Incorporate Alkyne-Amino Acid Amino_Acid_Coupling->Incorporate_Alkyne Wash Washing Steps Amino_Acid_Coupling->Wash Repeat for each amino acid Wash->Fmoc_Deprotection On_Resin On-Resin Cyclization (CuAAC) Wash->On_Resin Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage On_Resin->Cleavage In_Solution In-Solution Cyclization (CuAAC) Cleavage->In_Solution Purification RP-HPLC Purification Cleavage->Purification In_Solution->Purification Characterization Mass Spectrometry (LC-MS / MALDI-TOF) Purification->Characterization Final_Product Pure Cyclic Peptide Characterization->Final_Product

Figure 1: General workflow for the synthesis of cyclic peptides.

wnt_signaling_pathway cluster_wnt Wnt Signaling Pathway (Cancer) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus BCL9 BCL9 BCL9->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Proliferation Cyclic_Peptide Triazole-Stapled Cyclic Peptide Cyclic_Peptide->BCL9 Blocks Interaction

Figure 2: Inhibition of the Wnt signaling pathway.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of cyclic peptides using this compound and a complementary alkyne-containing amino acid.

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValue/RangeNotes
ResinRink Amide or 2-Chlorotrityl Chloride ResinChoice depends on desired C-terminal amide or acid.
Scale0.1 - 1.0 mmol
Fmoc-Amino Acid Excess3 - 5 equivalentsRelative to resin loading capacity.
Coupling ReagentsHBTU/DIPEA or DIC/Oxyma3-5 equivalents.
Coupling Time1 - 2 hours per amino acidMonitored by Kaiser test.
Fmoc Deprotection20% Piperidine in DMF2 x 10-15 minutes.

Table 2: On-Resin and In-Solution CuAAC Cyclization Parameters

ParameterOn-Resin CyclizationIn-Solution Cyclization
Copper SourceCuI or CuSO₄/Sodium AscorbateCuI or CuSO₄/Sodium Ascorbate
Copper Equivalents1 - 1.5 equivalents1 - 1.5 equivalents
LigandTBTA or 2,6-Lutidine/DIPEATBTA
SolventDMF or DMSO/MeCNDMF or MeCN/H₂O
Peptide ConcentrationN/A (Resin-bound)0.8 - 3.0 mM
Reaction Time12 - 18 hours12 - 18 hours
TemperatureRoom TemperatureRoom Temperature
Crude Purity60 - 85%70 - 95%
Isolated Yield20 - 40% (after cleavage & purification)30 - 60% (after purification)

Table 3: Purification and Characterization

TechniqueParametersPurpose
RP-HPLC (Purification) C18 column; Acetonitrile/Water gradient with 0.1% TFATo purify the crude cyclic peptide from unreacted linear peptide and other impurities.[2]
LC-MS (Analysis) C4 or C18 column; ESI-MS detectionTo confirm the molecular weight and assess the purity of the final product.[6]
MALDI-TOF MS To determine the precise molecular weight of the synthesized peptide.[2]
MS/MS To confirm the amino acid sequence of the cyclic peptide through fragmentation analysis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid (e.g., Propargylglycine) using standard Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 10-15 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (IPA) (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and pre-activate for 5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound and the alkyne-containing amino acid at the desired positions.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Resin Preparation: After synthesis of the linear peptide, wash the resin with DCM and then swell in DMF.

  • Reaction Setup: In a reaction vessel, add the peptide-resin. In a separate vial, prepare the cyclization solution. For a 0.1 mmol scale synthesis, dissolve CuI (1.5 eq.) in deoxygenated DMF. Add 2,6-lutidine (5 eq.) and DIPEA (5 eq.).

  • Cyclization Reaction: Add the cyclization solution to the resin. Seal the vessel and agitate at room temperature for 12-18 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5x), IPA (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and In-Solution Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Cleavage from Resin: Treat the dried linear peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.

  • In-Solution Cyclization: Dissolve the purified linear peptide in a mixture of DMF and water. Add CuSO₄ (1.5 eq.) and sodium ascorbate (5 eq.). Stir the reaction at room temperature for 12-18 hours.

  • Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS.

Protocol 4: Purification and Characterization of the Cyclic Peptide
  • Purification: Purify the crude cyclic peptide (from either on-resin or in-solution cyclization) by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure cyclic peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2] Further structural elucidation can be performed using MS/MS sequencing.

Conclusion

The use of this compound in solid-phase peptide synthesis, coupled with copper-catalyzed azide-alkyne cycloaddition, provides a robust and efficient methodology for the generation of cyclic peptides. The resulting triazole-containing macrocycles are valuable tools in drug discovery and chemical biology, particularly for the modulation of protein-protein interactions. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in this field.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-D-Lys(N3)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-D-Lys(N3)-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in SPPS?

This compound is a non-canonical amino acid derivative used in peptide synthesis. It consists of a D-lysine core where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain (ε-amino group) is modified with an azide (-N₃) group.[1][2] Its primary utility lies in introducing a bioorthogonal handle into a peptide sequence. The azide group is chemically stable throughout standard Fmoc-based SPPS but can later be specifically modified using "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4] This allows for the precise attachment of molecules like fluorescent dyes, imaging agents, or drug payloads.[1]

Q2: Is this compound considered a "difficult" amino acid to couple?

Generally, this compound is not considered an exceptionally difficult amino acid to couple. The azide functionality on the side chain is stable under typical SPPS conditions, including exposure to piperidine and trifluoroacetic acid (TFA), and does not directly interfere with the amide bond formation.[1][5][6] Low coupling efficiency is more often attributable to general SPPS challenges that can affect any residue, such as:

  • Peptide Aggregation: Inter- or intra-chain hydrogen bonding of the growing peptide on the resin can block reactive sites.[7]

  • Steric Hindrance: Bulky residues adjacent to the coupling site can impede the reaction.[8]

  • Suboptimal Reaction Conditions: Inefficient activation or insufficient reaction time can lead to incomplete coupling.[7]

Q3: What are the most common causes of low coupling efficiency for this compound?

The most frequent causes are not specific to the azide moiety but are common pitfalls in SPPS protocols:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the peptide chain prevents the incoming this compound from coupling.[7]

  • Inefficient Coupling Reagent or Activation: The chosen coupling reagent may not be potent enough for the specific sequence, or the pre-activation step may be too short.[7][9]

  • Poor Resin Swelling: The solid support must be adequately swollen in the reaction solvent (typically DMF) for reagents to access the reactive sites.

  • On-Resin Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate, physically blocking the N-terminal amine.[7]

Q4: How can I definitively confirm that the coupling of this compound has failed?

The most reliable method is to perform a qualitative test for free primary amines on a small sample of the resin after the coupling step. The Kaiser test is standard for this purpose.[7]

  • Positive Result (Intense Blue Beads): Indicates the presence of unreacted primary amines, confirming that the coupling was incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a successful coupling reaction.

Troubleshooting Guide

If low coupling efficiency is suspected, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Low Coupling Efficiency Suspected for this compound kaiser_pre Perform Kaiser Test (after Fmoc deprotection, before coupling) start->kaiser_pre deprotection_ok Deprotection Complete kaiser_pre->deprotection_ok Result: Blue Beads (Free amines present) deprotection_fail Incomplete Deprotection kaiser_pre->deprotection_fail Result: Yellow Beads (No free amines) kaiser_post Perform Kaiser Test (after coupling step) coupling_fail Incomplete Coupling kaiser_post->coupling_fail Result: Blue Beads (Free amines remain) coupling_ok Coupling Successful kaiser_post->coupling_ok Result: Yellow/Clear Beads (No free amines) deprotection_ok->kaiser_post solve_deprotection Action: - Extend deprotection time (e.g., 2 x 10 min) - Use fresh 20% piperidine/DMF - Re-test deprotection_fail->solve_deprotection solve_deprotection->kaiser_pre solve_coupling Implement Corrective Actions: 1. Double couple with fresh reagents. 2. Extend coupling time (e.g., to 4h or overnight). 3. Switch to a stronger coupling reagent (e.g., HATU, COMU). 4. Consider gentle heating (30-40°C). coupling_fail->solve_coupling proceed Proceed to Next Cycle coupling_ok->proceed capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) solve_coupling->capping capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Address Inefficient Coupling Reactions

If the Kaiser test confirms that deprotection was successful but coupling was incomplete, consider the following solutions.

Solution 1.1: Re-evaluate Your Coupling Reagents

The choice of coupling reagent is critical. While standard carbodiimides like DIC can be effective, more challenging couplings benefit from stronger aminium/uronium or phosphonium salt-based reagents.[9]

Coupling ReagentReagent TypeRelative EfficiencyKey Considerations
DIC / OxymaPure Carbodiimide / AdditiveGoodA safer and effective alternative to HOBt. Good for minimizing racemization.[9][10]
HBTU / TBTU Aminium/Uronium SaltHighVery popular and effective reagents. By-products are soluble and easily washed away.[9]
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for sterically hindered amino acids and N-methylated residues.[9]
COMU Aminium/Uronium SaltVery HighCoupling efficiency is comparable to HATU but is based on Oxyma, making it non-explosive and safer.[9][11]
PyBOP Phosphonium SaltVery HighExcellent for solution and solid-phase synthesis. Does not affect amino groups, making it suitable for cyclization.[9]

Recommendation: For difficult sequences or to overcome low efficiency, switching from a carbodiimide-based method to HATU or COMU is a highly effective strategy.

Solution 1.2: Optimize Reaction Conditions

  • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a freshly prepared solution of the amino acid and coupling reagents. This is often sufficient to drive the reaction to completion.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8] This allows more time for sterically hindered or aggregation-prone sequences to react fully.

  • Increase Temperature: Gently warming the reaction vessel to 30-40°C can help overcome the activation energy barrier. However, use this method with caution as excessive heat can increase the risk of racemization.[8]

Solution 1.3: Cap Unreacted Amines

If you cannot achieve complete coupling, it is crucial to "cap" any unreacted N-terminal amines. This involves acetylating them with a reagent like acetic anhydride. Capping terminates the unreacted peptide chains, preventing the formation of deletion sequences (peptides missing one amino acid), which are often difficult to separate from the target peptide during purification.[8][12]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for overcoming low coupling efficiency.

  • Resin Preparation: Ensure the peptide-resin is well-swollen in N,N-Dimethylformamide (DMF). Perform the Fmoc deprotection step (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF. Confirm successful deprotection with a Kaiser test (should be blue).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation solution and vortex briefly. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring and Washing: Take a small sample of resin for a Kaiser test. If the test is negative (yellow), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin.[7]

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Place 10-15 beads of dried peptide-resin in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.[7]

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense Blue/Purple: Positive result. Free primary amines are present. (Indicates successful deprotection or failed coupling).

    • Yellow/Orange/Colorless: Negative result. No primary amines are present. (Indicates incomplete deprotection or successful coupling).

Protocol 3: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.[8]

  • Washing: Wash the peptide-resin thoroughly with DMF to remove residual coupling reagents.

  • Capping Solution: Prepare a capping solution of acetic anhydride (5%) and DIPEA (5%) in DMF.

  • Capping Reaction: Add the capping solution to the resin, ensuring it is fully covered.

  • Agitation: Agitate the mixture for 30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

SPPS Workflow Overview

The following diagram illustrates the standard iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Cycle resin Start: Resin with N-Fmoc Protected AA(n) deprotection Step 1: N-α-Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA(n+1)-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle_end End of Cycle: Resin with N-Fmoc Protected AA(n+1) wash2->cycle_end repeat Repeat for next amino acid cycle_end->repeat cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) cycle_end->cleavage After final AA repeat->deprotection Start next cycle

Caption: The general cycle of Fmoc-based solid-phase peptide synthesis.

References

Optimizing coupling reagents for sterically hindered amino acids like Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing coupling reagents for sterically hindered amino acids, with a specific focus on Fmoc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" amino acid?

A1: this compound is considered sterically hindered due to the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This bulkiness can physically obstruct the approach of the activated carboxylic acid of the incoming amino acid and the N-terminal amine of the growing peptide chain on the solid support, potentially leading to slower reaction rates and incomplete coupling.

Q2: What are the common issues encountered when coupling sterically hindered amino acids like this compound?

A2: Common issues include low coupling yields, leading to deletion sequences in the final peptide, and an increased risk of epimerization, which is the loss of stereochemical integrity at the chiral center of the amino acid.[1] Slow reaction kinetics can also be a significant problem.[2]

Q3: Which coupling reagents are recommended for sterically hindered amino acids?

A3: For challenging couplings involving sterically hindered amino acids, uronium/aminium-based reagents are generally preferred over carbodiimides due to their higher reactivity. Reagents like HATU, HBTU, and COMU are popular choices.[3] HATU is often considered superior for difficult sequences due to its ability to form a more reactive OAt-active ester, leading to faster and more complete reactions with a lower risk of epimerization compared to HBTU.[1] COMU is another highly efficient reagent with the advantage of being based on OxymaPure, which is a safer alternative to the potentially explosive HOBt found in HBTU.[3][4]

Q4: How can I minimize epimerization during the coupling of this compound?

A4: Epimerization can occur through direct enolization of the activated amino acid, a process facilitated by bases.[5] To minimize this side reaction:

  • Choice of Reagent: Use coupling reagents known for low epimerization rates, such as HATU or COMU.[1][4]

  • Base Selection: Employ a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.[3]

  • Pre-activation Time: Avoid prolonged pre-activation times of the amino acid before adding it to the resin, as this can increase the risk of epimerization.[6]

  • Temperature: Perform the coupling at room temperature, as elevated temperatures can increase the rate of epimerization.[7]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing side reactions, particularly epimerization, and enhancing coupling efficiency. They react with the activated amino acid to form an active ester that is less prone to epimerization than the initial activated species. HOAt, found in HATU, is particularly effective due to the electron-withdrawing nature of the pyridine nitrogen, which increases the reactivity of the active ester.[1] OxymaPure is a highly effective and safer alternative to HOBt and HOAt.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low Coupling Yield / Incomplete Reaction Steric Hindrance: The bulky Fmoc group and the nature of the amino acid are impeding the reaction.[7]1. Change Coupling Reagent: Switch to a more powerful reagent like HATU or COMU.[1][3] 2. Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.[8] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to overnight.[7] 4. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access.1. Ensure Proper Swelling: Allow the resin to swell completely in a suitable solvent like DMF or NMP before starting the synthesis.[9][10] 2. Choose an Appropriate Resin: Consider using a resin with better swelling properties, such as a PEG-based resin.
Reagent Degradation: The coupling reagents may have degraded due to improper storage or handling.1. Use Fresh Reagents: Prepare fresh solutions of coupling reagents and amino acids for each synthesis.[11] 2. Check Reagent Quality: Ensure that the reagents are of high quality and have been stored according to the manufacturer's instructions.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Failure to achieve complete coupling at one or more steps.1. Implement Solutions for Low Coupling Yield: Refer to the solutions above. 2. Capping: After the coupling step, "cap" any unreacted amino groups using a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.[7][12]
Significant Epimerization Inappropriate Coupling Conditions: The chosen reagents, base, or reaction time are promoting epimerization.[5]1. Optimize Coupling Reagent and Base: Use HATU or COMU with a hindered base like DIEA or collidine.[1][4] 2. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately after activation.[6] 3. Monitor Temperature: Avoid elevated temperatures during coupling.[7]
Prolonged Exposure to Basic Conditions: Extended reaction times in the presence of base can increase epimerization.1. Optimize Coupling Time: While longer times can improve yield, find a balance to minimize epimerization. A time course study may be beneficial.

Comparison of Recommended Coupling Reagents

ReagentStructure of Activating MoietyRelative ReactivityEpimerization RiskKey AdvantagesKey Disadvantages
HATU 7-Azabenzotriazole (HOAt)Very HighLowExcellent for hindered amino acids, fast reaction rates, low epimerization.[1]Higher cost compared to HBTU.
HBTU Benzotriazole (HOBt)HighModerateGood general-purpose coupling reagent, widely used.[1]Less effective for highly hindered couplings, higher epimerization risk than HATU.[1]
COMU OxymaPureVery HighLowHigh coupling efficiency, safer (non-explosive byproducts), byproducts are water-soluble.[3][4]May be less stable in solution over extended periods compared to HBTU.[11]
DIC/Oxyma -HighLowCost-effective, low epimerization, good for microwave-assisted synthesis.[4]Can be slower than uronium/aminium salt reagents for very difficult couplings.

Experimental Protocol: Comparative Analysis of Coupling Reagent Efficiency for this compound

This protocol outlines a method to compare the efficiency of different coupling reagents for the incorporation of this compound onto a solid-phase resin.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Coupling Reagents: HATU, HBTU, COMU, DIC

  • Additives: OxymaPure

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Precipitation Solvent: Cold diethyl ether

  • Analysis Equipment: HPLC, Mass Spectrometer

Procedure:

  • Resin Preparation:

    • Place an equal amount of resin (e.g., 100 mg) into four separate reaction vessels.

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling (to be performed in parallel for each reagent):

    • Vessel 1 (HATU): In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF. Add immediately to the resin.

    • Vessel 2 (HBTU): In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Add immediately to the resin.

    • Vessel 3 (COMU): In a separate vial, dissolve this compound (3 eq), COMU (2.9 eq), and DIEA (6 eq) in DMF. Add immediately to the resin.

    • Vessel 4 (DIC/Oxyma): In a separate vial, dissolve this compound (3 eq) and OxymaPure (3 eq) in DMF. Add to the resin, followed by DIC (3 eq).

    • Agitate all reaction vessels at room temperature for 2 hours.

  • Washing:

    • Drain the coupling solutions.

    • Wash the resin in all vessels with DMF (5x), DCM (3x), and IPA (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat a small, known amount of resin from each vessel with the cleavage cocktail for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude peptide by HPLC to determine the purity and identify any deletion products.

    • Confirm the identity of the desired product and any byproducts by mass spectrometry.

    • Quantify the extent of epimerization by chiral HPLC analysis if required.

Visualizing Workflows and Concepts

Coupling_Reagent_Activation_Pathway cluster_reagents Coupling Reagents cluster_additives Activating Species cluster_active_ester Active Ester Formation HATU HATU HOAt HOAt HATU->HOAt HBTU HBTU HOBt HOBt HBTU->HOBt COMU COMU Oxyma OxymaPure COMU->Oxyma OAt_ester OAt-Active Ester (Highly Reactive) HOAt->OAt_ester OBt_ester OBt-Active Ester (Reactive) HOBt->OBt_ester Oxyma_ester Oxyma-Active Ester (Highly Reactive) Oxyma->Oxyma_ester Coupled_Peptide Coupled Peptide OAt_ester->Coupled_Peptide OBt_ester->Coupled_Peptide Oxyma_ester->Coupled_Peptide Peptide_Resin Peptide on Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide Nucleophilic Attack Fmoc_AA This compound Fmoc_AA->OAt_ester Activation Fmoc_AA->OBt_ester Activation Fmoc_AA->Oxyma_ester Activation Troubleshooting_Workflow cluster_note *Note Start Low Coupling Efficiency Detected (e.g., via Kaiser Test) Double_Couple Perform Double Coupling Start->Double_Couple Change_Reagent Switch to Stronger Reagent (HATU or COMU) Start->Change_Reagent Increase_Time_Temp Increase Reaction Time or Temperature* Start->Increase_Time_Temp Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Capping Cap Unreacted Amines Double_Couple->Capping Change_Reagent->Capping Increase_Time_Temp->Capping Check_Reagents->Capping Continue Proceed with Synthesis Capping->Continue Note_Text Increasing temperature may increase epimerization risk.

References

Side reactions of the azide group during peptide synthesis and cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to azide-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions involving the azide functional group during solid-phase peptide synthesis (SPPS) and final cleavage.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group during standard Fmoc-SPPS cycles?

A: The azide group is generally robust and stable under the standard conditions of Fmoc-SPPS. This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the strong acidic conditions of resin cleavage using high concentrations of trifluoroacetic acid (TFA)[1]. However, specific reagents, particularly within the cleavage cocktail, can lead to unintended side reactions[1].

Q2: What is the most common side reaction involving the azide group during peptide synthesis?

A: The most prevalent side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This typically occurs during the final cleavage and deprotection step from the solid support, not during the synthesis cycles themselves[2][3].

Q3: What causes the reduction of the azide group to an amine?

A: The primary cause of azide reduction is the presence of certain scavengers in the TFA cleavage cocktail[1]. Thiol-based scavengers, which are often used to protect sensitive amino acid residues, can act as reducing agents under strong acidic conditions. In particular, 1,2-ethanedithiol (EDT) is a potent reducing agent and is highly problematic for azide-containing peptides[1][2]. With EDT as a thioscavenger, the loss of the desired product can be as high as 50%[2].

Q4: Are all scavengers incompatible with azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT should be avoided, other scavengers are compatible with the azide group.

  • Triisopropylsilane (TIS) is a non-thiol scavenger used to quench carbocations and is considered safe for azides[1][2].

  • Dithiothreitol (DTT) is a thiol-based scavenger that is significantly less reductive towards azides than EDT and is the recommended choice when a thiol scavenger is required[1][2].

  • Thioanisole can also be used in cocktails for sensitive residues without significantly affecting the azide group[1][2].

A standard azide-safe cleavage cocktail is a mixture of TFA, TIS, and water[1][2].

Q5: Are there any other, less common, side reactions to be aware of?

A: Yes, under specific circumstances, other side reactions can occur:

  • Elimination: Peptides with an N-terminal α-azidoaspartate residue have been reported to undergo elimination of the azide ion when treated with reagents commonly used for Fmoc deprotection[4].

  • Schmidt Rearrangement: A conversion of the azide to a methylamine has been observed during cleavage, which is thought to occur via a Schmidt rearrangement involving nucleophilic attack of the azide on t-butyl cations generated during side-chain deprotection[5].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Mass spectrometry (MS) analysis shows a major peak at the desired mass minus 26 Da (M-26).

  • Diagnosis: You are likely observing the reduction of your azide group (-N₃) to a primary amine (-NH₂). This corresponds to the loss of two nitrogen atoms (mass of ~28 Da) and the gain of two hydrogen atoms, resulting in a net mass change of -26 Da[1].

  • Root Cause: The most probable cause is the use of an inappropriate scavenger in your cleavage cocktail, most commonly 1,2-ethanedithiol (EDT)[1][2]. Peptides with terminal azides may also be more susceptible to reduction[2].

  • Solution:

    • Re-synthesize the peptide.

    • During the cleavage step, use an azide-safe cocktail. The standard recommended cocktail is 95% TFA, 2.5% TIS, 2.5% H₂O [1].

    • If your peptide contains sensitive residues (e.g., Cys, Met) that require a thiol scavenger, replace EDT with DTT[1][2].

Problem 2: My peptide contains Tryptophan (Trp), and I need to use a scavenger, but I'm concerned about my azide group.

  • Diagnosis: The indole side chain of Tryptophan is highly susceptible to modification by carbocations generated during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide group[1].

  • Solution:

    • The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is often sufficient to protect tryptophan while preserving the azide[1].

    • For extra protection, you can include thioanisole in the scavenger cocktail[1][2].

    • If a thiol scavenger is deemed necessary, DTT is the preferred alternative to EDT[2]. A cleavage cocktail containing TFA, H₂O, TIS, and DTT can be used[5].

Troubleshooting Workflow

G cluster_0 Troubleshooting Azide Reduction start MS shows M-26 peak? check_cocktail Review Cleavage Cocktail Composition start->check_cocktail Yes no_issue Azide group is likely intact. start->no_issue No edt_used Did the cocktail contain EDT? check_cocktail->edt_used other_thiol Did it contain another thiol (e.g., DTT)? edt_used->other_thiol No resynthesize_edt Root Cause Identified: EDT. Re-synthesize and use Azide-Safe Cocktail (TFA/TIS/H₂O or TFA/TIS/H₂O/DTT). edt_used->resynthesize_edt Yes resynthesize_dtt Minor reduction can occur with DTT. For zero reduction, use TFA/TIS/H₂O. If thiol is essential, accept minor impurity. other_thiol->resynthesize_dtt Yes no_thiol No thiols used. Investigate other causes: - Schmidt Rearrangement? - Sequence dependency? other_thiol->no_thiol No

Caption: Troubleshooting logic for diagnosing azide reduction.

Data Presentation

Quantitative Comparison of Scavengers

The choice of scavenger during TFA cleavage dramatically impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic, C-terminal Azide)Reference
1,2-Ethanedithiol (EDT) ~45%~30%~50%[2]
Dithiothreitol (DTT) ~5%<5%~7%[2]
Thioanisole <5%<2%<5%[2]

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options[1][2].

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.[1]

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • Acetonitrile (ACN) and Water for dissolution

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

  • Agitate the mixture at room temperature for 2-3 hours[1][6].

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates[6].

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form[1].

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation[1].

  • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant[1].

  • Wash the peptide pellet twice more with cold diethyl ether.

  • Dry the peptide pellet under vacuum to remove residual ether.

  • Dissolve the dried peptide in a suitable solvent (e.g., ACN/water mixture) for purification by HPLC.

Azide-Safe Cleavage Workflow

G cluster_0 Peptide Cleavage cluster_1 Peptide Precipitation & Isolation resin 1. Start with Dry Azide-Peptide Resin add_cocktail 2. Add Fresh Azide-Safe Cleavage Cocktail (TFA/TIS/H₂O) resin->add_cocktail agitate 3. Agitate at RT for 2-3 hours add_cocktail->agitate filter 4. Filter to Separate Resin from Filtrate agitate->filter precipitate 5. Precipitate Peptide in Cold Diethyl Ether filter->precipitate centrifuge 6. Centrifuge to Pellet Peptide precipitate->centrifuge wash 7. Wash Pellet with Cold Ether centrifuge->wash dry 8. Dry Pellet Under Vacuum wash->dry purify 9. Purify via HPLC dry->purify

Caption: Workflow for azide-safe peptide cleavage and isolation.

Chemical Pathways

Azide Reduction by Thiol Scavengers

The primary side reaction is the reduction of the azide to an amine, which is particularly pronounced with thiol-containing scavengers like EDT under acidic TFA conditions.

G cluster_0 Azide Reduction Pathway cluster_1 Conditions peptide_azide R-N₃ (Peptide-Azide) peptide_amine R-NH₂ (Reduced Peptide-Amine) peptide_azide->peptide_amine   + 2[H] (from Thiol Scavenger) - N₂ TFA TFA EDT EDT

Caption: Unwanted reduction of peptide azide to an amine.

References

Fmoc-D-Lys(N3)-OH stability issues during TFA cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-D-Lys(N3)-OH during trifluoroacetic acid (TFA) cleavage in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group of this compound stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide functional group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][2] However, the stability of the azide can be compromised by specific reagents within the final cleavage cocktail.[1][3]

Q2: What is the primary cause of this compound degradation during TFA cleavage?

A: The most common issue is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[3][4] This side reaction is typically caused by the presence of certain scavengers in the TFA cleavage cocktail that act as reducing agents under strong acidic conditions.[1][4]

Q3: Which scavengers are known to cause the reduction of the azide group?

A: Thiol-based scavengers are the primary culprits. Specifically, 1,2-ethanedithiol (EDT) is a potent reducing agent in the acidic TFA environment and can lead to significant, sometimes up to 50%, reduction of the azide to an amine.[1][4] Therefore, the use of EDT in cleavage cocktails for azide-containing peptides should be avoided.

Q4: Are all scavengers problematic for peptides containing this compound?

A: No, the choice of scavenger is critical. Non-thiol scavengers are generally safe for azides. Triisopropylsilane (TIS) is a widely used and recommended scavenger that effectively traps carbocations without reducing the azide group.[1] If a thiol scavenger is deemed necessary, for instance, to protect tryptophan residues, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less azide reduction.[1][4] Thioanisole is another scavenger that is considered safer than EDT.[1][4]

Q5: Can I perform the TFA cleavage without any scavengers to protect the azide group?

A: It is highly discouraged to perform TFA cleavage without scavengers. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to various side reactions, such as the re-alkylation of the peptide, resulting in impure products.[1] A minimal, azide-safe scavenger cocktail, such as a mixture of TFA, TIS, and water, is a much better approach.[1]

Troubleshooting Guide

Problem 1: My mass spectrometry results show a peak with a mass 26 Da lower than the expected mass of my azide-containing peptide.

  • Diagnosis: A mass difference of -26 Da (or -28 Da depending on the exact mass calculation, corresponding to the loss of N₂ and gain of 2H) strongly indicates the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is the most common side reaction for peptides containing azido-lysine during TFA cleavage.

  • Solution:

    • Review the composition of your TFA cleavage cocktail. If it contains 1,2-ethanedithiol (EDT), this is the most likely cause of the reduction.

    • Re-synthesize the peptide and use an azide-safe cleavage cocktail. The recommended standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[1]

    • If your peptide contains sensitive residues like tryptophan that you believe require a thiol scavenger, replace EDT with dithiothreitol (DTT), which is a much weaker reducing agent for azides under these conditions.[1][4]

Problem 2: I need to include a scavenger for tryptophan in my peptide, but I am concerned about azide reduction.

  • Diagnosis: Tryptophan's indole side chain is susceptible to modification by carbocations during TFA cleavage, making a scavenger essential.[1] While EDT is often used for this purpose, it will reduce the azide group.[1]

  • Solution: The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group.[1] You can also consider including thioanisole in your cocktail, as it has been used for sensitive residues and is less reductive towards azides than EDT.[1][4] A potential cocktail to test would be TFA/H₂O/TIS/Thioanisole.

Data Summary

The choice of scavenger in the TFA cleavage cocktail has a significant impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving azide-containing peptides with different thiol scavengers.

ScavengerPeptide 1 (% Reduction)Peptide 2 (% Reduction)Peptide 3 (% Reduction)General Recommendation
EDT ~39%~50%~45%Not Recommended
DTT <5%<10%<8%Safer Alternative
Thioanisole <10%~15%~12%Safer Alternative

Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[1][4] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.[1][4]

Experimental Protocols

Protocol 1: Azide-Safe TFA Cleavage

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Resin Preparation:

    • Place the dried peptide-resin (0.1 mmol scale) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 3 hours.[5]

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh just before use.

    • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 5-10 mL per 0.1 mmol of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the TFA filtrate into a new centrifuge tube.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.[1]

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[1]

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[1]

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[1]

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.

    • Dry the crude peptide under vacuum.

Visual Guides

TFA_Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin Peptide-Resin Wash_Dry Wash with DCM & Dry Resin->Wash_Dry Cleave Add Cocktail to Resin (2-3 hours @ RT) Wash_Dry->Cleave Cocktail Prepare Azide-Safe Cleavage Cocktail (TFA/TIS/H2O) Cocktail->Cleave Filter Filter to Collect Filtrate Cleave->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Wash_Centrifuge Wash & Centrifuge Pellet Precipitate->Wash_Centrifuge Dry Dry Crude Peptide Wash_Centrifuge->Dry

Caption: Recommended workflow for TFA cleavage of azide-containing peptides.

Troubleshooting_Azide_Reduction Start Mass Spec shows -26 Da peak? Check_Cocktail Review Cleavage Cocktail Composition Start->Check_Cocktail Yes EDT_Used Did you use EDT? Check_Cocktail->EDT_Used No_EDT Other thiol scavenger used? (e.g., DTT, Thioanisole) EDT_Used->No_EDT No Solution_EDT Problem Identified: EDT is the likely cause. EDT_Used->Solution_EDT Yes Solution_No_EDT Consider optimizing cleavage time or switching to TIS/H2O only. No_EDT->Solution_No_EDT End Re-synthesize with Azide-Safe Protocol Solution_EDT->End

References

Preventing reduction of the azide group in Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for preventing the reduction of the azide group in Fmoc-D-Lys(N3)-OH.

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing azide-containing amino acids in Fmoc solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of unwanted azide group reduction during synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the azide group in this compound stable under standard Fmoc-SPPS conditions?

A: Yes, the azide functional group is generally robust and stable under the standard conditions of Fmoc-SPPS.[1][2][3][4] This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage using trifluoroacetic acid (TFA).[1][3] However, certain reagents, particularly those used as scavengers in the final cleavage cocktail, can cause unintended reduction.[1][2]

Q2: What is the primary cause of azide group reduction during peptide synthesis?

A: The most common cause of azide reduction is the use of thiol-based scavengers in the final TFA cleavage cocktail.[1][2] These scavengers are added to quench reactive carbocations generated during the removal of other side-chain protecting groups, but they can also act as reducing agents under strong acidic conditions, converting the azide group (-N₃) to a primary amine (-NH₂).[2] This results in a mass decrease of 26 Da in the final peptide product.[2]

Q3: Which specific scavengers are known to reduce the azide group?

A: Thiol-based scavengers are the primary culprits. Specifically:

  • 1,2-ethanedithiol (EDT): This is a strong reducing agent in acidic conditions and is known to cause significant reduction of the azide group.[1][2]

  • Dithiothreitol (DTT): DTT can also reduce azides, although in some cases to a lesser extent than EDT.[1][2]

It is crucial to avoid these scavengers if your peptide sequence contains an azide group.[5]

Q4: What are the recommended "azide-safe" cleavage cocktails?

A: To prevent azide reduction, use a cleavage cocktail with non-thiol scavengers. A widely recommended and effective cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water.[1] TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azide group.[1]

  • Standard Azide-Safe Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[1]

  • For Peptides with Tryptophan: If your peptide contains sensitive residues like Tryptophan, which are prone to modification, a non-reductive scavenger cocktail is essential. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide.[1] Including a non-thiol scavenger like thioanisole is also a viable option.[1][6]

Q5: How can I confirm if the azide group in my peptide has been reduced?

A: The most direct method is mass spectrometry (MS) analysis of your crude peptide. The reduction of an azide group (-N₃, mass ≈ 42.0 Da) to a primary amine (-NH₂, mass ≈ 16.0 Da) results in a net mass loss of 26 Da. If you observe a significant peak at [M-26]+ in your mass spectrum, it is a strong indicator of azide reduction.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving azide reduction issues.

Symptom: Mass spectrometry of the crude peptide shows the desired mass [M]+, but also a significant secondary peak at [M-26]+.

Primary Diagnosis: The azide group on the Lysine residue has been partially or fully reduced to a primary amine.

Troubleshooting Workflow

The following workflow can help diagnose the cause of azide reduction and guide you toward a solution.

G cluster_0 Troubleshooting Azide Reduction A Mass Spec shows [M-26]+ peak B Diagnosis: Azide (-N3) to Amine (-NH2) Reduction A->B C Review Cleavage Cocktail Composition B->C D Did you use EDT? C->D  Check  Scavenger E Did you use DTT? C->E F Did you use TIS/H2O only? C->F G High Likelihood of Reduction: EDT is a strong reducing agent for azides. D->G Yes H Moderate Likelihood of Reduction: DTT can also reduce azides. E->H Yes I Low Likelihood of Reduction: Check for other potential reducing agents or sources of contamination. F->I Yes J Solution: Re-synthesize or re-cleave a portion of resin using an azide-safe cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) G->J H->J G Azide Lys(N3) Side Chain (...-CH2-N3) Amine Reduced Lys(NH2) Side Chain (...-CH2-NH2) Azide->Amine  TFA Cleavage Cocktail + Thiol Scavenger (e.g., EDT)  

References

Technical Support Center: Purification of Pe-D-Lys(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides modified with Fmoc-D-Lys(N3)-OH.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of azide-modified peptides, categorized by the observed issue.

Issue 1: Poor Peak Shape or Tailing in RP-HPLC

  • Symptom: The target peptide peak on the HPLC chromatogram is broad, asymmetrical, or shows significant tailing.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Interaction with Silanol Groups Alkylate the peptide hydrazides if applicable.[1]Alkylation can reduce interactions with residual silanol groups on the silica-based stationary phase, leading to sharper peaks.[1]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phases. For basic peptides, a lower pH (e.g., using 0.1% TFA) ensures they are protonated and behave more predictably.The charge state of the peptide can significantly influence its interaction with the stationary phase.
Secondary Structure Formation Add organic modifiers like isopropanol or acetonitrile to the sample solvent to disrupt secondary structures before injection.Aggregated peptide chains can lead to poor chromatography.
Column Overload Reduce the amount of crude peptide loaded onto the column.Exceeding the column's binding capacity can lead to peak distortion.

Issue 2: Co-elution of Impurities with the Target Peptide

  • Symptom: Analytical HPLC and mass spectrometry of the collected "pure" fraction show the presence of impurities with similar retention times to the desired peptide.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Similar Hydrophobicity of Impurities 1. Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the target peptide can enhance resolution. 2. Employ an orthogonal purification method like ion-exchange or size-exclusion chromatography.[2] 3. Consider a "catch-and-release" strategy using click chemistry if the impurities lack the azide group.[3]Impurities such as deletion or truncated sequences can have very similar hydrophobic properties to the full-length peptide, making separation by RP-HPLC challenging.[4] Orthogonal methods separate molecules based on different properties (e.g., charge, size), providing an alternative means of purification.[3]
Presence of Deletion Sequences During synthesis, ensure complete Fmoc deprotection and coupling at each step to minimize the formation of deletion sequences.[5]Incomplete reactions during solid-phase peptide synthesis (SPPS) are a primary source of impurities that are difficult to separate.[4]

Issue 3: Low Recovery of the Target Peptide

  • Symptom: The amount of purified peptide obtained is significantly lower than expected.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionRationale
Peptide Precipitation 1. Dissolve the crude peptide in a stronger solvent (e.g., containing a higher percentage of organic solvent or a small amount of formic acid or DMSO). 2. Ensure the peptide remains soluble in the initial mobile phase conditions.Hydrophobic or aggregation-prone peptides may precipitate on the column or in the sample loop.
Irreversible Adsorption to the Column 1. Use a different stationary phase (e.g., a polymer-based column instead of silica-based). 2. If the peptide is very hydrophobic, a less retentive column (e.g., C4 or C8 instead of C18) may be beneficial.[4]Highly hydrophobic peptides can bind irreversibly to the stationary phase, leading to poor recovery.
Peptide Instability Check for and minimize harsh pH conditions or prolonged exposure to elevated temperatures during purification.The peptide may be degrading during the purification process.

Frequently Asked Questions (FAQs)

Q1: Is the azide (N3) group on the D-Lys(N3) residue stable during standard RP-HPLC purification conditions?

A1: Yes, the azido group is generally stable under the conditions used for standard reversed-phase HPLC, including the use of acidic mobile phases containing 0.1% trifluoroacetic acid (TFA).[6][7] The challenges in purification are typically not due to the reactivity of the azide itself but are more related to the overall properties of the peptide sequence.[5]

Q2: My peptide is intended for "click" chemistry. Are there any special considerations for its purification?

A2: It is crucial to avoid any reagents that could react with the azide group. For instance, if you plan to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure that your purification buffers are free of any chelating agents that might interfere with the copper catalyst.[8] Similarly, avoid reducing agents in your buffers, as these can reduce the azide to an amine.[6]

Q3: Can I use mass spectrometry to monitor my HPLC purification of an azide-containing peptide?

A3: Absolutely. Mass spectrometry is an excellent tool to identify the fractions containing your target peptide and to assess their purity. It allows you to confirm the molecular weight of the peptide in each fraction, helping to distinguish it from impurities like deletion sequences or peptides with protecting groups still attached.

Q4: What is a good starting point for developing an HPLC gradient for my azide-modified peptide?

A4: A common starting point for peptide purification is a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) into mobile phase A (e.g., 0.1% TFA in water). A broad gradient, such as 5% to 95% B over 30-60 minutes, can be used for initial scouting.[9] Based on the retention time of your target peptide, you can then optimize the gradient to be shallower around the elution point to improve resolution.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of an Azide-Modified Peptide

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[10]

    • If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.[10]

  • HPLC Protocol:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).[10]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[10]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[10]

    • Detection: Monitor absorbance at 214 nm or 220 nm.[10]

    • Gradient: An example gradient is provided in the table below. This may require optimization based on the peptide's properties.[10]

Time (minutes)% Mobile Phase B
05
55
3565
4095
4595
505
  • Fraction Collection and Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Collect fractions corresponding to the major peak(s).

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Post-Purification Processing:

    • Pool the fractions containing the pure peptide (>95% purity).

    • Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final peptide as a white powder.[10]

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Fmoc-SPPS with This compound Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Dissolve Dissolve Crude Peptide in Mobile Phase A Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Final Purified Peptide Lyophilize->Final

Caption: General workflow for the purification of azide-modified peptides.

Troubleshooting_Logic Start Crude Peptide Purification CheckPurity Analyze by HPLC/MS Start->CheckPurity Pure Purity >95%? CheckPurity->Pure Success Purification Successful Pure->Success Yes Troubleshoot Identify Issue Pure->Troubleshoot No PoorPeak Poor Peak Shape Troubleshoot->PoorPeak CoElution Co-eluting Impurities Troubleshoot->CoElution LowRecovery Low Recovery Troubleshoot->LowRecovery OptimizeGradient Optimize Gradient PoorPeak->OptimizeGradient Orthogonal Orthogonal Purification CoElution->Orthogonal CheckSolubility Check Solubility LowRecovery->CheckSolubility

Caption: A logical diagram for troubleshooting peptide purification issues.

References

Overcoming aggregation of peptides containing hydrophobic residues and Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming aggregation in peptides containing hydrophobic residues and incorporating Fmoc-D-Lys(N3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds.[1] This leads to the formation of stable secondary structures, most commonly β-sheets.[1][2] Hydrophobic sequences are especially prone to aggregation as the non-polar side chains tend to associate, which facilitates hydrogen bond formation.[1] This aggregation can cause poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection reactions, which ultimately results in lower yields and purity of the final peptide.[1] A key indicator of on-resin aggregation is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.

Q2: How does the presence of this compound potentially influence peptide aggregation?

A2: While this compound is generally compatible with standard SPPS protocols, the introduction of the azido group on the lysine side chain can alter the peptide's properties.[3] Replacing the positively charged amine group of a standard lysine with the azido group eliminates a source of charge that can aid in solubility and potentially disrupt aggregation through electrostatic repulsion.[4] While the azide group is relatively small, its electronic properties and potential for dipole-dipole interactions might subtly influence inter-chain interactions, although this is not as significant a driver of aggregation as strong hydrophobicity. For peptides that are already prone to aggregation due to hydrophobic residues, the loss of the charged lysine side chain could exacerbate the issue.[4]

Q3: What are the primary indicators of on-resin aggregation during SPPS?

A3: Several signs can indicate on-resin aggregation. A primary visual cue is the shrinking of the resin or its inability to swell properly in the synthesis solvent.[5] In systems with UV monitoring of Fmoc deprotection, a flattened and broadened profile can suggest aggregation.[5] Furthermore, traditional amine tests like the Kaiser or TNBS tests may yield false negatives, indicating a completed reaction when in reality the N-terminus is inaccessible due to aggregation.[5] Slow or incomplete coupling and deprotection reactions are also hallmark symptoms of on-resin aggregation.[5]

Q4: What are the main strategies to overcome peptide aggregation?

A4: Strategies to combat peptide aggregation can be broadly categorized into three main areas:

  • Modification of Synthesis Conditions: This involves altering the reaction environment by changing solvents, increasing the temperature (including microwave-assisted synthesis), or adding chaotropic salts.[5][6]

  • Backbone Modifications: Introducing modifications to the peptide backbone can disrupt the hydrogen bonding that leads to aggregation. This includes the use of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[6]

  • Changing the Solid Support: Utilizing resins with properties that improve solvation of the growing peptide chain, such as polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix), can be beneficial.[2][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of hydrophobic peptides, particularly those incorporating this compound.

Problem Potential Cause Recommended Solutions
Incomplete Coupling/Deprotection Peptide aggregation on the resin is hindering reagent access to the reactive sites.[5]1. Solvent Choice: Switch from DMF to NMP, which is a better solvent for hydrophobic peptides. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2][7] 2. Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-75°C) to disrupt aggregates. Microwave-assisted synthesis is particularly effective for this.[1][8] 3. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before the coupling step to break up secondary structures.[5] 4. Stronger Deprotection Base: For incomplete Fmoc deprotection, consider adding DBU to the piperidine solution.[9]
Poor Resin Swelling The peptide-resin complex is poorly solvated due to aggregation.1. Resin Selection: Use a PEG-grafted resin (e.g., TentaGel, ChemMatrix) to improve solvation.[2] 2. Solvent Optimization: Employ solvents with better solvating properties for hydrophobic peptides, such as NMP or a "magic mixture".[2][7]
False Negative Kaiser Test The N-terminus of the peptide is inaccessible due to aggregation, preventing a reaction with the test reagents.[5]Rely on alternative monitoring techniques if possible, such as UV monitoring of the Fmoc deprotection. Assume the reaction is incomplete and apply troubleshooting strategies for aggregation.
Crude Peptide is Insoluble After Cleavage The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents.1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification.[10] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[1] 3. Guanidine Hydrochloride or Urea: For severely aggregated peptides, dissolving in 6 M guanidine hydrochloride or urea can be effective.[11]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting Aggregation

Objective: To disrupt secondary structures formed by peptide aggregation on the resin prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • Dimethylformamide (DMF)

  • Sodium perchlorate (NaClO₄) or Lithium chloride (LiCl)

  • 0.8 M solution of NaClO₄ or LiCl in DMF

Procedure:

  • Following the standard Fmoc deprotection and DMF washes of the peptide-resin, perform the following additional wash steps.

  • Add the 0.8 M solution of NaClO₄ or LiCl in DMF to the peptide-resin.

  • Agitate the resin for 1 minute.

  • Drain the chaotropic salt solution.

  • Repeat steps 2-4 one more time.[5]

  • Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt.[5]

  • Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

Objective: To introduce a "kink" in the peptide backbone to disrupt the formation of β-sheets and improve peptide chain solvation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (where Xaa is the preceding amino acid in the sequence)

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Synthesis solvent (DMF or NMP)

Procedure:

  • Swell the resin in the synthesis solvent.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Dissolve the pseudoproline dipeptide (typically a 5-fold excess) and a suitable coupling agent (e.g., HATU) in the synthesis solvent.[1][12]

  • Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.[1]

  • Wash the resin thoroughly with the synthesis solvent.

  • Proceed with the synthesis. The native serine or threonine residue will be regenerated during the final TFA cleavage.[12]

Visualizations

Aggregation_Troubleshooting_Workflow start Signs of Aggregation Observed (Poor Swelling, Incomplete Reaction) modify_conditions Modify Synthesis Conditions start->modify_conditions backbone_mod Incorporate Backbone Modification start->backbone_mod change_support Change Solid Support start->change_support solvent Switch to NMP or 'Magic Mixture' modify_conditions->solvent temp Increase Temperature (Microwave Synthesis) modify_conditions->temp salts Use Chaotropic Salts modify_conditions->salts pseudoproline Incorporate Pseudoproline Dipeptides backbone_mod->pseudoproline hmb Use Hmb/Dmb Backbone Protection backbone_mod->hmb peg_resin Use PEG-Grafted Resin change_support->peg_resin success Synthesis Improved solvent->success failure Aggregation Persists solvent->failure temp->success temp->failure salts->success salts->failure pseudoproline->success pseudoproline->failure hmb->success hmb->failure peg_resin->success peg_resin->failure combine Combine Strategies failure->combine combine->modify_conditions combine->backbone_mod

Caption: A workflow for troubleshooting peptide aggregation during SPPS.

Chaotropic_Salt_Workflow start Fmoc Deprotection & DMF Wash chaotropic_wash Wash with 0.8M NaClO₄ or LiCl in DMF (2x 1 min) start->chaotropic_wash Aggregation Suspected dmf_wash Thorough DMF Wash (3-5x 1 min) chaotropic_wash->dmf_wash Disrupts Secondary Structure coupling Proceed with Standard Coupling dmf_wash->coupling Removes Chaotropic Salt

Caption: Experimental workflow for using a chaotropic salt wash.

References

Technical Support Center: The Kaiser Test and N-Terminal Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Kaiser test, particularly when working with N-terminally modified amino acids.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and what is its primary application in peptide synthesis?

The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In solid-phase peptide synthesis (SPPS), its main purpose is to monitor the completion of coupling and deprotection steps.[1][3] A positive result (intense blue color) after a deprotection step indicates the successful removal of the N-terminal protecting group, revealing the free primary amine for the next coupling reaction.[1] Conversely, a negative result (colorless or yellowish) after a coupling step suggests that the reaction has gone to completion and there are no remaining free primary amines.[4]

Q2: Why am I getting a negative or ambiguous Kaiser test result with my N-terminally modified peptide?

The Kaiser test is specifically designed to react with primary amines to produce a characteristic dark blue color, often referred to as Ruhemann's purple.[1][5] If your peptide has an N-terminal modification that results in a secondary amine or a blocked N-terminus, the test will not yield a positive blue result. Common N-terminal modifications that cause issues include:

  • N-alkylation: The presence of an alkyl group on the N-terminus creates a secondary amine.

  • Incorporation of proline or its analogs: Proline, pipecolic acid, and tetrahydroisoquinoline-3-carboxylic acid are secondary amino acids.[2][3][6]

  • Acetylation or other acylation: These modifications cap the N-terminus, leaving no free amine to react.

For secondary amines like proline, the Kaiser test typically produces a less intense reddish-brown or yellowish color, which can be difficult to interpret.[3][4][7]

Q3: Can the Kaiser test produce false positive or false negative results?

Yes, both false positives and false negatives can occur.

  • False Positives (a blue color when coupling should be complete):

    • Fmoc group instability: The pyridine in the Kaiser test reagents can cause some cleavage of the Fmoc protecting group, leading to a false positive result.[3][8]

    • Inefficient washing: Residual unreacted amino acids with free primary amines from the coupling solution can lead to a positive result.[9]

    • Resin degradation: Some resin types, like PEGA or PEG-coated polystyrene, can be damaged, potentially exposing amine groups.[9]

  • False Negatives (a colorless result when deprotection should be complete):

    • N-terminal secondary amines: As mentioned, proline and other N-alkylated amino acids will not give a strong blue color.[2][3][6]

    • Steric hindrance/Peptide aggregation: In long peptide sequences or with certain "difficult" sequences, the N-terminal amine may be inaccessible to the ninhydrin reagent due to peptide aggregation on the resin.[3][4]

    • Improper resin swelling: If the resin is not properly swelled, the reactive sites may not be accessible.[10]

Q4: Are there specific amino acids, other than proline, that give atypical results with the Kaiser test?

Yes, even some primary amino acids can give less intense or varied color development. N-terminal asparagine, aspartic acid, cysteine, serine, and threonine have been reported to produce less intense shades of blue.[4]

Troubleshooting Guide

Issue: Negative or Weak Kaiser Test Result After Deprotection

If you observe a colorless, yellow, or faint blue result after the N-terminal deprotection step, consider the following:

  • Is the N-terminal amino acid a secondary amine?

    • If the N-terminal residue is proline or another N-alkylated amino acid, a negative or reddish-brown result is expected.[3][6] Use an alternative test like the Chloranil or Isatin test for confirmation.[2][3][6]

  • Could the peptide be aggregating?

    • For long or hydrophobic peptides, aggregation can hide the N-terminus.[4] Consider using a different solvent system (e.g., NMP, DMSO) or chaotropic agents to disrupt aggregation.[3]

  • Was the deprotection reaction incomplete?

    • Ensure your deprotection reagent (e.g., piperidine in DMF) is fresh and used in the correct concentration and for a sufficient duration.[10]

  • Are the Kaiser test reagents fresh and properly prepared?

    • Old or improperly prepared reagents can lead to failed tests. It is advisable to test the reagents on a known positive control (e.g., resin with a deprotected primary amine).

Issue: Positive Kaiser Test Result After Coupling

A blue color after the coupling reaction indicates the presence of unreacted primary amines.

  • Perform a second coupling: If the test is positive, the most straightforward solution is to repeat the coupling step.[3]

  • Optimize coupling conditions: For difficult couplings, consider:

    • Switching to a more potent coupling reagent (e.g., HATU, HCTU).[3]

    • Changing the solvent to improve reaction kinetics (e.g., NMP, DMSO).[3]

    • Increasing the reaction time or temperature.

  • Cap unreacted amines: If a positive result persists after a second coupling, it is crucial to cap the unreacted N-termini to prevent the formation of deletion peptide impurities.[3] This is typically done using acetic anhydride.[3]

Data Summary

Table 1: Interpretation of Kaiser Test Results for Different N-Terminal Amino Acids

N-Terminal Amino Acid TypeExpected Color with Kaiser TestInterpretationRecommended Action
Primary Amine (e.g., Gly, Ala, Leu)Intense Blue/PurplePositive result (free amine present)Proceed with coupling (if after deprotection) or recouple/cap (if after coupling).
Colorless/YellowNegative result (no free primary amine)Proceed with deprotection (if after coupling).
Secondary Amine (e.g., Pro, N-alkylated AA)Reddish-Brown or Yellow/ColorlessAmbiguous/Negative resultUse an alternative test (Chloranil or Isatin) for confirmation.[3][6]
Atypical Primary Amines (e.g., Asn, Asp, Cys, Ser, Thr)Less Intense BlueWeakly positive resultInterpret with caution. Consider reaction times and peptide sequence.[4]

Table 2: Comparison of Qualitative Tests for N-Terminal Amines

TestPrimary AminesSecondary Amines (e.g., Proline)Key Reagents
Kaiser Test Intense BlueRed-Brown/Yellow (unreliable)[3]Ninhydrin, Pyridine, KCN, Phenol
Chloranil Test No ColorBlue[6]Acetaldehyde, p-Chloranil
Isatin Test No ColorBlue[6]Isatin, Benzyl Alcohol
Bromophenol Blue Test BlueBlueBromophenol Blue

Experimental Protocols

Standard Kaiser Test Protocol
  • Reagents:

    • Solution A: 16.5 mg of KCN dissolved in 25 mL of water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[2]

    • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[2]

    • Solution C: 40 g of phenol in 20 mL of n-butanol.[2]

  • Procedure:

    • Place 10-15 beads of washed peptide-resin into a small test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the tube at 110-120°C for 5 minutes.[2]

    • Observe the color of the beads and the solution.

      • Positive: Intense blue color.

      • Negative: Colorless or yellow.

Chloranil Test for Secondary Amines
  • Reagents:

    • Reagent A: Acetaldehyde

    • Reagent B: p-Chloranil

  • Procedure:

    • Place a small sample (1-5 mg) of the washed resin into a test tube.

    • Add 1 drop of acetaldehyde and 1 drop of p-chloranil solution.

    • Let the mixture stand at room temperature for 5 minutes.[11]

    • Observe the color of the beads.

      • Positive (secondary amine present): Blue beads.[3][6]

Isatin Test for Secondary Amines
  • Reagents:

    • Isatin Solution: 2 g of isatin in 60 mL of benzyl alcohol, stirred for 2 hours, filtered, and then 2.5 g of Boc-Phe-OH is dissolved in the filtrate.[6]

  • Procedure:

    • Place a small sample (4-5 mg) of the washed resin into a test tube.

    • Add 2-3 drops of the isatin solution.

    • Heat at 100°C for 5 minutes.[6]

    • Observe the color of the beads.

      • Positive (incomplete coupling): Blue beads.[3][6]

Visual Guides

Kaiser_Test_Troubleshooting start Perform Kaiser Test result Observe Result start->result positive_result Intense Blue Color (Positive) result->positive_result Blue negative_result Colorless / Yellow (Negative) result->negative_result Colorless is_after_deprotection Is this after Deprotection Step? positive_result->is_after_deprotection success_deprotection Success! Proceed to Coupling is_after_deprotection->success_deprotection Yes is_after_coupling Is this after Coupling Step? is_after_deprotection->is_after_coupling No incomplete_coupling Incomplete Coupling is_after_coupling->incomplete_coupling Yes recouple Recouple incomplete_coupling->recouple retest Retest recouple->retest still_positive Still Positive? retest->still_positive cap Cap with Acetic Anhydride still_positive->cap Yes success_coupling Success! Proceed to Deprotection still_positive->success_coupling No end_cap Proceed to Deprotection cap->end_cap is_after_coupling_neg Is this after Coupling Step? negative_result->is_after_coupling_neg is_after_coupling_neg->success_coupling Yes is_after_deprotection_neg Is this after Deprotection Step? is_after_coupling_neg->is_after_deprotection_neg No failed_deprotection Potential Issue is_after_deprotection_neg->failed_deprotection Yes check_secondary_amine Is N-Terminus a Secondary Amine (e.g., Pro)? failed_deprotection->check_secondary_amine use_alt_test Use Alternative Test (Chloranil or Isatin) check_secondary_amine->use_alt_test Yes check_aggregation Check for Aggregation or Reagent Failure check_secondary_amine->check_aggregation No

Caption: Troubleshooting workflow for Kaiser test results in SPPS.

Kaiser_Test_Mechanism cluster_primary Primary Amine (Standard Reaction) cluster_secondary N-Terminal Modification (Secondary Amine) primary_amine Peptide-Resin with Primary Amine (R-NH2) ruhemanns_purple Ruhemann's Purple (Intense Blue Color) primary_amine->ruhemanns_purple + ninhydrin1 Ninhydrin (2 eq.) ninhydrin1->ruhemanns_purple + Pyridine, Heat secondary_amine Peptide-Resin with Secondary Amine (R2-NH) e.g., N-terminal Proline no_reaction No Ruhemann's Purple formation. Yellow/Red-Brown Product secondary_amine->no_reaction + ninhydrin2 Ninhydrin (2 eq.) ninhydrin2->no_reaction + Pyridine, Heat note The initial reaction requires two protons from the primary amine. Secondary amines lack sufficient protons for the chromophore to form.

Caption: Chemical basis of the Kaiser test with primary and secondary amines.

References

Validation & Comparative

Validating the Incorporation of Fmoc-D-Lys(N3)-OH: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids is a critical step in the synthesis of modified peptides for therapeutic and research applications. Fmoc-D-Lys(N3)-OH, an amino acid derivative featuring an azide group, is a valuable tool for introducing bioorthogonal handles for "click" chemistry. Rigorous analytical validation is essential to confirm the successful and site-specific incorporation of this modified lysine. This guide provides an objective comparison of mass spectrometry with other analytical techniques for this purpose, supported by experimental protocols and data.

Mass spectrometry (MS) has emerged as the gold standard for confirming the incorporation of modified amino acids like this compound due to its high sensitivity and specificity. It provides definitive evidence of the molecular weight of the synthesized peptide, and tandem mass spectrometry (MS/MS) can pinpoint the exact location of the modification within the peptide sequence.

Comparative Analysis of Analytical Methods

The choice of analytical method for validating the incorporation of this compound depends on the specific information required, such as quantitative accuracy, sequence confirmation, or structural elucidation. The following table summarizes the key performance characteristics of mass spectrometry compared to other common analytical techniques.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS), post-translational modification (PTM) analysis.Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive mass evidence of incorporation.[1]May not distinguish between isomers, can be destructive to the sample.[1]
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.Low to moderate (nmol to pmol)HighExcellent for assessing purity and quantifying the extent of incorporation.Does not provide direct structural information or sequence confirmation.
Edman Degradation N-terminal sequence determination.Moderate (pmol)LowProvides direct, sequential amino acid identification from the N-terminus.Not suitable for C-terminal modifications or internal sequences, and can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structural information.High (nmol to µmol)LowProvides unambiguous structural elucidation.Requires larger sample quantities and is a lower throughput technique.

Experimental Protocols

Mass Spectrometry-Based Validation of this compound Incorporation

This protocol outlines the general workflow for confirming the incorporation of this compound into a synthetic peptide using mass spectrometry.

1. Peptide Synthesis:

  • The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[2]

  • This compound is incorporated at the desired position in the peptide sequence using standard coupling reagents. The azide group is stable to the conditions of Fmoc-based SPPS.[2]

2. Sample Preparation for Mass Spectrometry:

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the solid support and all protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product.

  • Enzymatic Digestion (for longer peptides): For peptides longer than approximately 30-40 amino acids, enzymatic digestion with a protease such as trypsin is recommended. Trypsin cleaves C-terminal to lysine and arginine residues, generating smaller peptide fragments that are more amenable to MS/MS analysis.

  • Sample Desalting: The purified peptide or peptide digest is desalted using a C18 ZipTip or a similar solid-phase extraction method to remove any salts that could interfere with ionization.

3. Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is used for analysis. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.

  • MS1 Analysis (Intact Mass):

    • The sample is introduced into the mass spectrometer, and a full scan (MS1) is acquired.

    • The resulting spectrum is analyzed to find the peak corresponding to the theoretical monoisotopic mass of the peptide containing the azido-lysine residue. A successful incorporation will show an experimental mass that matches the calculated theoretical mass.

  • MS/MS Analysis (Sequence Verification):

    • The precursor ion corresponding to the modified peptide is isolated and fragmented within the mass spectrometer using collision-induced dissociation (CID) or a similar fragmentation technique.

    • The resulting fragment ions (b- and y-ions) are detected, generating an MS/MS spectrum.

    • The fragmentation pattern is analyzed to confirm the amino acid sequence and pinpoint the location of the D-Lys(N3) residue. The mass of the fragment ions containing the modification will be shifted by the mass of the azido-lysine side chain.

Data Presentation

Successful incorporation of this compound is confirmed by the agreement between the theoretical and observed mass of the peptide.

Peptide Sequence (Example)Theoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)
Ac-Ala-Lys(N3)-Gly-Leu-NH2512.29512.3019.5
Tyr-Gly-Gly-Phe-Lys(N3)-Arg783.42783.41-12.8

Note: The data in this table is hypothetical and for illustrative purposes.

Visualization of the Workflow

The following diagram illustrates the experimental workflow for the synthesis and validation of a peptide containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Validation spps Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage & Deprotection spps->cleavage 1. Synthesis purification RP-HPLC Purification cleavage->purification 2. Purification digestion Enzymatic Digestion (optional) purification->digestion 3. Sample Prep ms_analysis LC-MS/MS Analysis purification->ms_analysis Direct Analysis digestion->ms_analysis data_analysis Data Analysis (Mass & Sequence Confirmation) ms_analysis->data_analysis 4. Analysis result result data_analysis->result Validated Peptide click_chemistry peptide Peptide with Lys(N3) product Conjugated Peptide peptide->product alkyne Alkyne-modified Molecule (e.g., fluorophore, drug) alkyne->product reagents Cu(I) Catalyst reagents->product CuAAC

References

A Comparative Guide to Purity Assessment of Fmoc-D-Lys(N3)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final product is a critical, non-negotiable step. This is particularly true for peptides incorporating non-standard amino acids and functional moieties, such as Fmoc-D-Lys(N3)-OH. The azide group, a key component for bioconjugation via "click chemistry", introduces unique analytical challenges.[1][2][3] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of these peptides, alongside alternative and complementary techniques.

The Gold Standard: Reversed-Phase HPLC Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of synthetic peptides.[4][5] Its principle lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[5] By gradually increasing the hydrophobicity of the mobile phase (usually with acetonitrile), components are eluted based on their polarity, allowing for quantification by UV detection.[5]

Key Advantages of HPLC:
  • High Resolution: Capable of separating closely related impurities, such as deletion sequences or peptides with remaining protecting groups.[4]

  • Quantitative Accuracy: Provides precise quantification of the main peptide against its impurities.

  • Robustness and Reproducibility: Well-established protocols and instrumentation lead to reliable and consistent results.

Challenges in HPLC Analysis of Fmoc-Peptides:

Impurities generated during Fmoc-based SPPS, such as truncated sequences or byproducts from side-chain reactions, can sometimes co-elute with the main peptide, making accurate purity assessment challenging.[6]

Comparative Analysis of Purity Assessment Techniques

While HPLC is the workhorse for peptide purity determination, a multi-faceted approach using orthogonal methods is often necessary for comprehensive characterization, especially for regulatory submissions. The primary alternatives include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Parameter RP-HPLC Mass Spectrometry (MS) NMR Spectroscopy Capillary Electrophoresis (CE)
Primary Measurement Chromatographic purity (%)Mass-to-charge ratio (m/z)Structural & quantitative infoElectrophoretic mobility
Impurity Detection Separation of impuritiesIdentification by massIdentification & quantificationSeparation by charge/size
Limit of Detection ~0.1%Femtomole to attomole~1-5% for impurities~1 µg/ml per peptide
Quantitative Capability ExcellentGood (with standards)Excellent (absolute)Good
Structural Information MinimalMolecular weight, fragmentationDetailed 3D structureIndirect (mobility shifts)
Analysis Time 20-60 minutes5-30 minutes1-24 hours10-40 minutes
Key Advantage Robust quantificationHigh sensitivity & specificityAbsolute quantification, structureOrthogonal separation

This table presents typical performance characteristics for illustrative comparison.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide by providing a highly accurate molecular weight.[4][5] When coupled with HPLC (LC-MS), it allows for the mass identification of peaks separated by the chromatograph, offering an extra dimension of analysis and confirming that the main peak indeed corresponds to the target peptide.[7]

  • Strength: Unmatched in sensitivity and specificity for molecular weight determination and identification of modifications.[4][8]

  • Limitation: Quantification can be less accurate than HPLC unless isotopic standards are used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the three-dimensional structure of a peptide.[9] For purity assessment, 1D NMR (specifically ¹H NMR) can be used for absolute quantification (qNMR) without the need for a reference standard of the impurities.[1] It can also identify and quantify impurities that may be invisible to UV detection in HPLC or have the same mass in MS.

  • Strength: Provides detailed structural information and can perform absolute quantification.[1][10]

  • Limitation: Lower sensitivity compared to MS and requires a higher sample concentration. The complexity of the spectra can also be a challenge for larger peptides.[11][12]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in an electric field.[13] It serves as an excellent orthogonal technique to RP-HPLC, as the separation mechanism is fundamentally different.[13][14] This means that impurities that co-elute with the main peptide in HPLC may be well-resolved in CE.

  • Strength: High separation efficiency and requires minimal sample and solvent.[15]

  • Limitation: Can be less robust than HPLC, and hydrophobic peptides may interact with the capillary wall, affecting resolution.[14]

Experimental Protocols

RP-HPLC Protocol for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm (for the peptide bond).[16]

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis P1 Lyophilized Peptide P2 Dissolve in Mobile Phase A (1mg/mL) P1->P2 HPLC HPLC Injection P2->HPLC Column C18 Column HPLC->Column Gradient Elution Detector UV Detector (220 nm) Column->Detector DA Chromatogram Generation Detector->DA DA2 Peak Integration & Purity Calculation DA->DA2

General workflow for RP-HPLC purity analysis.
Mass Spectrometry (LC-MS) Protocol

  • LC System: Use the same LC conditions as the RP-HPLC protocol.

  • MS Detector: Electrospray Ionization (ESI) is commonly used for peptides.

  • MS Analysis:

    • Full Scan: Acquire a full scan over a mass range expected to contain the peptide and potential impurities (e.g., m/z 400-2000).

    • Data Analysis: Extract the ion chromatogram for the theoretical mass of the target peptide to confirm its retention time. Analyze the mass spectra of other peaks to identify impurities.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a precisely weighed amount of the peptide (typically 1-5 mg) in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).[12] Add an internal standard with a known concentration for quantification.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a 1D ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the peptide and the internal standard. The ratio of the integrals, corrected for the number of protons, will give the absolute quantity of the peptide.

Capillary Electrophoresis Protocol
  • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20-30 kV.

  • Detection: UV absorbance at 200-214 nm.

  • Sample Preparation: Dissolve the peptide in the BGE or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.

Decision-Making Framework

Choosing the right analytical method or combination of methods depends on the stage of research or development and the specific questions being asked.

Decision_Tree Start Purity Assessment Needed Q1 Routine Purity Check? Start->Q1 A1_Yes RP-HPLC Q1->A1_Yes Yes Q2 Confirm Identity or Identify Impurities? Q1->Q2 No End Comprehensive Characterization A1_Yes->End A2_Yes LC-MS Q2->A2_Yes Yes Q3 Absolute Quantification or Structural Confirmation? Q2->Q3 No A2_Yes->End A3_Yes NMR Q3->A3_Yes Yes Q4 Orthogonal Method for Co-eluting Impurities? Q3->Q4 No A3_Yes->End A4_Yes Capillary Electrophoresis Q4->A4_Yes Yes Q4->End No A4_Yes->End

Decision tree for selecting a purity assessment method.

Conclusion

For the purity assessment of this compound containing peptides, RP-HPLC remains the primary choice due to its robustness, resolving power, and quantitative accuracy. However, a comprehensive characterization, particularly for therapeutic or advanced research applications, necessitates a multi-modal approach. Mass spectrometry is essential for identity confirmation, while NMR and Capillary Electrophoresis provide valuable orthogonal data for structural verification and the detection of otherwise hidden impurities. By judiciously combining these techniques, researchers can ensure the quality, safety, and efficacy of their novel peptide constructs.

References

A Comparative Guide to Fmoc-D-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and modification, the incorporation of unnatural amino acids is a powerful strategy to enhance therapeutic properties and introduce novel functionalities. Among these, azido-functionalized lysine derivatives, such as Fmoc-D-Lys(N3)-OH and Fmoc-L-Lys(N3)-OH, are invaluable tools. The presence of the azido group provides a bioorthogonal handle for "click" chemistry, enabling site-specific conjugation of peptides to a wide array of molecules, including fluorescent probes, polymers, and therapeutic agents.[1][2] The core distinction between these two reagents lies in their stereochemistry at the alpha-carbon, a seemingly subtle difference that imparts significant consequences on the final peptide's structure, stability, and biological activity.

This guide provides an objective comparison of this compound and Fmoc-L-Lys(N3)-OH, supported by established principles in peptide chemistry and detailed experimental protocols to aid in the selection and application of these critical building blocks.

Core Properties and Applications

Both Fmoc-L-Lys(N3)-OH and its D-enantiomer are derivatives of the amino acid lysine, where the ε-amino group is modified with an azide (-N3) moiety and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] The Fmoc group is ideal for solid-phase peptide synthesis (SPPS) due to its stability and selective removal under mild basic conditions, typically with piperidine.[1][2] The azido group is stable throughout the standard cycles of SPPS and serves as a versatile functional handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3]

The primary differentiator is the chirality: L-lysine is the naturally occurring enantiomer found in proteins, while D-lysine is its non-natural mirror image.[4] The choice between incorporating the L- or D-form has profound implications for the resulting peptide.

Data Presentation: A Comparative Overview

FeatureFmoc-L-Lys(N3)-OHThis compoundSupporting Rationale & References
Natural Occurrence The natural enantiomer of lysine.[4]Non-natural enantiomer.Peptides and proteins in most organisms are composed of L-amino acids.[4]
Proteolytic Stability Susceptible to degradation by proteases.Confers significant resistance to enzymatic degradation.[4][5][6]Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The D-configuration provides steric hindrance, preventing binding to the enzyme's active site.[6]
Immunogenicity Peptides containing only L-amino acids can be immunogenic.Incorporation of D-amino acids can reduce the immunogenicity of a peptide.The altered structure is less likely to be recognized by the host's immune system.
Peptide Conformation Maintains the natural L-configuration of the peptide backbone.Can induce significant changes in the peptide's secondary and tertiary structure.[5]The introduction of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets, and can be used to promote the formation of specific turns.
Receptor Binding Interacts with receptors in a manner similar to native peptides.Can lead to altered (either enhanced or diminished) receptor binding affinity and specificity.[5]The change in three-dimensional structure can modify the peptide's fit within a receptor's binding pocket.
Coupling Efficiency in SPPS Generally high and predictable, though sequence-dependent.May exhibit slightly different coupling kinetics compared to the L-form, but is generally incorporated efficiently.While comprehensive comparative data is lacking, studies on coupling efficiencies of various amino acids suggest that steric hindrance of the side chain is a more dominant factor than the stereochemistry at the α-carbon.
Solubility Typically soluble in standard SPPS solvents.Solubility is generally comparable to the L-enantiomer.The primary determinants of solubility are the side chain and protecting groups, which are identical for both enantiomers.
"Click" Reactivity The azido group is readily available for CuAAC and SPAAC reactions.The azido group exhibits the same high reactivity in "click" chemistry reactions.The stereocenter at the α-carbon is distant from the reactive azido group on the ε-carbon and does not influence its chemical reactivity.

Mandatory Visualization

Chemical Structures

G cluster_L Fmoc-L-Lys(N3)-OH cluster_D This compound L_img D_img

Caption: Chemical structures of Fmoc-L-Lys(N3)-OH and this compound.

Experimental Workflow: SPPS and Click Chemistry

workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Synthetic Modification resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (Fmoc-L/D-Lys(N3)-OH + Activator) deprotection1->coupling capping Capping (Optional) coupling->capping deprotection2 Iterative Deprotection & Coupling Cycles capping->deprotection2 cleavage Cleavage from Resin & Side-Chain Deprotection deprotection2->cleavage purification HPLC Purification cleavage->purification click_reaction Azide-Alkyne Click Reaction (CuAAC or SPAAC) purification->click_reaction final_purification Final HPLC Purification click_reaction->final_purification analysis Mass Spectrometry Analysis final_purification->analysis

Caption: General workflow for peptide synthesis and subsequent modification.

Example Signaling Pathway: Peptide Targeting Z-DNA

Peptides containing alternating lysine residues have been shown to bind specifically to Z-DNA, a higher-energy, left-handed conformation of DNA.[7] This interaction can influence gene expression. Incorporating an azido-lysine derivative could allow for the attachment of regulatory domains or probes to study this interaction further.

Z_DNA_Binding B_DNA B-DNA (Standard Conformation) Z_DNA Z-DNA (Left-Handed Conformation) B_DNA->Z_DNA Conformational Change Stabilization Stabilization of Z-DNA Conformation Z_DNA->Stabilization Peptide Peptide with Lys(N3) (e.g., KGKGKGK motif) Peptide->Stabilization Gene_Modulation Modulation of Gene Expression Stabilization->Gene_Modulation

Caption: Peptide with lysine residues binding and stabilizing Z-DNA.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating either this compound or Fmoc-L-Lys(N3)-OH.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including Fmoc-D/L-Lys(N3)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.[8]

  • Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes, drain, and repeat with fresh piperidine solution for another 15-20 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[8][9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add this activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[9]

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[9]

  • Purification: Dry the crude peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final peptide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-containing molecule to the azide-functionalized peptide.

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or similar aqueous buffer

  • Organic co-solvent (if needed): DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-peptide in the reaction buffer to a concentration of 1-10 mM.

    • Dissolve the alkyne-molecule in a minimal amount of DMSO, then dilute with the reaction buffer.

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).[10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide and a slight molar excess (1.2-2 equivalents) of the alkyne-molecule.[10]

    • Add the THPTA solution to the mixture (final concentration should be 5 times that of CuSO4).

    • Add the CuSO4 solution (final concentration typically 50-250 µM).[10]

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the conjugated peptide by RP-HPLC to remove excess reagents and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free "click" reaction is ideal for biological applications where copper toxicity is a concern.

Materials:

  • Azide-containing peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

  • Reaction Buffer: PBS pH 7.4 or other biocompatible buffer

  • Organic co-solvent (if needed): DMSO or DMF

Procedure:

  • Dissolve Reactants:

    • Dissolve the azide-peptide in the reaction buffer to a concentration of 1-10 mM.

    • Dissolve the strained alkyne in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.[11]

  • Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentrations and the specific strained alkyne used.[11]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the conjugated peptide by RP-HPLC.

Conclusion

The choice between this compound and Fmoc-L-Lys(N3)-OH is a critical decision in peptide design that should be guided by the intended application of the final product.

  • Fmoc-L-Lys(N3)-OH is the reagent of choice when the goal is to mimic a natural peptide sequence, maintaining the native conformation and biological interactions, while introducing a handle for specific modification.

  • This compound is a powerful tool for therapeutic peptide development. Its incorporation can significantly enhance proteolytic stability, leading to a longer in vivo half-life and potentially improved pharmacokinetic profiles.[5][6] However, researchers must be aware that the introduction of a D-amino acid will alter the peptide's three-dimensional structure, which can unpredictably affect its biological activity and receptor binding affinity.

For any application, empirical testing is essential to determine the optimal choice. The provided protocols offer a robust framework for the synthesis and modification of peptides containing these versatile azido-lysine building blocks, enabling the creation of novel and potent peptide-based tools and therapeutics.

References

A Comparative Guide to Fmoc-Azido-Amino Acids for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an azide handle into peptides and proteins via unnatural amino acids is a cornerstone of modern bioconjugation strategies. This guide provides a comprehensive comparison of alternatives to the commonly used Fmoc-D-Lys(N3)-OH for "click chemistry," a powerful and versatile set of bioorthogonal reactions. We will delve into the performance of various Fmoc-azido-amino acids in the two major click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide aims to equip researchers with the necessary information to select the optimal building block for their specific application, supported by experimental data and detailed protocols.

Introduction to Click Chemistry with Azido-Amino Acids

Click chemistry, a term coined by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[2][3] The incorporation of azide-bearing unnatural amino acids during solid-phase peptide synthesis (SPPS) allows for the precise, site-specific modification of peptides and proteins with a vast array of functionalities, including fluorescent dyes, radiolabels, polyethylene glycol (PEG) chains, and other biomolecules.[4][5]

The azide group is an ideal chemical handle for biological applications as it is virtually absent from naturally occurring species, making it truly bioorthogonal.[4] It is also stable to the conditions of both Fmoc- and Boc-based peptide synthesis.[2][6]

Key Alternatives to this compound

While this compound is a widely used reagent, a variety of other Fmoc-protected azido-amino acids are available, offering different side-chain lengths, stereochemistry, and potentially altered reactivity. The choice of the specific amino acid can influence the accessibility of the azide group and the overall properties of the resulting conjugate.

Here, we compare several common alternatives:

  • Fmoc-L-Lys(N3)-OH: The L-enantiomer of the commonly used D-lysine derivative. The choice between L and D forms can be critical in studying peptide structure-activity relationships and enzymatic stability.

  • Fmoc-L-Orn(N3)-OH & Fmoc-D-Orn(N3)-OH: Azidoornithine derivatives with a shorter side chain than lysine.

  • Fmoc-L-Dap(N3)-OH & Fmoc-D-Dap(N3)-OH: Azidodiaminopropionic acid derivatives, offering an even shorter linker arm.[7]

  • Fmoc-L-Nva(N3)-OH & Fmoc-D-Nva(N3)-OH: Azidonorvaline derivatives.[2]

  • Fmoc-L-AzeoK & Fmoc-L-PazK: These are examples of non-canonical amino acids with modified azide groups designed to enhance reaction kinetics, particularly in CuAAC. For instance, picolyl azides like PazK can chelate copper, accelerating the reaction.[8]

  • para-azido-L-phenylalanine (pAzF) & para-azidomethyl-L-phenylalanine (pAMF): These aromatic amino acids introduce the azide group at a different position relative to the peptide backbone and have been compared in SPAAC reactions.[9]

Performance in Click Chemistry Reactions

The performance of these azido-amino acids is highly dependent on the type of click chemistry employed.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and reliable reaction that utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, exclusively forming a 1,4-disubstituted triazole.[1][10] It is the most widely used click reaction due to its speed and high yields.[11] However, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[10][12]

Experimental Data Summary (CuAAC):

Azido-Amino AcidRelative Reaction RateTypical YieldKey Considerations
Fmoc-D/L-Lys(N3)-OHBaseline>95%Standard, widely used.
Fmoc-D/L-Orn(N3)-OHSimilar to Lys>95%Shorter, more rigid linker.
Fmoc-D/L-Dap(N3)-OHSimilar to Lys>95%Shortest linker among common alternatives.
Fmoc-L-PazK (picolyl azide)Significantly Faster>95%Copper-chelating side chain accelerates reaction, allowing for lower copper concentrations.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst.[11][] This makes SPAAC ideal for applications in living cells and organisms where copper toxicity is a concern.[] Generally, SPAAC is slower than CuAAC, but the development of more reactive cyclooctynes has significantly improved its kinetics.[14][15]

Experimental Data Summary (SPAAC):

Azido-Amino AcidSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with DBCOTypical YieldKey Considerations
para-azido-L-phenylalanine (pAzF)~0.1>90%Aromatic side chain.
para-azidomethyl-L-phenylalanine (pAMF)~0.7>90%Methylene spacer between the phenyl ring and the azide group increases the reaction rate approximately 7-fold compared to pAzF.[9]

Experimental Protocols

General Protocol for Incorporation of Fmoc-Azido-Amino Acids into Peptides via SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing an azido-amino acid using standard Fmoc chemistry.[16]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).[16]

  • Amino Acid Coupling:

    • Pre-activate the desired Fmoc-azido-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water). Note: Thiols should be omitted from the cleavage cocktail as they can reduce the azide group.[6]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol is a generic method for labeling an azide-containing peptide with an alkyne-functionalized molecule.[17]

  • Dissolve Peptide: Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) to stabilize the Cu(I) oxidation state and protect the peptide.

  • Reaction Mixture: In a microcentrifuge tube, combine the peptide solution, the alkyne-containing molecule (typically 1.5-5 equivalents), the copper ligand, CuSO₄, and finally, sodium ascorbate to initiate the reaction. A typical final concentration might be 1-5 mM peptide, 1.5-5 molar excess of alkyne, 100-500 µM CuSO₄, 500-2500 µM ligand, and 1-5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting triazole-linked conjugate by RP-HPLC.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide

This protocol describes the labeling of an azide-containing peptide with a DBCO-functionalized molecule.[16]

  • Dissolve Peptide: Dissolve the purified azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mM.

  • Prepare DBCO Reagent: Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[16]

  • Reaction Incubation: Mix the solutions of the azide-peptide and the DBCO-molecule. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[16]

  • Monitoring and Purification: Monitor the reaction progress by LC-MS. Once complete, purify the conjugate by RP-HPLC.

Visualizing the Workflows

Click_Chemistry_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway resin Resin deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (including Fmoc-Azido-AA) deprotection->coupling coupling->deprotection Repeat for each AA cleavage Cleavage & Deprotection coupling->cleavage azide_peptide Azide-Containing Peptide cleavage->azide_peptide alkyne_cu Alkyne + Cu(I) Catalyst + Ligand azide_peptide->alkyne_cu dbco Strained Alkyne (e.g., DBCO) azide_peptide->dbco cu_conjugate Triazole Conjugate alkyne_cu->cu_conjugate spaac_conjugate Triazole Conjugate dbco->spaac_conjugate Reaction_Schemes cluster_CuAAC_reaction CuAAC Reaction cluster_SPAAC_reaction SPAAC Reaction reactants_cu Peptide-N₃ + R-C≡CH products_cu Peptide-Triazole-R reactants_cu->products_cu catalyst_cu Cu(I), Ligand Na-Ascorbate reactants_spaac Peptide-N₃ + DBCO-R products_spaac Peptide-Triazole-R reactants_spaac->products_spaac catalyst_spaac No Catalyst

References

Comparative analysis of CuAAC versus SPAAC for Fmoc-D-Lys(N3)-OH modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is crucial for advancing novel therapeutics and research tools. The introduction of non-canonical amino acids like Fmoc-D-Lys(N3)-OH provides a chemical handle for subsequent conjugation via "click chemistry." The two most prominent click reactions, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both offer efficient pathways for forming a stable triazole linkage between an azide and an alkyne. However, they differ significantly in their mechanisms, reaction kinetics, and biocompatibility.[1][2][3] This guide provides a comparative analysis of CuAAC and SPAAC for the modification of peptides containing this compound, supported by experimental data and detailed protocols to inform the selection of the optimal conjugation strategy.

At a Glance: CuAAC vs. SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[1][4] Requires ligands to mitigate toxicity.High, as it is a catalyst-free reaction ideal for in vivo and live-cell applications.[2][5]
Reaction Kinetics Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[6]Fast, but generally slower than CuAAC.[6][7] Highly dependent on the cyclooctyne used (e.g., DBCO, BCN).
Alkyne Reactant Terminal alkynes (e.g., Propargylglycine)Strained cyclooctynes (e.g., DBCO, BCN).[5]
Reaction Conditions Aqueous or organic solvents, broad pH range (4-12).[4][8]Typically performed under physiological conditions.[5]
Side Reactions Potential for copper-mediated oxidative damage to peptides, particularly to residues like histidine and arginine.[8][9]Minimal side reactions, highly bioorthogonal.[5]

Reaction Mechanisms and Workflow

The fundamental difference between CuAAC and SPAAC lies in the requirement of a copper catalyst and the nature of the alkyne reactant.

CuAAC_vs_SPAAC cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Cu_Peptide Peptide-N3 (this compound) Cu_Product 1,4-disubstituted Triazole Product Cu_Peptide->Cu_Product Cu_Alkyne Terminal Alkyne (R-C≡CH) Cu_Alkyne->Cu_Product Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/NaAsc) Cu_Catalyst->Cu_Product S_Peptide Peptide-N3 (this compound) S_Product Triazole Product (mixture of regioisomers) S_Peptide->S_Product S_Alkyne Strained Alkyne (e.g., DBCO) S_Alkyne->S_Product Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Incorporate Incorporate this compound SPPS->Incorporate Cleave Cleavage and Deprotection Incorporate->Cleave Purify_Peptide Purify Azide-Peptide (RP-HPLC) Cleave->Purify_Peptide Dissolve Dissolve Peptide and Alkyne Purify_Peptide->Dissolve Add_Cu Add Cu(I) Catalyst + Ligand Dissolve->Add_Cu Incubate Incubate (Catalyst-free) Dissolve->Incubate Monitor Monitor Reaction (RP-HPLC/MS) Add_Cu->Monitor Incubate->Monitor Purify_Product Purify Conjugate (RP-HPLC) Monitor->Purify_Product Characterize Characterize Product (MS) Purify_Product->Characterize

References

Unlocking Peptide Potential: A Comparative Guide to Fmoc-D-Lys(N3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide-based therapeutics and diagnostics. Among the diverse toolkit of available building blocks, Fmoc-D-Lys(N3)-OH has emerged as a powerful tool for introducing bioorthogonal "clickable" functionalities. This guide provides an in-depth, objective comparison of this compound's impact on peptide structure and function against relevant alternatives, supported by experimental data and detailed protocols.

This compound is a derivative of the amino acid lysine, featuring an azide (-N3) group on its side chain and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This unique structure allows for its seamless integration into peptides via standard solid-phase peptide synthesis (SPPS). The presence of the azide moiety serves as a versatile chemical handle, enabling highly specific and efficient covalent modification of the peptide through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

Impact on Peptide Structure: A Tale of Chirality

The defining structural feature of this compound is the D-configuration of its alpha-carbon. In the world of peptides and proteins, which are overwhelmingly composed of L-amino acids, the introduction of a D-amino acid has a profound and predictable impact on the peptide's secondary structure.

Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of molecules, consistently reveals that peptides incorporating D-amino acids exhibit a mirror-image spectrum compared to their all-L-amino acid counterparts. This inversion of the CD signal is a direct consequence of the altered stereochemistry, which can disrupt or reverse the handedness of secondary structures like alpha-helices and beta-sheets. While this change can be significant, it does not necessarily equate to a loss of function; in some cases, it can lead to novel and desirable biological activities.

Impact on Peptide Function: Enhancing Stability and Modulating Activity

The incorporation of this compound, and D-amino acids in general, can significantly enhance the functional properties of a peptide, most notably its stability against enzymatic degradation.

Increased Proteolytic Stability: Natural proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid residue within a peptide chain effectively renders that site resistant to proteolytic cleavage.[1][3] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.[4]

Altered Receptor Binding and Bioactivity: The change in a peptide's three-dimensional structure due to the presence of a D-amino acid can also modulate its interaction with biological targets. While in some cases this may lead to a decrease in binding affinity, in others it can result in enhanced or novel receptor interactions.[5][6] The precise effect is highly dependent on the specific peptide sequence and the location of the D-amino acid substitution. The introduction of the azide group itself, and the subsequent triazole ring formed after click chemistry, can also influence the peptide's interaction with its target.

Performance in Peptide Synthesis

This compound is generally well-tolerated in standard Fmoc-based solid-phase peptide synthesis protocols. However, as with any modified amino acid, optimization of coupling conditions may be necessary to ensure high incorporation efficiency.

Coupling Efficiency: The coupling efficiency of this compound is comparable to other standard Fmoc-protected amino acids. Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be used effectively.

Azide Group Stability: The azide group is remarkably stable under the conditions of Fmoc-SPPS, including repeated exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[2] However, care must be taken during the cleavage step to avoid the use of strong reducing scavengers, such as dithiothreitol (DTT) in high concentrations, which can potentially reduce the azide group.

Comparison with Alternatives

The primary alternatives to this compound can be categorized into two groups: its L-enantiomer, Fmoc-L-Lys(N3)-OH, and other protected lysine derivatives that allow for orthogonal side-chain modification.

FeatureThis compoundFmoc-L-Lys(N3)-OHOther Orthogonally Protected Lysines (e.g., Fmoc-Lys(Mtt)-OH)
Stereochemistry D-amino acidL-amino acidL-amino acid
Impact on Secondary Structure Induces mirror-image CD spectrum compared to L-peptides.Maintains natural L-peptide conformation.Maintains natural L-peptide conformation.
Proteolytic Stability Significantly increases resistance to proteases.[1]Susceptible to proteolytic degradation.Susceptible to proteolytic degradation.
Bioorthogonal Chemistry Yes (Azide for click chemistry).[7]Yes (Azide for click chemistry).[2]No (Requires different conjugation chemistry).
Side-Chain Deprotection Not applicable (azide is the functional group).Not applicable (azide is the functional group).Orthogonal deprotection allows for site-specific modification with various moieties.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To incorporate this compound, follow the same procedure.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x) and dry under vacuum.

Peptide Cleavage and Purification

Procedure:

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the peptide and decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra from 190 to 260 nm at room temperature.

    • Acquire spectra in triplicate and average the results.

    • Subtract the spectrum of the buffer blank.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where mdeg is the ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

Proteolytic Stability Assay

Procedure:

  • Peptide Incubation:

    • Dissolve the peptide in a relevant biological matrix (e.g., human serum or a solution containing a specific protease like trypsin) to a final concentration of 1 mg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

  • Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life in the given matrix.

Visualizing the Workflow and Concepts

Peptide_Synthesis_and_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Modification Post-Synthetic Modification (Click Chemistry) Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Fmoc_D_Lys This compound Coupling Fmoc_D_Lys->Wash1 Wash1->Fmoc_D_Lys Incorporate Modified AA Repeat Repeat Cycles Wash1->Repeat Repeat->Deprotection1 Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage TFA Cleavage Cocktail Final_Deprotection->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification CuAAC CuAAC (Cu(I), Alkyne) Purification->CuAAC Azide-Peptide SPAAC SPAAC (Strained Alkyne) Purification->SPAAC Azide-Peptide Modified_Peptide Modified Peptide CuAAC->Modified_Peptide SPAAC->Modified_Peptide

Caption: Workflow for SPPS, cleavage, and click chemistry modification.

Structural_Impact cluster_L_Peptide L-Amino Acid Peptide cluster_D_Peptide D-Amino Acid Containing Peptide L_Structure Native 3D Structure (e.g., Right-handed α-helix) L_CD CD Spectrum (e.g., Negative bands at 208/222 nm) D_Structure Altered 3D Structure (e.g., Left-handed α-helix) D_CD Mirror-Image CD Spectrum (e.g., Positive bands at 208/222 nm) Impact Incorporation of This compound cluster_D_Peptide cluster_D_Peptide Impact->cluster_D_Peptide cluster_L_Peptide cluster_L_Peptide cluster_L_Peptide->Impact Comparison

Caption: Impact of D-amino acid incorporation on peptide structure.

Functional_Impact cluster_Advantages Functional Advantages cluster_Considerations Considerations Fmoc_D_Lys_Input This compound Incorporation Stability Increased Proteolytic Stability Fmoc_D_Lys_Input->Stability Activity Potentially Altered/Improved Receptor Binding & Bioactivity Fmoc_D_Lys_Input->Activity Pharmacokinetics Improved Pharmacokinetics (Longer Half-life) Fmoc_D_Lys_Input->Pharmacokinetics Affinity Potential for Decreased Binding Affinity Fmoc_D_Lys_Input->Affinity Synthesis Optimization of Coupling May Be Required Fmoc_D_Lys_Input->Synthesis

Caption: Functional implications of incorporating this compound.

References

A Comparative Guide to Azide-Bearing Amino Acids for Protein Engineering: Fmoc-D-Lys(N3)-OH vs. p-azido-L-phenylalanine (pAzF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific introduction of bioorthogonal chemical groups into proteins and peptides is a cornerstone of modern chemical biology and drug development. The azide moiety, in particular, serves as a versatile chemical handle for a variety of powerful and selective "click chemistry" reactions. This guide provides a detailed comparison of two widely used azide-bearing amino acids: Nα-Fmoc-Nε-azido-D-lysine (Fmoc-D-Lys(N3)-OH) and p-azido-L-phenylalanine (pAzF). We will objectively evaluate their performance, provide supporting experimental data, and detail relevant protocols to aid researchers in selecting the optimal tool for their protein engineering endeavors.

At a Glance: Key Differences

FeatureThis compoundp-azido-L-phenylalanine (pAzF)
Method of Incorporation Solid-Phase Peptide Synthesis (SPPS)Genetic Code Expansion (Amber Codon Suppression)
System In vitro chemical synthesisIn vivo or in vitro protein expression
Placement of Azide ε-amino group of lysinepara position of phenylalanine
Typical Application Synthetic peptides and small proteinsRecombinant proteins in living cells or cell-free systems
Key Advantage High purity and precise control over sequenceSite-specific incorporation into large proteins in a biological context
Key Challenge Limited to shorter peptides/proteinsPotential for in vivo reduction of the azide group

Introduction to the Contenders

This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain on a solid support.[3] The key feature is the stable azide group on the side chain of the D-lysine residue, which is resistant to the acidic and basic conditions of SPPS.[1] This makes it an excellent building block for creating synthetic peptides with a bioorthogonal handle for subsequent modifications.[1][4]

p-azido-L-phenylalanine (pAzF) is an unnatural amino acid (UAA) that can be site-specifically incorporated into proteins during translation.[5][6] This is achieved through the expansion of the genetic code, where an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is engineered to recognize the amber stop codon (UAG) and insert pAzF instead of terminating protein synthesis.[6][7] This powerful technique allows for the introduction of an azide group at virtually any desired position within a recombinant protein expressed in living cells or cell-free systems.[8][9] pAzF can be used as a photo-crosslinker or for bioorthogonal ligation.[5][6]

Performance Comparison: A Data-Driven Analysis

A direct quantitative comparison of the two methods is challenging due to their fundamentally different approaches. However, we can analyze key performance metrics for each technique based on published data.

Incorporation and Yield
ParameterThis compound (SPPS)p-azido-L-phenylalanine (pAzF) (Genetic Incorporation)
Incorporation Efficiency Coupling efficiency per cycle is typically >99% with modern SPPS protocols.Varies depending on the expression system, protein, and site of incorporation. Suppression efficiencies can range from low to moderate. For example, a study reported a suppression efficiency of 21.5% for EYFP-Y151AzF in V. natriegens and 55.8% in E. coli BL21 cells[10].
Final Product Yield Highly dependent on peptide length and sequence. Yields decrease with increasing length. For a 41-mer peptide, a yield can be obtained in approximately 80 working hours[11].Also variable. A study incorporating pAzF into an αPD-L1 Fab fragment reported a yield of 2.5 mg/L, compared to 4.2 mg/L for the wild-type Fab[8]. Another study reported a protein titer of 26.7 ± 0.7 mg/L for EYFP with pAzF incorporation[10].
Purity of Final Product Can achieve very high purity (>95%) after HPLC purification.Can be high after purification, but heterogeneity can arise from incomplete suppression (truncation) or reduction of the azide group.
Challenges and Considerations

A significant challenge with the in vivo incorporation of pAzF is the reduction of the azide group to an amine (p-amino-L-phenylalanine, pAF). This reduction can significantly decrease the efficiency of subsequent bioorthogonal reactions. It has been reported that the yield of pAzF residues in proteins can be as low as 50%-60% per azide due to this reduction[12]. However, a method has been developed to chemically restore the azide from the amine with over 95% efficiency after protein purification[13].

For this compound, the primary limitation is the practical length of peptides that can be synthesized efficiently via SPPS, which is generally considered to be around 50-70 amino acids.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol provides a general outline for the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate this compound (or another Fmoc-amino acid) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group after the final coupling step.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase HPLC.

Protocol 2: Incorporation of p-azido-L-phenylalanine (pAzF) in E. coli

This protocol outlines the general steps for site-specific incorporation of pAzF into a target protein expressed in E. coli using amber codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired site.

  • pEVOL-pAzF plasmid (or similar) encoding the orthogonal aaRS/tRNA pair.

  • p-azido-L-phenylalanine (pAzF)

  • Growth media (e.g., LB or M9 minimal media)

  • Antibiotics for plasmid selection

  • Inducers (e.g., IPTG for protein expression, L-arabinose for aaRS/tRNA expression)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid. Plate on selective agar plates.

  • Starter Culture: Inoculate a single colony into liquid media with appropriate antibiotics and grow overnight.

  • Expression Culture: Inoculate a larger volume of media with the starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add pAzF to the culture (e.g., to a final concentration of 1 mM).

    • Induce protein expression with IPTG (e.g., 0.2 mM).

    • Induce aaRS/tRNA expression with L-arabinose (e.g., 0.02%).

  • Expression: Incubate the culture at a lower temperature (e.g., 18-30°C) overnight.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

Visualizing the Workflows

To further clarify the distinct processes, the following diagrams illustrate the experimental workflows for incorporating and utilizing this compound and pAzF.

Fmoc_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Synthetic Modification Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-AA-OH Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification AzidePeptide Azide-Peptide Purification->AzidePeptide ClickReaction Click Chemistry (e.g., CuAAC, SPAAC) AzidePeptide->ClickReaction ModifiedPeptide Modified Peptide ClickReaction->ModifiedPeptide

Caption: Workflow for peptide modification using this compound.

pAzF_Workflow cluster_Expression Protein Expression cluster_Modification Purification & Modification Transformation Co-transformation Growth Cell Growth Transformation->Growth Induction Induction (+pAzF) Growth->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification AzideProtein Azide-Protein Purification->AzideProtein ClickReaction Click Chemistry (e.g., SPAAC) AzideProtein->ClickReaction ModifiedProtein Modified Protein ClickReaction->ModifiedProtein

Caption: Workflow for protein modification using p-azido-L-phenylalanine (pAzF).

Conclusion and Recommendations

The choice between this compound and p-azido-L-phenylalanine depends primarily on the nature of the target biomolecule and the experimental goals.

This compound is the ideal choice for:

  • Synthetic peptides and small proteins: When the target molecule is accessible through chemical synthesis, SPPS offers unparalleled control over the sequence and purity of the final product.

  • Applications requiring high purity and homogeneity: The stepwise nature of SPPS and subsequent HPLC purification ensures a well-defined product.

p-azido-L-phenylalanine (pAzF) is the superior option for:

  • Large recombinant proteins: Genetic code expansion is the only feasible method for site-specifically introducing an azide into large proteins.

  • Studies in a cellular context: pAzF allows for the modification of proteins within living cells, enabling the study of protein function in their native environment.

  • High-throughput screening: Genetic encoding can be more amenable to high-throughput approaches compared to de novo peptide synthesis.

Researchers should carefully consider the trade-offs between the two methods. While SPPS with this compound provides a highly pure and well-characterized product, it is labor-intensive and not suitable for large proteins. Conversely, genetic incorporation of pAzF is a powerful tool for modifying large proteins in a biological setting, but researchers must be mindful of potential issues with incorporation efficiency and the in vivo stability of the azide group. By understanding the strengths and limitations of each approach, scientists can make an informed decision to best advance their research in protein engineering and drug development.

References

A Researcher's Guide to Efficient Coupling of Fmoc-D-Lys(N3)-OH: A Comparative Analysis of Common Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of complex peptides for therapeutic and research applications. Fmoc-D-Lys(N3)-OH, an azide-bearing amino acid, is a valuable building block for introducing functionalities through "click" chemistry. However, its efficient coupling can be challenging. This guide provides an objective comparison of common coupling agents for the incorporation of this compound, supported by representative experimental data and detailed protocols to aid in the selection of the optimal reagent for your solid-phase peptide synthesis (SPPS) needs.

The azide group on this compound is stable under standard SPPS conditions, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage[1][2]. The primary challenge in its incorporation is often not the azide moiety itself, but achieving high coupling efficiency, which is crucial for the overall yield and purity of the final peptide[3]. The choice of coupling agent plays a pivotal role in overcoming potential steric hindrance and ensuring complete acylation of the free amine on the growing peptide chain.

Comparative Performance of Coupling Agents

The selection of a coupling agent is a critical parameter in SPPS. Modern coupling reagents are broadly categorized into two main families: aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and carbodiimides (e.g., DIC) used with additives (e.g., Oxyma). Phosphonium salts like PyBOP are also highly effective.

Coupling AgentClassTypical Coupling TimeEstimated Coupling Efficiency for this compoundKey Advantages & Disadvantages
HATU Aminium/Uronium20–45 min>99%Advantages: High reactivity, excellent for hindered couplings, low racemization.[4] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.
HBTU Aminium/Uronium30–60 min98–99.5%Advantages: Fast and efficient, widely used.[5] Disadvantages: Potential for guanidinylation if used in excess.
COMU Aminium/Uronium20–45 min>99%Advantages: High reactivity comparable to HATU, safer byproducts (Oxyma-based), requires only one equivalent of base.[4] Disadvantages: Higher cost.
DIC/Oxyma Carbodiimide/Additive60–120 min97–99%Advantages: Cost-effective, low risk of guanidinylation, Oxyma is a safer and effective alternative to HOBt. Disadvantages: Generally slower reaction rates than aminium/uronium salts.
PyBOP Phosphonium30–60 min98–99%Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.

Note: The data presented are representative values based on the general performance of these reagents and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Mechanism of Action and Reagent Selection

The efficiency of a coupling agent is determined by its ability to activate the carboxylic acid of the Fmoc-amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.

  • Aminium/Uronium salts like HATU and HBTU react with the carboxylic acid to form an active ester. HATU is generally more reactive than HBTU due to the presence of the 7-azabenzotriazole (OAt) moiety, which results in a more reactive OAt-ester intermediate. COMU, an oxime-based uronium salt, also exhibits high reactivity comparable to HATU and is considered safer than benzotriazole-based reagents.[4][6]

  • Carbodiimides , such as Diisopropylcarbodiimide (DIC), require an additive like OxymaPure to form the active ester and suppress racemization. The DIC/Oxyma system is a cost-effective and safe option.

  • Phosphonium salts like PyBOP also form an active ester intermediate and are known for their high efficiency, particularly in preventing racemization.

For the coupling of a valuable and potentially challenging amino acid like this compound, reagents with higher reactivity such as HATU or COMU are often preferred to ensure a complete and rapid reaction, thereby minimizing the risk of deletion sequences in the final peptide product. However, for routine syntheses or when cost is a major consideration, DIC/Oxyma can be a very effective alternative.

Experimental Protocols

To obtain reliable and comparable data for your specific application, a systematic evaluation of different coupling agents is recommended. Below is a detailed protocol for a comparative study.

General Protocol for Comparative Evaluation of Coupling Agents

This protocol outlines the steps to compare the efficiency of HATU, HBTU, COMU, and DIC/Oxyma for the coupling of this compound to a resin-bound peptide.

1. Resin Preparation:

  • Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides) with the desired peptide sequence, having a free N-terminal amine.

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Divide the resin into equal portions for each coupling agent to be tested.

2. Reagent Preparation:

  • Prepare stock solutions of this compound, the coupling agents (HATU, HBTU, COMU), additives (OxymaPure), and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.

3. Coupling Reaction (Parallel Synthesis):

  • For HATU/HBTU/COMU:

    • To the respective resin portions, add a solution of this compound (3 eq.), the coupling agent (HATU, HBTU, or COMU; 2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Agitate the reaction mixture at room temperature for the desired time (e.g., 1 hour).

  • For DIC/Oxyma:

    • To the resin portion, add a solution of this compound (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the mixture.

    • Agitate the reaction mixture at room temperature for the desired time (e.g., 2 hours).

4. Monitoring the Reaction:

  • After the coupling time, take a small sample of resin from each reaction.

  • Wash the resin sample with DMF.

  • Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

5. Washing:

  • Once the coupling is complete, wash the resin portions extensively with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts.

6. Cleavage and Deprotection:

  • Treat a small, dried sample of each resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

7. Analysis:

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and identify any deletion products.

  • Confirm the mass of the desired product using mass spectrometry.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between the components of the coupling reagents, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_coupling Parallel Coupling cluster_analysis Analysis Resin Resin with free amine HATU HATU Coupling Resin->HATU Divide resin HBTU HBTU Coupling Resin->HBTU Divide resin COMU COMU Coupling Resin->COMU Divide resin DIC_Oxyma DIC/Oxyma Coupling Resin->DIC_Oxyma Divide resin Reagents Prepare Reagent Solutions (Amino Acid, Coupling Agents, Base) Reagents->HATU Reagents->HBTU Reagents->COMU Reagents->DIC_Oxyma Wash Wash Resin HATU->Wash HBTU->Wash COMU->Wash DIC_Oxyma->Wash Cleave Cleavage & Deprotection Wash->Cleave Analyze RP-HPLC & Mass Spec Analysis Cleave->Analyze

Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.

Coupling_Reagent_Logic cluster_aminium Aminium/Uronium Salts cluster_carbodiimide Carbodiimide System cluster_phosphonium Phosphonium Salts HATU HATU HOAt HOAt (7-aza-HOBt) HATU->HOAt contains HBTU HBTU HOBt HOBt (benzotriazole) HBTU->HOBt contains ActiveEster Reactive Active Ester HOAt->ActiveEster forms HOBt->ActiveEster forms DIC DIC Oxyma OxymaPure DIC->Oxyma used with Oxyma->ActiveEster forms PyBOP PyBOP PyBOP->HOBt contains

Caption: Logical relationship of common coupling reagents and their active ester forming moieties.

Conclusion

The choice of coupling agent for the incorporation of this compound is a critical factor influencing the success of the peptide synthesis. For challenging sequences or when maximizing yield and purity is paramount, high-reactivity aminium/uronium salts such as HATU and COMU are highly recommended. For more routine applications where cost is a consideration, DIC/Oxyma offers a reliable and efficient alternative. It is advisable for researchers to perform their own comparative analysis using the provided protocols to determine the optimal conditions for their specific peptide sequence and synthesis strategy.

References

A Comparative Guide to the Characterization of Bioconjugates Synthesized with Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic properties. Fmoc-D-Lys(N3)-OH has emerged as a critical building block in this field, offering a versatile handle for the selective attachment of various molecular entities through bioorthogonal click chemistry. This guide provides an objective comparison of bioconjugates synthesized using this compound with those created through alternative methods, supported by experimental data and detailed protocols for characterization.

Performance Comparison of Bioconjugation Chemistries

The choice of bioconjugation strategy is paramount to the successful development of novel therapeutics, influencing factors such as reaction efficiency, conjugate stability, and overall yield. Below is a quantitative comparison of common bioconjugation techniques.

FeatureClick Chemistry (via this compound)Thiol-Maleimide ChemistryNHS Ester Chemistry
Specificity High (targets azide and alkyne)High (targets free thiols)Moderate (targets primary amines)
Reaction Efficiency >95%[1]>90%[1][2]70-90%[2]
Linkage Stability Very High (stable triazole ring)[3]Moderate (thioether bond susceptible to retro-Michael addition)[1]Low (amide bond susceptible to hydrolysis)
Biocompatibility High (SPAAC); Moderate (CuAAC, potential copper cytotoxicity)[4]HighHigh
Stoichiometry Control High (one-to-one conjugation)[4]Variable (multiple cysteines can react)[4]Low (multiple lysines can react)
Key Advantages Bioorthogonal, high yield, stable linkageFast reaction kineticsSimple and widely used
Key Disadvantages CuAAC requires potentially cytotoxic copper catalyst; SPAAC reagents can be expensiveLinkage instability in vivoLack of site-specificity, potential for protein aggregation

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an alkyne-containing molecule to a peptide synthesized with this compound.

  • Peptide Synthesis: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) with this compound incorporated at the desired position.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Conjugation Reaction:

    • Dissolve the azide-containing peptide in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

    • Add the alkyne-containing molecule to the peptide solution.

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting bioconjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the bioconjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol for Characterization by HPLC-MS

This protocol provides a general workflow for the analysis of the synthesized bioconjugate.

  • Sample Preparation:

    • Dissolve the purified bioconjugate in a suitable solvent, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).[5]

    • For complex samples, a desalting or buffer exchange step may be necessary.

  • HPLC Separation:

    • Use a reverse-phase column (e.g., C18) suitable for peptide and protein separations.

    • Employ a gradient elution method with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • The gradient should be optimized to achieve good separation of the bioconjugate from any unreacted starting materials or side products.

  • Mass Spectrometry Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) instrument).

    • Acquire mass spectra across the elution profile of the bioconjugate.

    • The observed molecular weight should correspond to the theoretical molecular weight of the desired bioconjugate.

    • For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed to fragment the bioconjugate and confirm the site of conjugation.[6]

Visualizing Workflows and Pathways

Bioconjugation_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis Fmoc_Lys Incorporation of This compound SPPS->Fmoc_Lys Azide_Peptide Azide-functionalized Peptide Fmoc_Lys->Azide_Peptide Click_Reaction Click Chemistry (CuAAC or SPAAC) Purification RP-HPLC Purification Click_Reaction->Purification Alkyne_Molecule Alkyne-functionalized Molecule Alkyne_Molecule->Click_Reaction Azide_Peptide->Click_Reaction Analysis HPLC-MS Analysis Purification->Analysis

Caption: Workflow for bioconjugate synthesis and characterization.

Comparison_Logic cluster_Click Click Chemistry cluster_Alternatives Alternative Chemistries Start Choice of Bioconjugation Strategy CuAAC CuAAC (this compound) Start->CuAAC SPAAC SPAAC (this compound) Start->SPAAC Thiol_Maleimide Thiol-Maleimide Start->Thiol_Maleimide NHS_Ester NHS Ester Start->NHS_Ester Triazole_Linkage Highly Stable CuAAC->Triazole_Linkage Forms stable triazole SPAAC->Triazole_Linkage Forms stable triazole Thioether_Linkage Moderately Stable Thiol_Maleimide->Thioether_Linkage Forms thioether Amide_Linkage Less Stable NHS_Ester->Amide_Linkage Forms amide bond

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Lys(N3)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the proper handling and disposal of Fmoc-D-Lys(N3)-OH, ensuring laboratory safety and regulatory compliance. This document provides detailed procedural instructions for researchers, scientists, and professionals in drug development.

This compound is a valuable reagent in peptide synthesis and bioconjugation, incorporating both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive azide (-N3) functionality.[1] While essential for scientific advancements, its chemical nature necessitates meticulous disposal procedures to mitigate potential hazards. The primary concerns involve the azide group, which can form explosive compounds, and the solvents and reagents used in Fmoc deprotection.

This guide outlines the necessary precautions and step-by-step protocols for the safe disposal of solid this compound and the liquid waste generated during its use.

I. Understanding the Hazards

The disposal procedure for this compound is dictated by two main components: the azide group and the Fmoc deprotection waste.

  • Azide Group Hazards : Organic azides can be heat- and shock-sensitive, with the potential for explosive decomposition.[2] A critical safety concern is the formation of highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which can be present in plumbing systems.[3][4] Additionally, mixing azides with strong acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[2][3][5] Halogenated solvents like dichloromethane or chloroform should be avoided with azides as they can form explosive diazidomethane and triazidomethane.[2][6]

  • Fmoc Deprotection Waste : The removal of the Fmoc group is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF).[7][8] Both piperidine and DMF are flammable and toxic. This waste stream is considered hazardous organic solvent waste and must be handled accordingly.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Eye Protection Chemical splash goggles
Hand Protection Nitrile gloves (consider double-gloving)
Body Protection Flame-resistant laboratory coat
Respiratory Protection A respirator may be necessary for large spills or inadequate ventilation.

All handling and disposal procedures should be conducted within a certified chemical fume hood.

III. Disposal Procedures

Waste segregation is paramount to ensure safety. Never mix azide-containing waste with other chemical waste streams unless it is part of a specific deactivation protocol.

  • Container : Place the original container of this compound into a larger, sealable, and clearly labeled secondary container. Avoid using containers with metal caps.

  • Labeling : The outer container must be labeled as "Hazardous Waste: Solid Organic Azide" and include the full chemical name "this compound".

  • Storage : Store the container in a designated hazardous waste accumulation area that is cool, dry, and away from heat, acids, and metals.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Experimental waste containing this compound and its byproducts must be treated as hazardous. There are two primary waste streams to consider: azide-containing aqueous solutions and Fmoc deprotection solutions.

1. Azide-Containing Aqueous Waste (Non-halogenated)

This waste stream includes aqueous solutions from reaction workups that may contain residual this compound or other azide species.

  • Collection : Collect this waste in a dedicated, sealed plastic or plastic-coated glass container.

  • Labeling : Label the container "Hazardous Waste: Aqueous Organic Azide Solution" and list all chemical components.

  • pH Check : Ensure the pH of the collected waste is between 6 and 8. Do not add acid.

  • Deactivation (Recommended) : For dilute azide solutions (less than 5%), chemical neutralization is the preferred method to mitigate risks.[3][4] This should be performed by trained personnel.

Experimental Protocol for Azide Deactivation:

This procedure is adapted from established methods for the destruction of sodium azide and is applicable to dilute organic azide solutions.[3][4]

Materials:

  • Aqueous azide waste (concentration ≤ 5%)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 20% aqueous solution of a weak acid (e.g., acetic acid or sulfuric acid)

  • Starch-iodide paper

  • Three-necked flask equipped with a stirrer, dropping funnel, and an outlet to the fume hood flue.

Procedure:

  • Place the aqueous azide waste into the three-necked flask inside a chemical fume hood.

  • With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide estimated to be in the waste.[4]

  • Slowly add the 20% weak acid solution from the dropping funnel until the reaction mixture is acidic. Crucially, the acid must be added after the nitrite to prevent the formation of toxic and explosive hydrazoic acid. [3][4]

  • The reaction will produce nitrogen gas and nitric oxide. Continue stirring until gas evolution ceases.

  • Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of the azide is complete.[4]

  • The deactivated solution can then be collected as hazardous waste.

2. Fmoc Deprotection Waste (Piperidine/DMF)

  • Collection : This waste stream, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, should be collected in a separate, sealed plastic or plastic-coated glass container.

  • Labeling : Label the container "Hazardous Waste: Flammable Organic Solvents" and list all chemical components (e.g., Piperidine, DMF).

  • Disposal : Arrange for pickup and disposal through your institution's EHS department.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

This compound Disposal Workflow Start Waste Generation (this compound) WasteType Identify Waste Stream Start->WasteType SolidWaste Solid Unused/Expired This compound WasteType->SolidWaste Solid LiquidWaste Liquid Experimental Waste WasteType->LiquidWaste Liquid SegregateSolid Segregate and Label: 'Hazardous Waste: Solid Organic Azide' SolidWaste->SegregateSolid SegregateLiquid Segregate Liquid Waste LiquidWaste->SegregateLiquid StoreSolid Store in Designated Hazardous Waste Area SegregateSolid->StoreSolid EHSSolid Arrange EHS Pickup StoreSolid->EHSSolid AqueousAzide Aqueous Azide Waste SegregateLiquid->AqueousAzide Aqueous FmocDeprotection Fmoc Deprotection Waste (Piperidine/DMF) SegregateLiquid->FmocDeprotection Organic LabelAqueous Label: 'Hazardous Waste: Aqueous Organic Azide' AqueousAzide->LabelAqueous LabelFmoc Label: 'Hazardous Waste: Flammable Organic Solvents' FmocDeprotection->LabelFmoc DeactivateAzide Deactivate Azide (See Protocol) LabelAqueous->DeactivateAzide CollectDeactivated Collect Deactivated Waste DeactivateAzide->CollectDeactivated EHSAqueous Arrange EHS Pickup CollectDeactivated->EHSAqueous CollectFmoc Collect in Separate Container LabelFmoc->CollectFmoc EHSFmoc Arrange EHS Pickup CollectFmoc->EHSFmoc

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound and its associated waste, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Fmoc-D-Lys(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling of Fmoc-D-Lys(N3)-OH. The following procedures are designed to mitigate risks associated with this compound, which combines the characteristics of an Fmoc-protected amino acid with a reactive azide group. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.

I. Hazard Identification and Core Safety Precautions

This compound is a chemical compound that requires careful handling due to the presence of an azide functional group. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[1][2] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[2] Contact with acids can form the highly toxic and explosive hydrazoic acid.[1][2] Furthermore, azides can react with heavy metals, such as copper and lead, to form highly unstable and explosive metal azides.[1][3]

Key Hazards:

  • Explosive Potential: Sensitive to heat, light, friction, and pressure.[1][2]

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.[4][5]

  • Reactivity:

    • Reacts with acids to form highly toxic and explosive hydrazoic acid.[1]

    • Can form highly unstable and explosive heavy metal azides upon contact with metals like copper, lead, brass, or solder.[2][3]

    • Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can form extremely unstable di- and tri-azidomethane.[1]

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound. The required PPE provides a barrier against dermal, ocular, and respiratory exposure.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting and chemical splash-resistant.[4][6] A full-face shield is required over the goggles, especially when handling the solid or during reactions where splashing is possible.[7][8]
Hand Double Nitrile GlovesDouble-gloving is recommended.[7] For handling azides of high toxicity, silver shield gloves under nitrile gloves are advised.[3] Gloves must be inspected before use and disposed of immediately after contamination.[4]
Body Flame-Resistant Lab CoatA flame-resistant lab coat is the minimum requirement.[7] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron should be utilized in addition to the lab coat.[6]
Respiratory NIOSH-Approved RespiratorAll work with solid this compound should be conducted in a certified chemical fume hood.[6][7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[7][8]
Foot Closed-Toe ShoesFully enclosed, chemical-resistant shoes are mandatory.[7]

III. Operational Plan: Step-by-Step Handling

All handling of this compound must be conducted within a certified chemical fume hood to minimize exposure.[9]

Preparation:

  • Designated Area: Conduct all work with this compound in a designated area within a certified chemical fume hood.[2]

  • Blast Shield: Place a blast shield between the user and the apparatus, especially during reactions.[2][3]

  • Avoid Incompatibles: Ensure that the work area is free of incompatible materials such as acids, heavy metals, and halogenated solvents.[1]

  • Use Non-Metallic Tools: Use non-metallic (e.g., plastic, ceramic) spatulas and weighing boats to prevent the formation of shock-sensitive metal azides.[1][10]

Weighing and Transfer:

  • Carefully weigh the solid compound using non-metallic tools.[7]

  • Avoid creating dust.[4] If dust is generated, ensure it is contained within the fume hood.

  • When transferring the solid, do so slowly and carefully to avoid friction or shock.

Dissolution and Reaction:

  • Slowly add solvent to the solid to avoid splashing and aerosolization.[8]

  • Avoid using glassware with ground glass joints when possible, as friction can be a source of ignition.[3][10]

  • Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[10]

  • Store solutions in tightly sealed containers, away from light, and at the recommended temperature (typically -20°C).[5][11]

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the plumbing system.

Waste Segregation:

  • All waste containing this compound, including contaminated PPE, glassware, and consumables, must be collected in a dedicated and clearly labeled hazardous waste container.[2][12]

  • Azide-containing waste must be kept separate from other waste streams, especially acidic waste.[1][12]

Deactivation and Disposal:

  • Quenching Excess Azide: For reaction mixtures, it is recommended to quench any unreacted azide before disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.[2] This should be done in a controlled manner in a fume hood.

  • Aqueous Waste: Under no circumstances should azide solutions be poured down the drain.[3] Reaction with lead or copper pipes can lead to the accumulation of highly explosive metal azides.[3]

  • Collection: Collect all quenched and unquenched azide waste in a designated, properly labeled container. The label must clearly state "Azide Waste" and list the chemical contents.[2]

  • EHS Contact: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

V. Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Fmoc_D_Lys_N3_OH_Handling_Workflow Workflow for Handling this compound prep Preparation - Designate area in fume hood - Use blast shield - Remove incompatible materials ppe Don PPE - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat prep->ppe Safety First weigh Weighing & Transfer - Use non-metallic tools - Avoid dust generation ppe->weigh dissolve Dissolution & Reaction - Add solvent slowly - Avoid ground glass joints - Do not concentrate weigh->dissolve spill Spill Response - Evacuate if necessary - Use absorbent material - Decontaminate area weigh->spill Emergency Procedure quench Quench Excess Azide (if applicable) - Use reducing agent (e.g., PPh3) - Perform in fume hood dissolve->quench waste Waste Collection - Segregate azide waste - Use dedicated, labeled container dissolve->waste Direct Disposal of Contaminated Materials dissolve->spill Emergency Procedure quench->waste quench->spill Emergency Procedure disposal Final Disposal - Contact EHS for pickup waste->disposal Scheduled Pickup waste->spill Emergency Procedure

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.